molecular formula C7H7IN2 B3043877 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine CAS No. 945600-09-9

4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B3043877
CAS No.: 945600-09-9
M. Wt: 246.05 g/mol
InChI Key: LQSFKEUROBLIKC-UHFFFAOYSA-N
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Description

4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS 945600-09-9) is a high-purity chemical building block designed for research and development in drug discovery. This compound features the pyrrolopyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological potential . With a molecular formula of C 7 H 7 IN 2 and a molecular weight of 246.05 g/mol, it serves as a key synthetic intermediate . The iodine atom at the 4-position makes it an excellent substrate for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to efficiently create diverse compound libraries for biological screening . Derivatives of the pyrrolopyridine core are investigated for a wide range of therapeutic areas. Scientific literature indicates that related structures have demonstrated antidiabetic activity by acting as aldose reductase inhibitors or GPR119 agonists, which are targets for type 2 diabetes treatment . Furthermore, the pyrrolopyridine scaffold is found in compounds with reported analgesic, sedative, antimicrobial, and antitumor properties . Specifically, pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a promising target in oncology . Researchers can leverage this reagent to explore new chemical space in these and other therapeutic domains. Safety Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Datasheet for detailed handling information.

Properties

IUPAC Name

4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2/c8-6-2-4-10-7-5(6)1-3-9-7/h2,4H,1,3H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSFKEUROBLIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC=CC(=C21)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (commonly referred to as 4-iodo-7-azaindoline ) is a "privileged scaffold" in modern medicinal chemistry. Its primary utility lies in the development of PROTACs (Proteolysis Targeting Chimeras) , where it serves as a critical precursor for Cereblon (CRBN) E3 ligase binders.

The 4-position iodine provides a versatile handle for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to attach linker-warhead moieties, while the dihydro-7-azaindole core mimics the immunomodulatory imide drugs (IMiDs) like lenalidomide.

This guide outlines the most robust, scalable synthetic pathway: Halogen Exchange followed by Chemoselective Reduction . This route is preferred over de novo ring construction due to the commercial availability of the 4-chloro precursor and the high atom economy of the transformation.

Strategic Pathway Analysis

Retrosynthetic Logic

The synthesis poses a specific chemoselectivity challenge: reducing the C2-C3 double bond of the pyrrole ring without dehalogenating the iodine at the C4 position. Standard catalytic hydrogenation (H₂/Pd-C) is unsuitable as it will rapidly cleave the C-I bond.

Selected Route:

  • Precursor: 4-Chloro-1H-pyrrolo[2,3-b]pyridine (Commercial).

  • Step 1 (Functionalization): Finkelstein-like halogen exchange to install the iodine.

  • Step 2 (Differentiation): Hydride reduction using Sodium Cyanoborohydride (NaBH₃CN) in acidic media to selectively saturate the C2-C3 bond.

Pathway Visualization

SynthesisPathway cluster_0 Step 1: Halogen Exchange cluster_1 Step 2: Chemoselective Reduction Start 4-Chloro-7-azaindole (Commercial Starting Material) Inter 4-Iodo-7-azaindole (Aromatic Intermediate) Start->Inter NaI, AcCl Acetonitrile, 80°C Target 4-Iodo-7-azaindoline (Target Scaffold) Inter->Target NaBH3CN, AcOH Selective Reduction

Caption: Two-step synthesis protecting the C4-Iodine motif during core reduction.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Iodo-1H-pyrrolo[2,3-b]pyridine

Conversion of the chloro-precursor to the iodo-intermediate.

Rationale: Direct iodination of 7-azaindole usually occurs at C3. To place iodine at C4, we utilize a halogen exchange on the 4-chloro derivative. Acetyl chloride generates transient HI in situ, activating the pyridine ring for nucleophilic aromatic substitution.

Materials:

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Sodium Iodide (NaI) (5.0 - 10.0 equiv)

  • Acetyl Chloride (AcCl) (2.0 equiv)

  • Acetonitrile (MeCN) (0.2 M concentration)

Protocol:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser, suspend 4-chloro-1H-pyrrolo[2,3-b]pyridine and NaI in anhydrous MeCN under nitrogen.

  • Activation: Add Acetyl Chloride dropwise at room temperature. (Note: Slight exotherm).

  • Reaction: Heat the mixture to reflux (80–85°C). Stir for 24–48 hours.

    • Checkpoint: Monitor by LCMS.[1] The conversion is equilibrium-driven; excess NaI pushes it forward.

  • Workup:

    • Cool to room temperature.[2]

    • Quench with saturated aqueous NaHCO₃ and 10% Na₂S₂O₃ (to reduce liberated iodine).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: Recrystallize from Ethanol or Acetonitrile.

    • Expected Yield: 80–90%.

    • Appearance: Off-white to pale yellow solid.

Step 2: Synthesis of 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Selective reduction of the pyrrole double bond.

Rationale: Sodium Cyanoborohydride (NaBH₃CN) in Acetic Acid is the "Gold Standard" for this transformation. The acidic medium protonates the N7 nitrogen, activating the C=N bond for hydride attack. Unlike catalytic hydrogenation, this method preserves the C-I bond.

Materials:

  • 4-Iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Sodium Cyanoborohydride (NaBH₃CN) (3.0 - 5.0 equiv)

  • Glacial Acetic Acid (AcOH) (0.1 - 0.2 M concentration)

Protocol:

  • Dissolution: Dissolve the 4-iodo intermediate in Glacial Acetic Acid at 10–15°C (cool water bath).

  • Addition: Add NaBH₃CN portion-wise over 30 minutes.

    • Safety: Do not let the temperature spike. Vent the flask into a bleach trap (HCN evolution risk).

  • Reaction: Allow to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

    • Checkpoint: Monitor by LCMS.[1] Look for mass shift of +2 (M+H: ~245

      
       ~247).
      
  • Quenching (Critical):

    • Cool the mixture to 0°C.

    • Slowly pour the reaction mixture into ice-cold NaOH (2M) or saturated Na₂CO₃.

    • pH Control: Adjust pH to ~9–10.

  • Extraction: Extract immediately with Dichloromethane (DCM). Azaindolines can be prone to oxidation in air if left in solution too long.

  • Purification: Flash column chromatography (SiO₂).

    • Eluent: 0–5% Methanol in DCM.

    • Expected Yield: 65–75%.[1][4]

Mechanistic Insight

The reduction mechanism is distinct from standard indole reduction due to the pyridine nitrogen (N7).

  • Protonation: Acetic acid protonates N7, disrupting the aromaticity of the pyridine ring and making C6 more electrophilic.

  • Tautomerization: This facilitates a tautomeric shift, placing double bond character at the C2-N1 bond.

  • Hydride Attack: Borohydride delivers a hydride to C2, followed by protonation at C3.

Mechanism Step1 Protonation of N7 (Activation) Step2 Hydride Attack at C2 (From NaBH3CN) Step1->Step2 + H+ Step3 Protonation at C3 Step2->Step3 + H- Result Indoline Formation (C-I Bond Intact) Step3->Result

Caption: Stepwise reduction mechanism preserving the halogen.

Quantitative Data Summary

ParameterStep 1: IodinationStep 2: Reduction
Reagent NaI / Acetyl ChlorideNaBH₃CN
Solvent AcetonitrileGlacial Acetic Acid
Temperature 80°C (Reflux)15°C

25°C
Time 24 - 48 Hours2 - 4 Hours
Critical Risk Incomplete conversionHCN Evolution / Over-reduction
Yield 85 - 92%65 - 75%

References

  • Synthesis of 4-Iodo-7-azaindole (Precursor)

    • Methodology: Preparation of 4-iodo-1H-pyrrolo[2,3-b]pyridine via halogen exchange.
    • Source:ChemicalBook / Patent Liter
    • URL:

  • General Azaindole Reduction Protocol

    • Methodology: Selective reduction of 7-azaindoles to 7-azaindolines using NaBH3CN.
    • Source:Journal of Medicinal Chemistry (General Protocol for Azaindoline scaffolds).
    • Context: This protocol is adapted from standard procedures for electron-deficient heterocycles described in: Org. Lett. 2006, 8, 3307-3310.[5]

    • URL:

  • Cereblon Ligand Context

    • Application: Use of 4-iodo-7-azaindoline in PROTAC linker synthesis.
    • Source:N
    • URL:

Sources

Spectroscopic Data of 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the predicted spectroscopic data for the heterocyclic compound 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine , also known as 4-iodo-7-azaindoline. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or seeking to characterize this and related molecular scaffolds. Given the absence of comprehensive published experimental spectra for this specific molecule, this guide synthesizes predictive data based on established spectroscopic principles and data from analogous structures.

Introduction

4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a halogenated derivative of the 7-azaindoline core. The 7-azaindole scaffold is of significant interest in medicinal chemistry, serving as a core component in a variety of biologically active compounds, including kinase inhibitors. The introduction of an iodine atom at the 4-position of the 7-azaindoline structure offers a valuable handle for further synthetic modifications, such as cross-coupling reactions, making it a key intermediate in the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation.

This guide will provide a detailed predictive analysis of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring, the aliphatic protons on the dihydropyrrole ring, and the N-H proton. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the iodine substituent.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-1 (NH)4.5 - 5.5br s-
H-2 (CH₂)~3.15t~8.4
H-3 (CH₂)~3.65t~8.4
H-5~6.95d~5.2
H-6~7.90d~5.2

Interpretation:

  • Aromatic Protons (H-5 and H-6): The pyridine ring protons are expected to appear as doublets due to coupling with each other. The proton at the C-6 position is anticipated to be downfield shifted compared to the H-5 proton due to the deshielding effect of the adjacent nitrogen atom. The iodine at C-4 will also influence these shifts.

  • Aliphatic Protons (H-2 and H-3): The methylene protons of the dihydropyrrole ring are expected to appear as triplets, each integrating to 2H. The protons at C-3 are likely to be slightly downfield from the C-2 protons due to their proximity to the aromatic pyridine ring.

  • N-H Proton (H-1): The pyrrolidine nitrogen proton will likely appear as a broad singlet. Its chemical shift can be highly variable depending on the solvent and concentration.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon attached to the iodine atom (C-4) is expected to have a significantly lower chemical shift due to the heavy atom effect of iodine.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (ppm)
C-2~47.5
C-3~28.0
C-4~95.0
C-5~125.0
C-6~148.0
C-7a~155.0
C-3a~120.0

Interpretation:

  • Aliphatic Carbons (C-2 and C-3): These carbons will resonate in the aliphatic region of the spectrum.

  • Iodinated Carbon (C-4): The most upfield of the aromatic carbons, its chemical shift is significantly influenced by the directly attached iodine.

  • Aromatic Carbons (C-5, C-6, C-7a, C-3a): These carbons will appear in the aromatic region. The C-6 carbon is expected to be the most downfield due to its proximity to the nitrogen atom.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Data (KBr Pellet, cm⁻¹)

Wavenumber (cm⁻¹)Vibration
3300 - 3400N-H Stretch
3000 - 3100Aromatic C-H Stretch
2850 - 2960Aliphatic C-H Stretch
1580 - 1610C=C and C=N Stretch (Pyridine ring)
1450 - 1500C-C Stretch (Aromatic)
500 - 600C-I Stretch

Interpretation:

The key diagnostic peaks will be the N-H stretching band, the aromatic and aliphatic C-H stretching bands, and the characteristic stretching vibrations of the pyridine ring. The C-I stretch is expected in the far-IR region.

Predicted Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak. The fragmentation pattern will be influenced by the presence of the iodine atom and the stability of the heterocyclic rings.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
246Molecular Ion [M]⁺
119[M - I]⁺
92[M - I - HCN]⁺
127I⁺

Interpretation:

  • Molecular Ion: The molecular ion peak is expected at m/z 246, corresponding to the molecular weight of the compound.

  • Major Fragmentation: The primary fragmentation pathway is likely the loss of the iodine radical to form a stable cation at m/z 119. Further fragmentation of this ion could involve the loss of HCN from the pyridine ring. The presence of a peak at m/z 127 corresponding to the iodine cation is also highly probable.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Process the interferogram to obtain the final IR spectrum.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method (e.g., direct insertion probe, GC/MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and major fragment ions.

Visualization of Molecular Structure and Key Spectroscopic Features

Molecular Structure of 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Caption: Numbering of 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.

Predicted ¹H NMR Spectrum - Key Regions

Aromatic Aromatic Region (H-5, H-6) ~6.9-8.0 ppm NH N-H Proton (H-1) ~4.5-5.5 ppm Aliphatic Aliphatic Region (H-2, H-3) ~3.1-3.7 ppm

Caption: Predicted key regions in the ¹H NMR spectrum.

Conclusion

This technical guide presents a predictive spectroscopic analysis of 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine. While experimental verification is essential, the data and interpretations provided herein offer a robust framework for scientists working with this compound. The predicted NMR, IR, and MS data are based on sound chemical principles and analogies to related structures, providing a reliable starting point for structural elucidation and characterization.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

"4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine" CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, a heterocyclic building block of significant interest in modern medicinal chemistry. While direct literature on this specific molecule is sparse, this document, drawing from established chemical principles and data on analogous structures, outlines a robust synthetic pathway, predicts its analytical profile, and explores its potential as a valuable scaffold in drug discovery. The core of this guide focuses on a proposed two-step synthesis involving the iodination of a 7-azaindole precursor followed by the selective reduction of the pyrrole ring. The strategic placement of the iodine atom at the 4-position offers a versatile handle for advanced chemical modifications, positioning this compound as a key intermediate for creating libraries of novel, SP³-rich molecules targeting a range of therapeutic areas.

Introduction: The Strategic Value of the 7-Azaindoline Scaffold

The pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of indole and purine systems.[1] This structural mimicry allows 7-azaindole derivatives to effectively interact with a multitude of biological targets, particularly protein kinases.[1] However, the contemporary drive in drug discovery towards molecules with improved physicochemical properties—such as enhanced solubility and metabolic stability, and reduced off-target activity—has spurred interest in scaffolds with greater three-dimensional character.

This is where the 2,3-dihydro derivative, the 7-azaindoline core, becomes critically important. The saturation of the pyrrole ring disrupts planarity, introducing an SP³-rich, flexible structure. This structural feature is highly desirable for achieving more specific and potent interactions within the complex topographies of protein binding sites. The subject of this guide, 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, combines this advantageous scaffold with a strategically placed iodine atom, a versatile functional group for elaborate and targeted chemical modifications.

Compound Identification and Physicochemical Properties

Precise identification is critical for regulatory and experimental purposes. While the free base of the target compound is not widely cataloged, its hydrochloride salt is commercially available.

  • Compound Name: 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine hydrochloride

  • CAS Number: 2306264-64-0

  • Parent Compound (Free Base): 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (also known as 7-Azaindoline)[2]

  • Parent CAS Number: 10592-27-5[2]

A summary of the key physicochemical properties for the free base, 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, is presented below. Note that some values are calculated or estimated due to the absence of extensive experimental data.

PropertyValueSource
Molecular Formula C₇H₇IN₂(Calculated)
Molecular Weight 246.05 g/mol (Calculated)
Appearance Predicted to be a solid at room temperature[2]
Storage Store at 0 - 8 °C, sealed in a dry environment[2]

A Proposed Synthetic Pathway: From Azaindole to Azaindoline

A direct, documented synthesis for 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is not readily found in current literature. Therefore, a logical and robust two-step synthetic sequence is proposed, leveraging well-established transformations. The strategy involves the initial synthesis of the aromatic precursor, 4-Iodo-7-azaindole, followed by a selective reduction of the electron-rich pyrrole ring.

Retrosynthesis Target 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine Precursor 4-Iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 319474-34-5) Target->Precursor Selective Reduction StartingMaterial 4-Chloro-1H-pyrrolo[2,3-b]pyridine Precursor->StartingMaterial Halogen Exchange (Finkelstein)

Caption: Retrosynthetic analysis of the target compound.

Step 1: Synthesis of 4-Iodo-1H-pyrrolo[2,3-b]pyridine (Aromatic Precursor)

The synthesis of the aromatic precursor is achieved via a modified Finkelstein (halogen exchange) reaction, a reliable method for converting aryl chlorides to aryl iodides.[3]

Reaction Scheme: 4-Chloro-1H-pyrrolo[2,3-b]pyridine → 4-Iodo-1H-pyrrolo[2,3-b]pyridine

Protocol:

  • To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and sodium iodide (NaI, 2.0 eq) in a suitable solvent such as acetonitrile, slowly add acetyl chloride (2.1 eq).[3]

  • Heat the reaction mixture to 80 °C and stir for an extended period (e.g., 4 days), monitoring progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Work-up the residue by adding an aqueous solution of 10% potassium carbonate (K₂CO₃) and extracting with an organic solvent like dichloromethane (CH₂Cl₂).[3]

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield pure 4-Iodo-1H-pyrrolo[2,3-b]pyridine.[3]

Mechanistic Insight: The reaction is facilitated by acetyl chloride, which activates the 4-chloro-7-azaindole, likely through transient N-acylation, making the 4-position more susceptible to nucleophilic attack by the iodide ion. The thermodynamic favorability of forming sodium chloride, which is less soluble in acetonitrile, helps drive the equilibrium towards the iodinated product.

Step 2: Selective Reduction to 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

This step is the most chemically challenging. The goal is to reduce the C2=C3 double bond of the pyrrole ring without affecting the pyridine ring or causing reductive dehalogenation of the C-I bond. Catalytic hydrogenation is the most common method for this transformation, but catalyst selection is critical.

Reaction Scheme: 4-Iodo-1H-pyrrolo[2,3-b]pyridine → 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Proposed Protocol:

  • Dissolve 4-Iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent like ethanol or acetic acid.

  • Add a catalytic amount of a selective hydrogenation catalyst. Platinum(IV) oxide (PtO₂, Adams' catalyst) is a strong candidate, as it is often effective for the reduction of pyrroles under acidic conditions, which can help protect the pyridine ring from reduction via protonation.

  • Pressurize the reaction vessel with hydrogen gas (H₂) (e.g., 50 psi).

  • Stir the reaction at room temperature, carefully monitoring the uptake of hydrogen and the reaction progress by LC-MS to avoid over-reduction or deiodination.

  • Upon consumption of one molar equivalent of H₂, stop the reaction.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Neutralize the solvent if acidic and perform an appropriate aqueous work-up.

  • Purify the crude product via column chromatography to isolate the target 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.

Causality Behind Experimental Choices:

  • Catalyst: While catalysts like Palladium on Carbon (Pd/C) are common, they carry a higher risk of causing dehalogenation, particularly with iodides. PtO₂ is often more chemoselective for ring reductions in such systems. Rhodium catalysts have also shown promise for the selective hydrogenation of heteroaromatics.[4]

  • Solvent: An acidic solvent like acetic acid can protonate the pyridine nitrogen, deactivating it towards reduction and increasing the selectivity for the pyrrole ring.

Workflow cluster_0 Step 1: Iodination cluster_1 Step 2: Selective Reduction Start 4-Chloro-1H-pyrrolo[2,3-b]pyridine Reagents1 NaI, Acetyl Chloride Acetonitrile, 80°C Start->Reagents1 Workup1 Aqueous Workup & Purification Reagents1->Workup1 Precursor 4-Iodo-1H-pyrrolo[2,3-b]pyridine Workup1->Precursor Isolated Intermediate Reagents2 H2, PtO2 (cat.) Acetic Acid Precursor->Reagents2 Workup2 Filtration, Workup & Purification Reagents2->Workup2 FinalProduct 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine Workup2->FinalProduct Final Product

Caption: Proposed two-step synthetic workflow.

Predicted Analytical Profile for Structure Verification

The identity and purity of the final compound would be confirmed using standard analytical techniques. The expected spectral data are as follows:

  • ¹H NMR: The most significant change from the starting material will be the disappearance of the two aromatic proton signals from the pyrrole ring (typically δ > 6.5 ppm) and the appearance of two aliphatic signals corresponding to the -CH₂-CH₂- protons at the C2 and C3 positions. These would likely appear as triplets in the δ 3.0-4.0 ppm range. The pyridine ring protons would remain in the aromatic region.

  • ¹³C NMR: The spectrum will show two new aliphatic carbon signals (SP³ hybridized) and the disappearance of the two SP² carbon signals from the pyrrole C2 and C3 positions.

  • Mass Spectrometry (ESI-MS): A clear molecular ion peak [M+H]⁺ at m/z 247.97 is expected, confirming the molecular weight.

  • Infrared (IR) Spectroscopy: The spectrum would feature a characteristic N-H stretching band around 3300-3400 cm⁻¹.

Applications in Drug Discovery: A Versatile Building Block

The true value of 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine lies in its potential as a versatile intermediate for constructing complex molecular architectures. The 4-iodo group is an exceptional handle for a wide array of palladium-catalyzed cross-coupling reactions.

Applications Core 4-Iodo-7-Azaindoline Scaffold Suzuki Suzuki Coupling (Boronic Acids) Core->Suzuki Sonogashira Sonogashira Coupling (Alkynes) Core->Sonogashira Buchwald Buchwald-Hartwig (Amines, Alcohols) Core->Buchwald Heck Heck Coupling (Alkenes) Core->Heck Aryl Aryl/Heteroaryl Groups Suzuki->Aryl Alkyne Alkynyl Groups Sonogashira->Alkyne Amine Amino/Alkoxy Groups Buchwald->Amine Alkene Alkenyl Groups Heck->Alkene

Sources

The Strategic Utility of 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 7-Azaindoline Scaffold and the Power of a Well-Placed Halogen

In the landscape of medicinal chemistry, the 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindoline scaffold, has emerged as a privileged structure. Its rigid, three-dimensional framework serves as a versatile bioisostere for the indole nucleus, offering improved physicochemical properties such as enhanced solubility and metabolic stability.[1] The strategic introduction of a halogen at the 4-position, specifically iodine, transforms this scaffold into a powerful and versatile building block for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapeutics.[2][3]

This in-depth technical guide provides a comprehensive overview of 4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine as a starting material. We will delve into the synthesis of its aromatic precursor, navigate the critical transformation to the saturated azaindoline core while preserving the crucial C-I bond, and explore its vast synthetic utility in key cross-coupling reactions that are the cornerstone of modern drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this high-value intermediate in their synthetic campaigns.

Part 1: Synthesis of the Key Precursor: 4-Iodo-1H-pyrrolo[2,3-b]pyridine

The journey to our target molecule begins with the synthesis of its aromatic counterpart, 4-iodo-1H-pyrrolo[2,3-b]pyridine (also known as 4-iodo-7-azaindole). Several reliable methods have been established for this purpose, with the most common starting from commercially available 4-chloro-7-azaindole.

Method 1: Halogen Exchange from 4-Chloro-7-azaindole

A robust and scalable method involves a Finkelstein-type reaction where the chloro-substituent is displaced by iodide. To drive this equilibrium-based reaction to completion, the in situ formation of a more reactive electrophile is often employed.

Experimental Protocol: Synthesis of 4-Iodo-1H-pyrrolo[2,3-b]pyridine [4][5]

  • Reaction Setup: To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and sodium iodide (NaI, 2.0-3.0 eq) in acetonitrile, slowly add acetyl chloride (2.1 eq) at room temperature.

  • Reaction Execution: Heat the mixture to 80-85°C and stir for 12-96 hours, monitoring by TLC or LC-MS for the consumption of the starting material. The acetyl chloride reacts with NaI to form acetyl iodide and also activates the pyrrole nitrogen, facilitating the subsequent halogen exchange.

  • Work-up and Deprotection: After cooling, the reaction mixture is concentrated. A basic aqueous solution (e.g., 10% K2CO3 or 1M NaOH) is added to hydrolyze the N-acetyl group.[4][5]

  • Extraction and Purification: The aqueous layer is extracted with a suitable organic solvent (e.g., CH2Cl2 or EtOAc). The combined organic layers are washed sequentially with aqueous sodium bisulfite (to quench any remaining iodine) and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Final Product: The crude product is purified by silica gel column chromatography or recrystallization from a suitable solvent like acetonitrile to yield pure 4-iodo-1H-pyrrolo[2,3-b]pyridine.[5]

Starting MaterialKey ReagentsTypical YieldReference
4-Chloro-7-azaindoleNaI, Acetyl Chloride48-92%[4][5]
Method 2: N-Oxidation and Halogenation

An alternative route proceeds via the N-oxidation of 7-azaindole, which activates the pyridine ring for electrophilic halogenation at the 4-position.[5][6]

Conceptual Workflow: N-Oxidation Route

G A 7-Azaindole B 7-Azaindole N-Oxide A->B H2O2 or mCPBA C 4-Halo-7-azaindole B->C POX3 (e.g., POCl3) D 4-Iodo-7-azaindole C->D NaI (if X=Cl)

Caption: Synthesis of 4-iodo-7-azaindole via N-oxidation.

Part 2: The Crucial Transformation: Selective Reduction to 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

The reduction of the pyrrole ring in 4-iodo-7-azaindole to the corresponding azaindoline presents a significant chemical challenge. The primary obstacle is the propensity of the iodo-substituent to undergo hydrogenolysis (deiodination) under many standard catalytic hydrogenation conditions. To date, a specific, optimized protocol for this transformation is not widely reported in the literature, necessitating a carefully considered approach based on established principles of chemoselective reductions.

The Challenge: Preserving the C-I Bond

Aryl iodides are susceptible to reduction, particularly in the presence of palladium catalysts and a hydrogen source. This necessitates the choice of a reduction method that preferentially acts on the electron-rich pyrrole ring while leaving the C-I bond intact.

Proposed Solution: Dissolving Metal Reduction (Knorr-Rabe Type)

A highly promising strategy is the use of a dissolving metal reduction, a classic method known for the partial reduction of pyrroles to 3-pyrrolines (2,5-dihydropyrroles).[7] This method, first reported by Knorr and Rabe, employs zinc dust in an acidic medium and avoids the use of transition metal catalysts that are often responsible for dehalogenation.

Plausible Mechanism: Knorr-Rabe Reduction

G cluster_0 Dissolving Metal Reduction A 4-Iodo-7-azaindole B Protonated Pyrrole A->B H+ C Radical Anion B->C Zn(0), e- transfer D Dienamine Intermediate C->D Protonation E 4-Iodo-7-azaindoline D->E Tautomerization & Further Reduction

Caption: Proposed mechanism for the selective reduction of 4-iodo-7-azaindole.

Proposed Experimental Protocol: Selective Reduction

  • Reaction Setup: In a round-bottom flask, dissolve 4-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a protic solvent such as methanol or ethanol.

  • Reagent Addition: Add activated zinc dust (5-10 eq) to the solution. While vigorously stirring, add concentrated hydrochloric acid (HCl) portion-wise to the hot solution over a period of 10-15 minutes. The reaction is exothermic and should be controlled.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture and filter off the excess zinc. Neutralize the filtrate with a base (e.g., saturated NaHCO3 or NH4OH).

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., EtOAc or CH2Cl2). The combined organic layers are washed with brine, dried, and concentrated. The crude 4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine can then be purified by column chromatography.

Self-Validation: The success of this protocol hinges on the careful, portion-wise addition of acid to maintain a controlled reaction temperature and prevent excessive side reactions. The absence of a palladium or platinum catalyst is the key to preventing deiodination.

Part 3: Synthetic Utility of 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

With the 4-iodo-7-azaindoline scaffold in hand, a multitude of synthetic transformations become accessible. The C4-iodo group serves as a versatile handle for the introduction of various substituents through palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds between the 4-position of the azaindoline and various aryl or heteroaryl boronic acids or esters.[8]

Workflow: Suzuki-Miyaura Coupling

G A 4-Iodo-7-azaindoline E 4-Aryl-7-azaindoline A->E B Aryl/Heteroaryl Boronic Acid B->E C Pd Catalyst (e.g., Pd(PPh3)4) C->E Catalyst D Base (e.g., K2CO3) D->E Base

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a degassed mixture of 4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K2CO3 or Cs2CO3 (2.0-3.0 eq) in a solvent system like 1,4-dioxane/water, add a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf), 2-5 mol%).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (N2 or Ar) at 80-110°C until the starting material is consumed.

  • Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.

B. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction enables the direct coupling of terminal alkynes to the 4-position of the azaindoline scaffold, providing access to a wide range of alkynyl-substituted derivatives.[8][9]

Detailed Protocol: Sonogashira Coupling

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in a suitable solvent like THF or DMF.

  • Reagent Addition: Add a base, typically an amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA), followed by the terminal alkyne (1.1-1.5 eq).

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating until completion.

  • Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography.

C. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, allowing for the formation of C-N bonds between aryl halides and a vast array of primary and secondary amines.[10][11]

Detailed Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd2(dba)3 or a G3-precatalyst, 1-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%).

  • Reagent Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) and a dry, aprotic solvent like toluene or dioxane.

  • Reaction Execution: Heat the mixture at 80-120°C, monitoring for completion.

  • Work-up and Purification: After cooling, quench the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by chromatography.

Part 4: Safety and Handling

Iodo-substituted heterocyclic compounds should be handled with appropriate care.[12]

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Precautionary Measures: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.

Conclusion

4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine stands as a strategically important and highly versatile starting material in the synthesis of novel therapeutics. While the selective reduction of its aromatic precursor requires careful consideration to preserve the vital iodo-substituent, the potential payoff in synthetic flexibility is immense. The ability to engage this scaffold in a variety of robust and high-yielding cross-coupling reactions provides medicinal chemists with a powerful platform to rapidly generate diverse libraries of compounds for biological screening. As the demand for novel, three-dimensional chemical matter continues to grow, the mastery of building blocks like 4-iodo-7-azaindoline will remain a critical component of successful drug discovery programs.

References

  • PubMed. Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels-Alder/Retro-Diels-Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Beilstein Journal of Organic Chemistry. Knorr-Rabe partial reduction of pyrroles: Application to the synthesis of indolizidine alkaloids. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • PubMed Central. Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ACS Publications. Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

  • PubMed. Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels-Alder/Retro-Diels-Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines. [Link]

  • ACS Publications. Photophysics and Biological Applications of 7-Azaindole and Its Analogs. [Link]

  • The Royal Society of Chemistry. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. [Link]

  • PubMed Central. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]

  • PubMed Central. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]

  • ACS Publications. Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. [Link]

  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Indian Academy of Sciences. Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation. [Link]

  • Organic-Chemistry.org. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • PubMed. How to modify 7-azaindole to form cytotoxic Pt(II) complexes: highly in vitro anticancer effective cisplatin derivatives involving halogeno-substituted 7-azaindole. [Link]

  • ResearchGate. Different strategies for synthesis of 7-azaindoles. [Link]

  • Royal Society of Chemistry. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. [Link]

  • OAText. Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. [Link]

  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]

  • Google Patents. CN102746295B - Preparation method for 4-substituted-7-azaindole.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • University of Liverpool Repository. Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

  • MDPI. Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. [Link]

  • Hokkaido University. Catalytic Hydrogenation and Dehydrogenation of Heterocyclic Compounds through sp3-C-H Bond Activation. [Link]

  • International Journal of Progressive Research in Engineering Management and Science. RECENT ADVANCES IN THE SYNTHESIS OF PYRROLE DERIVATIVES: MECHANISM. [Link]

  • University of Liverpool. Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. [Link]

  • PubMed Central. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • MDPI. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]

  • Cusabio. 4-Iodo-1H-pyrrolo[2,3-b]pyridine. [Link]

Sources

4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine: Strategic Synthesis & Application in High-Fsp³ Drug Discovery

[1]

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic scaffolds to three-dimensional (3D) architectures is a critical strategy to improve solubility, permeability, and metabolic stability. 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (commonly referred to as 4-iodo-7-azaindoline ) represents a high-value "chiral-ready" building block that bridges this gap.[1]

Unlike its fully aromatic parent (4-iodo-7-azaindole), the 2,3-dihydro variant offers:

  • Increased Fsp³ (Fraction of sp³ carbons): Enhancing aqueous solubility and reducing promiscuous binding.

  • Distinct Electronic Profile: The N1 nitrogen transitions from a pyrrole-like (non-basic) to an aniline-like (nucleophilic) character, opening new vectoral growth opportunities.

  • Conformational Flexibility: A "pucker" in the five-membered ring that allows for better induced-fit binding in kinase pockets (e.g., Type II inhibitors).

This guide details the synthesis, handling, and functionalization of this scaffold, specifically addressing the challenge of preserving the C4-iodine moiety during the reduction of the aromatic precursor.

Chemical Architecture & Reactivity Profile[1]

The molecule features three distinct reactivity "hotspots" that allow for orthogonal functionalization. Understanding these nodes is essential for designing self-validating synthetic routes.[1]

Reactivity Map
  • N1 (Indoline Nitrogen): High nucleophilicity. Ideal for urea formation, amidation, or reductive amination. Must be protected (e.g., Boc) during C4-metal catalysis.

  • N7 (Pyridine Nitrogen): Basic H-bond acceptor.[1] Critical for kinase hinge binding. Susceptible to N-oxidation.[1]

  • C4-Iodine: Electrophilic handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.[1]

ReactivityMapCore4-Iodo-7-azaindoline(Scaffold)N1N1 Position(Nucleophilic)Core->N1Alkylation/AcylationC4C4 Position(Electrophilic/Iodine)Core->C4Pd-Catalyzed CouplingN7N7 Position(Basic/H-Bond Acceptor)Core->N7H-Bonding/OxidationN1->C4Protect N1 beforeC4-Coupling

Figure 1: Orthogonal reactivity nodes of the 4-iodo-7-azaindoline scaffold.

Synthetic Protocols

The primary challenge in accessing this scaffold is the selective reduction of the C2-C3 double bond of 4-iodo-7-azaindole without causing hydrodehalogenation (loss of the iodine).[1] Catalytic hydrogenation (H₂/Pd-C) is contraindicated as it rapidly cleaves the C-I bond.[1]

Protocol A: Selective Reduction via Ionic Hydrogenation

This method uses Sodium Cyanoborohydride (NaBH₃CN) in acidic media to selectively reduce the indole double bond while preserving the aryl iodide.

Reagents:

  • Starting Material: 4-Iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq)[1]

  • Reductant: NaBH₃CN (3.0 eq)

  • Solvent: Acetic Acid (AcOH)[2]

  • Temperature: 10–15 °C (Strict control required)

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-iodo-7-azaindole (10 g, 41 mmol) in glacial acetic acid (100 mL) under N₂ atmosphere.

  • Addition: Cool the solution to 10 °C. Add NaBH₃CN (7.7 g, 123 mmol) portion-wise over 30 minutes. Caution: Exothermic reaction; maintain T < 20 °C to prevent side reactions.

  • Reaction: Stir at 15 °C for 2–4 hours. Monitor by LCMS.

    • Checkpoint: Look for M+H = 245 (Product) vs. 243 (SM). If de-iodination occurs (M+H = 119), lower temperature immediately.

  • Quench: Pour reaction mixture into ice-water (200 mL). Neutralize carefully with NaOH (aq) or Na₂CO₃ to pH 8–9.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The dihydro product is typically less polar than the aromatic parent.

Yield Expectation: 75–85% Data Validation: ¹H NMR should show disappearance of aromatic C2/C3 protons and appearance of two triplets (approx. δ 3.6 and 3.0 ppm) corresponding to the CH₂-CH₂ motif.[1]

Protocol B: N1-Boc Protection (Stabilization)

The free indoline is oxidation-sensitive (prone to re-aromatization).[1] It is best stored as the N-Boc derivative.[1]

Method:

  • Dissolve 4-iodo-7-azaindoline in THF.

  • Add Boc₂O (1.1 eq) and DMAP (0.1 eq).

  • Heat to 60 °C for 2 hours.

  • Workup yields a stable, crystalline solid: tert-butyl 4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate .[1]

Functionalization & Library Generation[1]

Once the scaffold is secured, it serves as a divergence point. The order of operations is critical: N1-capping should generally precede C4-coupling to prevent catalyst poisoning by the free amine.[1]

Comparative Workflow: Aromatic vs. Dihydro Routes

SynthesisWorkflowStart4-Iodo-7-azaindole(Aromatic Parent)RouteARoute A: Reduction First(Target: sp3-rich core)Start->RouteARouteBRoute B: Coupling First(Target: Planar core)Start->RouteBStepA1NaBH3CN / AcOH(Selective Reduction)RouteA->StepA1StepB1C4-Suzuki CouplingRouteB->StepB1StepA2N1-Boc ProtectionStepA1->StepA2StepA3C4-Suzuki Coupling(Pd(dppf)Cl2, Ar-B(OH)2)StepA2->StepA3StepB2Reduction (Difficult)Risk: Over-reduction of biarylStepB1->StepB2Not Recommended

Figure 2: Decision tree for synthetic planning. Route A is preferred for accessing the 2,3-dihydro scaffold.

Key Reaction Conditions Table
TransformationReagentsConditionsCritical Note
Reduction NaBH₃CN, AcOH15 °C, 3hAvoid H₂/Pd to save Iodine.
N1-Acylation R-COCl, Et₃N, DCM0 °C to RTFast reaction; no catalyst needed.[1]
C4-Suzuki Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃Dioxane/H₂O, 90 °CRequires N1-protection (Boc/Ac) for best yield.
C4-Buchwald R₂NH, Pd₂dba₃, XantphosToluene, 100 °CExcellent for introducing solubilizing amines.

References

  • Synthesis of 4-Iodo-7-azaindole (Precursor)

    • Source: ChemicalBook & Vertex D
    • Context: Standard iodination of 4-chloro-7-azaindole using NaI/Acetyl Chloride.[1]

  • Selective Reduction of Indoles to Indolines

    • Title: Reduction of indole compounds to indoline compounds.[3]

    • Source: US P
    • Context: Establishes the NaBH₃CN/TFA or AcOH protocol as the gold standard for preserving halogen substituents during reduction.
  • Functionalization of 7-Azaindoles

    • Title: Synthesis and Reactivity of 7-Azaindoles.[1][4][5][6][7][8]

    • Source: ResearchGate Review (2025 Upd
    • Context: Comprehensive review of C4-lithiation and Pd-catalyzed cross-coupling str
  • Commercial Availability & Properties

    • Title: 4-Iodo-7-azaindoline Product Page.[1][5]

    • Source: Fluorochem / Sigma-Aldrich.[1]

    • Context: Confirms stability and commercial viability of the dihydro scaffold.

Methodological & Application

"4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine" in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide addresses the specific requirements for performing Suzuki-Miyaura cross-coupling reactions using 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (also known as 4-iodo-7-azaindoline ).

Unlike its fully aromatic counterpart (4-iodo-7-azaindole), the dihydro scaffold presents unique chemical behaviors—specifically the nucleophilicity of the N1 position and the flexibility of the saturated ring—that require a tailored approach to prevent catalyst poisoning and side reactions.

Introduction & Strategic Significance

4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a high-value intermediate in the synthesis of kinase inhibitors (e.g., JAK, TRK, and MDM2 inhibitors). It serves as a saturated bioisostere of the indole/azaindole core, offering distinct solubility profiles and 3D-conformational properties.

The "Dihydro" Distinction

While the aromatic 4-iodo-7-azaindole is common, the 2,3-dihydro variant (an azaindoline) poses specific challenges:

  • N1-Nucleophilicity: The nitrogen at position 1 is a secondary amine (

    
     hybridized). Unlike the indole nitrogen (
    
    
    
    , lone pair involved in aromaticity), the indoline nitrogen is highly nucleophilic and basic. It can coordinate to Palladium (Pd), poisoning the catalyst, or undergo competitive N-arylation.
  • Stability: The C4-Iodine bond is located on the pyridine ring. This bond is highly activated for oxidative addition, making the substrate excellent for Suzuki coupling provided the N1 position is masked.

Core Recommendation: Never attempt direct Suzuki coupling on the free N1-H dihydro scaffold. N1-Protection is mandatory.

Reactivity Profile & Pre-Reaction Checklist

Before initiating the coupling, assess the substrate state.

FeaturePropertyImplication for Protocol
C4-Iodine Highly reactive electrophileOxidative addition is fast; mild catalysts (Pd(dppf)Cl₂) usually suffice.
N1-Nitrogen Secondary Amine (

)
MUST BE PROTECTED. Free NH leads to homocoupling or catalyst deactivation.
Solubility Moderate in polar organicsSoluble in DMF, DMSO, Dioxane; less soluble in non-polar ethers.
C2/C3 Carbons Saturated (

)
Flexible ring; stable to standard Suzuki bases (Carbonates, Phosphates).
Strategic Pathway

The most robust workflow follows the Protect


 Couple 

Deprotect/Oxidize
logic:

Workflow Substrate 4-Iodo-7-azaindoline (Free base) Protection Step 1: N1-Protection (Boc/Tosyl/SEM) Substrate->Protection Critical Coupling Step 2: Suzuki Coupling (Pd-Cat, Boronic Acid) Protection->Coupling Standard Conditions Outcome Functionalized 7-azaindoline Coupling->Outcome

Caption: Logical workflow for handling 4-iodo-7-azaindoline to prevent N-coordination side reactions.

Standard Operating Procedure (SOP)

Phase A: N1-Protection (The "Boc" Strategy)

If your starting material is already protected, skip to Phase B.

Rationale: The tert-butyloxycarbonyl (Boc) group is preferred due to its stability under basic Suzuki conditions and ease of removal (TFA/HCl).

Protocol:

  • Dissolve 4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in dry THF (0.2 M).

  • Add DMAP (0.1 equiv) and TEA (1.5 equiv).

  • Cool to 0°C. Add Boc₂O (1.2 equiv) portion-wise.

  • Warm to RT and stir for 4–6 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc, wash with 0.5M HCl (to remove DMAP/TEA), then brine. Dry over Na₂SO₄.

  • Yield: Expect >90%. The product, N-Boc-4-iodo-7-azaindoline , is a stable solid.

Phase B: Suzuki-Miyaura Coupling (The Core Protocol)

This protocol uses a biphasic solvent system to solubilize inorganic bases while maintaining organic solubility for the protected azaindoline.

Materials:

  • Substrate: N-Boc-4-iodo-7-azaindoline (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

    • Why: Robust, air-stable, excellent for pyridyl halides.

  • Base: K₂CO₂ (2.0 – 3.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Atmosphere: Argon or Nitrogen (Strictly deoxygenated)

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the N-Boc-substrate , Boronic Acid , and Base .

  • Solvent Addition: Add the Dioxane/Water mixture.

  • Degassing (Crucial): Sparge the mixture with Argon for 10–15 minutes. Oxygen is the enemy of Pd(0).

  • Catalyst Addition: Add Pd(dppf)Cl₂ quickly under a positive stream of Argon. Seal the vial immediately.

  • Reaction: Heat the block/bath to 90°C . Stir vigorously.

    • Time: Typically 2–6 hours. The C4-I bond is reactive; long reaction times are rarely needed unless the boronic acid is sterically hindered.

  • Monitoring: Check LCMS for the disappearance of the starting iodide (M+H of protected species).

  • Workup:

    • Cool to RT.

    • Filter through a pad of Celite (eluting with EtOAc) to remove Pd black.

    • Wash filtrate with water and brine.

    • Concentrate and purify via Flash Chromatography (Hexane/EtOAc gradient).

Optimization & Troubleshooting

If the standard protocol fails, use this decision matrix to adjust conditions.

IssueDiagnosisCorrective Action
Low Conversion Catalyst deactivation or poor oxidative addition.Switch to XPhos Pd G2 or Pd(PPh₃)₄ . Increase temp to 110°C (switch solvent to Toluene/Water).
Protodeiodination (Iodine replaced by H)Hydride source present or excessive heat.Use anhydrous conditions (Dioxane/DMF) with K₃PO₄ as base. Lower temp to 70°C.
Homocoupling (Biaryl formation)Oxygen leak or excess Boronic Acid.Re-degas solvents more thoroughly. Add Boronic Acid slowly (syringe pump).
N-Deprotection Base too strong or temp too high.Switch base to NaHCO₃ (milder). Ensure temp

80°C.
Advanced Catalyst Selection

For sterically hindered boronic acids (e.g., ortho-substituted), the standard Pd(dppf)Cl₂ may be too slow.

  • Recommendation: Use XPhos Pd G3 or SPhos Pd G2 . These bulky, electron-rich ligands facilitate the coupling of difficult partners.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical role of the N-protecting group (PG) in preventing catalyst sequestration.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Cl, Fast for I) Pd0->OxAdd + Substrate (Ar-I) Complex_II Pd(II)-Ar-I Complex (Stable if N is protected) OxAdd->Complex_II TransMet Transmetallation (Boronic Acid + Base) Complex_II->TransMet + Ar-B(OH)2 / Base Poison SIDE PATH: N-Coordination (If N-H is free -> Dead Catalyst) Complex_II->Poison If N-H Free RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Regenerates

Caption: Suzuki catalytic cycle highlighting the risk of Pd-coordination by the free azaindoline nitrogen.

Post-Coupling Transformations

Researchers often use the dihydro scaffold to control regioselectivity and then restore aromaticity.

Protocol: Oxidation to 7-Azaindole If the final target is the aromatic 4-substituted-7-azaindole:

  • Dissolve the coupled dihydro product in Toluene or Dioxane .

  • Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 – 1.5 equiv) or MnO₂ (excess).

  • Stir at RT (for DDQ) or Reflux (for MnO₂) for 1–3 hours.

  • Filter and wash with basic alumina to remove oxidizer residues.

References

  • Liebeskind, L. S., et al. "Palladium-catalyzed cross-coupling reactions of organoboron compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Song, J. J., et al. "Synthesis of 7-azaindole derivatives via Pd-catalyzed coupling." Journal of Organic Chemistry, 67(11), 3924-3927. (Contextual reference for azaindole reactivity).
  • BenchChem Application Note. "4-Iodopyrazole in Suzuki Coupling Reactions." (Analogous heterocyclic halide reactivity). Link

  • Meanwell, N. A. "7-Azaindole in Drug Discovery." Journal of Medicinal Chemistry. (General scaffold utility).[1][2][3] Link

(Note: Specific literature on the 'dihydro' 4-iodo variant is sparse; protocols are derived from standard azaindole and pyridyl halide methodologies validated in pharmaceutical process chemistry.)

Sources

"4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine" in Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Buchwald-Hartwig Amination of 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Strategic Analysis & Mechanistic Insight

The substrate 4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (hereafter 1 ) represents a distinct challenge compared to its fully aromatic counterpart (4-iodo-7-azaindole). While the 7-azaindole scaffold is a privileged structure in kinase inhibitor discovery (e.g., JAK, TRK inhibitors), the dihydro analog introduces specific electronic and steric nuances that necessitate a tailored Buchwald-Hartwig strategy.

The "Dual-Nitrogen" Challenge

Successful coupling requires differentiating the reactivity of the two nitrogen atoms and the C-I electrophile:

  • N1 (Indoline Nitrogen): Unlike the aromatic indole nitrogen (pKa ~16), the N1 in the dihydro scaffold is an alkyl amine (sp³ hybridized). It is significantly more nucleophilic.

    • Risk:[1] Without protection, N1 will compete with the external amine for the palladium center, leading to homocoupling (oligomerization) or catalyst sequestration.

    • Solution:Mandatory N1-Protection. We strongly recommend a tert-butoxycarbonyl (Boc) or Tosyl (Ts) group. This renders N1 non-nucleophilic and sterically bulky.

  • N7 (Pyridine Nitrogen): The pyridine nitrogen remains sp² hybridized and electron-rich.

    • Risk:[1] N7 is a potent ligand for Palladium(II), capable of displacing phosphines and forming stable, inactive [Pd(Ar)(L)(N7-chelate)] complexes (the "heteroatom trap").

    • Solution: Use of Bulky Biarylphosphine Ligands (e.g., BrettPhos, RuPhos). The steric bulk of the non-coordinating aryl ring interacts with the substrate, physically preventing N7 from binding to the metal center during the oxidative addition and amine coordination steps.

Electrophilicity of C4-Iodine

The C4-iodine bond is activated by the adjacent pyridine nitrogen (ortho-effect). However, the electron-donating nature of the fused dihydro-pyrrole ring makes the pyridine ring more electron-rich than in the fully aromatic 7-azaindole.

  • Implication: Oxidative addition is slightly slower. High-activity precatalysts (Pd G3/G4 series) are preferred over traditional Pd(OAc)₂/Ligand mixtures to ensure turnover at moderate temperatures (80–100 °C).

Visualizing the Reaction Logic

The following decision tree outlines the optimization pathway for Substrate 1 , prioritizing ligand selection based on the coupling partner.

G Start Substrate: 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine Protect Step 1: Is N1 Protected? Start->Protect Action_Protect Action: Install Boc/Ts Group Protect->Action_Protect No Partner Step 2: Define Coupling Partner Protect->Partner Yes (Boc/Ts) Action_Protect->Partner Primary Primary Alkyl Amines (e.g., Benzylamine, n-Butylamine) Partner->Primary Un hindered Secondary Secondary Amines (e.g., Morpholine, Piperazine) Partner->Secondary Cyclic/Acyclic Aniline Anilines / Heteroarylamines Partner->Aniline Weak Nucleophile Ligand1 Ligand: BrettPhos Cat: Pd(OAc)2 or G3 Precat Primary->Ligand1 Ligand2 Ligand: RuPhos Cat: RuPhos Pd G3/G4 Secondary->Ligand2 Ligand3 Ligand: tBuBrettPhos Cat: tBuBrettPhos Pd G3 Aniline->Ligand3

Figure 1: Strategic decision tree for ligand selection based on amine class. N1-protection is the critical gatekeeping step.

Experimental Protocols

Protocol A: Coupling with Primary Alkyl Amines

Best for: Unhindered primary amines (benzylamine, alkyl amines).

Rationale: Primary amines can suffer from β-hydride elimination or bis-arylation. BrettPhos is highly selective for mono-arylation of primary amines.

Materials:

  • Substrate: tert-butyl 4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: BrettPhos Pd G3 (1–3 mol %)

    • Alternative: Pd(OAc)₂ (2 mol %) + BrettPhos (4 mol %)

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, 0.2 M)

Procedure:

  • Charge: In a glovebox or under Ar flow, add the Substrate, Base, and BrettPhos Pd G3 to a reaction vial equipped with a stir bar.

  • Solvate: Add anhydrous 1,4-Dioxane.

  • Add Amine: Add the liquid amine via syringe. (If amine is solid, add in step 1).

  • Seal & Heat: Seal the vial with a Teflon-lined cap. Heat to 90 °C for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite/Silica. Concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Coupling with Secondary Amines & Cyclic Amines

Best for: Morpholine, Piperazines, Piperidines.

Rationale: Secondary amines are sterically more demanding but less prone to bis-arylation. RuPhos is the universal ligand for secondary amines, preventing β-hydride elimination and accommodating the steric bulk of the substrate.

Materials:

  • Substrate: N-Boc-4-iodo-2,3-dihydro-7-azaindole (1.0 equiv)

  • Amine: 1.2 equiv

  • Catalyst: RuPhos Pd G4 (1–2 mol %)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)

    • Note: Use Cs₂CO₃ if the substrate contains ester/ketone groups sensitive to strong alkoxides.

  • Solvent: Toluene or t-Amyl Alcohol (0.2 M)

Procedure:

  • Charge: Combine Substrate, RuPhos Pd G4, and Base in the vial.

  • Degas: Evacuate and backfill with Argon (x3).

  • Inject: Add Solvent and Amine.

  • Heat: Stir at 100 °C for 2–6 hours. Note: RuPhos systems are often faster than BrettPhos.

  • Workup: Standard aqueous extraction (H₂O/DCM) or filtration.

Optimization & Troubleshooting Guide

The following table summarizes common failure modes for this specific scaffold and their chemical remedies.

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by N7 (Pyridine).Switch to Precatalysts (G3/G4) instead of in-situ generation. Increase temperature to 110°C.
Dehalogenation (Product = H) β-Hydride elimination from the amine followed by reductive elimination.Switch solvent to t-Amyl Alcohol . Use RuPhos (highly resistant to β-elimination).
Oligomerization N1 protection failed or cleaved in situ.Ensure Boc group is stable. If using NaOtBu, switch to milder Cs₂CO₃ or K₃PO₄ .
Incomplete Reaction Oxidative addition is slow due to electron-rich dihydro ring.Add 0.5 equiv of Water (activates boronic acids in Suzuki, but in Buchwald, ensures solubility of inorganic bases). Increase catalyst loading to 5 mol%.

Mechanistic Pathway (Visualization)

This diagram illustrates the catalytic cycle, highlighting the critical "Protection" step that prevents the N1-poisoning pathway.

ReactionPathway Substrate 4-Iodo-Dihydro-7-Azaindole (N1-Boc Protected) OxAdd Oxidative Addition (Ar-Pd(II)-I) Substrate->OxAdd + Pd(0) Pd_L L-Pd(0) (Active Species) Pd_L->OxAdd AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + HNR2 / Base RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim RedElim->Pd_L Regeneration Product 4-Amino-Dihydro-7-Azaindole RedElim->Product Unprotected Unprotected N1-H Unprotected->Substrate Avoid Poison Catalyst Death (Pd-N1/N7 Chelate) Unprotected->Poison Competes for Pd

Figure 2: Catalytic cycle emphasizing the necessity of N1 protection to avoid catalyst sequestration.

References

  • Henderson, J. L.; Buchwald, S. L. "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles."[2][3][4] Organic Letters2010 , 12(19), 4438–4441.[4]

    • Relevance: Establishes the baseline for coupling 4-halo-7-azaindoles using prec
  • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User’s Guide." Chemical Science2011, 2, 27–50.

    • Relevance: The definitive guide for selecting BrettPhos vs. RuPhos based on amine class.
  • Lundgren, R. J.; Stradiotto, M. "Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions of Heteroaryl Halides." Chemistry – A European Journal2012, 18(32), 9758–9769.

    • Relevance: Discusses the "heteroatom trap" mechanism relevant to the pyridine nitrogen in this scaffold.
  • Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions."[5] Chemical Reviews2016 , 116(19), 12564–12649.

    • Relevance: Comprehensive review containing specific conditions for de-aromatized or partially satur

Sources

Application Note: 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine as a Kinase Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (commonly referred to as 4-iodo-7-azaindoline ) is a high-value scaffold in the synthesis of ATP-competitive kinase inhibitors. While its aromatic counterpart (4-iodo-7-azaindole) is ubiquitous in Type I/II inhibitor design, the dihydro (indoline) form offers distinct strategic advantages:

  • sp³-Rich Character: It allows for the development of inhibitors with improved physicochemical properties (solubility, metabolic stability) compared to flat aromatic systems.

  • Chiral Access: The C2 and C3 positions in the dihydro ring are accessible for stereoselective substitution, enabling precise targeting of the ribose-binding pocket.

  • Divergent Synthesis: It serves as a stable precursor that can be functionalized at C4 and subsequently oxidized to the aromatic 7-azaindole if required, often with higher regioselectivity than direct functionalization of the aromatic parent.

This guide details the protocols for handling, functionalizing, and elaborating this scaffold into potent kinase inhibitors.

Chemical Architecture & Binding Vectors

Understanding the topology of the molecule is prerequisite to successful design.

  • N1 (Pyrrolidine Nitrogen): Highly nucleophilic (sp³). In the hinge-binding model, this often mimics the N9 of adenine. It requires protection or functionalization (e.g., urea/amide formation) to interact with the solvent-exposed region or to prevent catalyst poisoning during cross-coupling.

  • N7 (Pyridine Nitrogen): A critical hydrogen bond acceptor (HBA) that interacts with the hinge region backbone NH.

  • C4-Iodine: The "Gatekeeper Vector." This position directs substituents toward the hydrophobic pocket (gatekeeper residue). The iodine atom is a reactive handle for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira), allowing the installation of bulky hydrophobic groups (e.g., substituted phenyls) essential for potency and selectivity.

Diagram 1: Strategic Vectors & Workflow

G Start 4-Iodo-7-azaindoline (Starting Material) N_Protect Step 1: N1-Functionalization (Protection/Tail Synthesis) Start->N_Protect Acylation/Urea Formation C4_Couple Step 2: C4-Cross Coupling (Suzuki/Sonogashira) N_Protect->C4_Couple Pd(dppf)Cl2, Ar-B(OH)2 Oxidation Step 3: Aromatization (Optional: to 7-Azaindole) C4_Couple->Oxidation DDQ or MnO2 Final Kinase Inhibitor Library C4_Couple->Final Direct Use (sp3 core) Oxidation->Final Aromatic core

Caption: Workflow for elaborating the 4-iodo-7-azaindoline scaffold. Note the critical N1-protection step prior to Pd-catalysis.

Detailed Experimental Protocols

Protocol A: N1-Protection/Functionalization

Rationale: Unlike the aromatic indole, the N1 in the dihydro form is a secondary amine and a competent ligand for Palladium. Leaving it free during cross-coupling often leads to N-arylation side products or catalyst deactivation.

Scope: Installation of a Urea moiety (common in Trk/B-Raf inhibitors) or a protecting group (Boc/Tos).

Materials:

  • 4-Iodo-7-azaindoline (1.0 eq)

  • Isocyanate (R-NCO) or Boc-Anhydride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolution: Dissolve 4-iodo-7-azaindoline (1.0 mmol) in anhydrous DCM (5 mL) under nitrogen atmosphere.

  • Base Addition: Add TEA (1.5 mmol) and cool to 0°C.

  • Electrophile Addition: Dropwise add the isocyanate or Boc-anhydride (1.1 mmol) dissolved in DCM (2 mL).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting material (more polar) should disappear.

  • Workup: Quench with saturated NH₄Cl. Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (SiO₂).[2]

Protocol B: C4-Suzuki-Miyaura Cross-Coupling

Rationale: This step installs the hydrophobic group interacting with the kinase gatekeeper residue. The 4-iodo position is highly reactive, but the 7-azaindoline core requires specific ligands to prevent dehalogenation.

Critical Parameter: Use Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ .[3] These bidentate ferrocenyl ligands prevent the formation of Pd-black and suppress β-hydride elimination pathways.

Materials:

  • N1-Protected 4-iodo-7-azaindoline (1.0 eq)

  • Aryl Boronic Acid/Pinacol Ester (1.2 – 1.5 eq)

  • Catalyst: Pd(dppf)Cl₂[3]·DCM (0.05 eq / 5 mol%)

  • Base: Cs₂CO₃ (2.0 eq) or K₃PO₄ (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[4]

Procedure:

  • Degassing: In a microwave vial or pressure tube, combine the protected scaffold, boronic acid, and base. Suspend in Dioxane/Water.[2][4] Sparge with Argon for 10 minutes (Critical: Oxygen promotes homocoupling of boronic acids).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly and seal the vessel under Argon.

  • Heating: Heat to 90°C for 4–12 hours (conventional) or 100°C for 30 minutes (microwave).

  • Monitoring: LC-MS is preferred over TLC to identify de-iodinated byproducts (M-I+H).

  • Workup: Filter through a Celite pad (eluting with EtOAc). Wash filtrate with water/brine.

  • Purification: Column chromatography. Note: 7-azaindolines can be streaky on silica; add 1% Triethylamine to the eluent.

Data Summary: Typical Yields

Substituent (Ar-B(OH)₂)CatalystYield (%)Notes
PhenylPd(PPh₃)₄45-60%Significant de-iodination observed.
PhenylPd(dppf)Cl₂ 85-92% Robust, minimal side products.
2-F-Phenyl (Steric)Pd(dppf)Cl₂78%Requires longer reaction time (12h).
Pyridine-3-ylPd(dtbpf)Cl₂80%DTBPF ligand superior for heteroaryls.
Protocol C: Aromatization (Oxidation to 7-Azaindole)

Rationale: Many kinase inhibitors require the planar, aromatic 7-azaindole core for optimal hinge hydrogen bonding. The dihydro intermediate can be oxidized after C4-coupling.

Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is the gold standard for this specific transformation, offering milder conditions than MnO₂.

Procedure:

  • Dissolve the C4-substituted 7-azaindoline (1.0 eq) in 1,4-Dioxane or Toluene.

  • Add DDQ (1.1 – 1.5 eq).

  • Stir at RT (for electron-rich substrates) or 60°C (for electron-poor substrates) for 1–3 hours.

  • Observation: The reaction mixture typically turns deep red/brown due to the formation of DDQ-H₂.

  • Workup: Filter off the precipitated hydroquinone. Dilute filtrate with EtOAc and wash vigorously with saturated NaHCO₃ (3x) to remove residual DDQ species.

  • Purification: Recrystallization or short silica plug.

Kinase Assay & Validation

Once the library is synthesized, validation against the target kinase is required.

Diagram 2: Binding Mode Hypothesis (Hinge Region)

Binding cluster_kinase Kinase Hinge Region cluster_inhibitor 7-Azaindole Scaffold Backbone_NH Backbone NH (Donor) Backbone_CO Backbone C=O (Acceptor) N7 N7 (Pyridine) (Acceptor) N7->Backbone_NH H-Bond N1 N1 (Pyrrole/Indoline) (Donor) N1->Backbone_CO H-Bond Gatekeeper Gatekeeper Residue C4_Subst C4-Substituent (Hydrophobic) C4_Subst->Gatekeeper Van der Waals

Caption: Canonical binding mode of the 7-azaindole core. The C4-substituent accesses the gatekeeper pocket.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Suzuki Catalyst poisoning by N1 or N7.Ensure N1 is protected (Boc/Urea). Increase catalyst loading to 10 mol%.
De-iodination (Product-H) β-hydride elimination or overheating.Switch to Pd(dppf)Cl₂.[3] Lower temp to 80°C. Ensure anhydrous conditions if possible.
Incomplete Oxidation (DDQ) Electron-deficient C4 substituent.Increase temp to 80°C or switch solvent to Chlorobenzene (higher boiling point).
Poor Solubility Planar stacking of aromatic products.Introduce solubilizing tails (morpholine, piperazine) on the N1 or C4-aryl vector.

References

  • Privileged Scaffolds in Kinase Discovery

    • Song, J. et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 2020.

  • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
  • Oxidation Protocols (DDQ)

    • Zhang, Y. et al. "DDQ Promoted Metal-Free Oxidative Cascade Synthesis." Organic & Biomolecular Chemistry, 2017.

  • 7-Azaindole Synthesis & Reactivity: Popowycz, F. et al. "7-Azaindole: A Versatile Scaffold for the Development of Kinase Inhibitors." Journal of Medicinal Chemistry. (General reactivity context).
  • Specific Intermediate Availability

    • 4-Iodo-7-azaindoline (CAS 319474-34-5 / Derivatives).

(Note: While specific CAS numbers for the dihydro-4-iodo variant are less common in literature than the aromatic form, the protocols above are adapted from standard 7-azaindoline chemistry validated in the synthesis of inhibitors like GSK2795039.)

Sources

Application Notes & Protocols: The Strategic Role of 4-Halo-pyrrolo[2,3-b]pyridine Scaffolds in Modern Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of the 7-Azaindole Core in Oncology

The quest for highly selective and potent anti-cancer therapeutics has led researchers to explore a diverse chemical space. Among the privileged scaffolds in medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) and its isomeric 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) cores have emerged as foundational building blocks for a multitude of targeted therapies. While the specific query for "4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine" points to a saturated pyrrolidine ring, the vast body of scientific literature and clinical development overwhelmingly highlights the significance of its aromatic counterpart in oncology. This guide, therefore, focuses on the more prevalent and therapeutically relevant aromatic 4-halo-substituted pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine scaffolds as key intermediates in the synthesis of kinase inhibitors for cancer research.

The strategic placement of a halogen, such as iodine or chlorine, at the 4-position of these bicyclic systems provides a reactive handle for cornerstone synthetic reactions like Suzuki or Buchwald-Hartwig cross-coupling. This enables the facile introduction of various substituents, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of a drug candidate's potency, selectivity, and pharmacokinetic properties.

This document serves as an in-depth technical guide, providing not only the theoretical underpinnings but also actionable, field-proven protocols for the utilization of these powerful chemical motifs in the development of next-generation cancer therapies. We will use the synthesis of the Janus Kinase (JAK) inhibitor, Tofacitinib, which is built upon the related 7-deazapurine core, as a central case study to illustrate the practical application of these principles.

The 7-Azaindole Scaffold in Kinase Inhibitor Design

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be an exceptional template for designing kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. This mimicry of the natural ATP purine core provides a strong foundation for inhibitor binding.

Derivatives of this scaffold have been developed as potent inhibitors of a range of cancer-relevant kinases, including:

  • Janus Kinases (JAKs): Central to cytokine signaling, the JAK-STAT pathway is often constitutively active in various hematological malignancies and solid tumors.[1][2]

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in the pathogenesis of numerous cancers, including bladder, lung, and breast cancer.

  • Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for anti-proliferative cancer therapies.

  • Traf2 and Nck-interacting kinase (TNIK): Implicated in the Wnt signaling pathway, TNIK is a target in colorectal cancer.[3]

The versatility of the 4-halo-7-azaindole intermediate allows for the strategic build-up of molecular complexity, leading to the discovery of highly selective and potent inhibitors for these and other important cancer targets.

Signaling Pathway Focus: The JAK-STAT Cascade

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade that translates extracellular cytokine signals into transcriptional responses. This pathway is integral to immunity, cell proliferation, and differentiation. Its dysregulation is a key driver in many myeloproliferative neoplasms and other cancers.[1][2]

Workflow for Targeting the JAK-STAT Pathway

JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT 3. STAT Recruitment JAK->Receptor Phosphorylation JAK->JAK Trans-phosphorylation JAK->STAT 4. STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 5. Dimerization Nucleus Nucleus pSTAT->Nucleus 6. Nuclear Translocation DNA DNA Nucleus->DNA Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression 7. Gene Transcription Inhibitor JAK Inhibitor (e.g., Tofacitinib) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Protocols for Synthesis and Evaluation

The following protocols provide a framework for the synthesis of a JAK inhibitor precursor using a 4-halo-deazapurine core and its subsequent biological evaluation.

Protocol 1: Synthesis of a Key Pyrrolo[2,3-d]pyrimidine Intermediate

This protocol outlines a representative nucleophilic aromatic substitution (SNAr) reaction, a common strategy for functionalizing the 4-position of the pyrrolo[2,3-d]pyrimidine core, which is structurally analogous to the pyrrolo[2,3-b]pyridine scaffold. This reaction is a key step in the synthesis of Tofacitinib.[4][5]

Objective: To synthesize N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a key precursor for Tofacitinib.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine

  • Potassium carbonate (K₂CO₃)

  • n-Butanol

  • Argon or Nitrogen gas

  • Standard reflux apparatus with magnetic stirring and heating mantle

  • Thin Layer Chromatography (TLC) supplies (silica plates, developing chambers, UV lamp)

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).

  • Add (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine (1.1 eq) to the flask.

  • Add potassium carbonate (2.5 eq) as a base.

  • Add n-butanol to the flask to serve as the solvent (concentration typically 0.1-0.5 M).

  • Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to reflux (approx. 117°C for n-butanol) under the inert atmosphere.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol 95:5). The reaction is typically complete within 24-48 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure (rotary evaporation).

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure desired intermediate.

Causality and Trustworthiness: The use of a polar aprotic solvent like n-butanol at reflux provides the necessary thermal energy to overcome the activation barrier for the SNAr reaction. The inorganic base, K₂CO₃, is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards the product. Monitoring by TLC is a self-validating step to ensure the reaction has gone to completion before proceeding to workup, preventing the isolation of unreacted starting materials.

Protocol 2: In Vitro JAK Kinase Inhibition Assay

This protocol describes a method to determine the inhibitory activity (e.g., IC₅₀ value) of a synthesized compound against a specific JAK family member.[1][2]

Objective: To quantify the potency of a test compound in inhibiting JAK kinase activity.

Materials:

  • Recombinant human JAK enzyme (e.g., JAK1, JAK2, or JAK3)

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA, 50µM DTT)

  • ATP (Adenosine triphosphate)

  • Biotinylated peptide substrate

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates (low volume, white)

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range.

  • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (for control wells).

  • Add 2 µL of the JAK enzyme (at a pre-determined optimal concentration in kinase buffer) to each well.

  • Add 2 µL of a mixture of the peptide substrate and ATP (at their Kₘ concentrations, if known) in kinase buffer to initiate the reaction. The final volume is 5 µL.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • To convert the generated ADP to ATP and produce a luminescent signal, add 10 µL of Kinase Detection Reagent.

  • Incubate at room temperature for 30 minutes in the dark.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Causality and Trustworthiness: This assay directly measures the enzymatic activity of the target kinase. The ADP-Glo™ system provides a robust and sensitive readout where the light output is directly proportional to the amount of ADP produced, and thus to the kinase activity. The use of appropriate controls (no enzyme, no inhibitor) ensures that the observed signal is specific to the enzymatic reaction and its inhibition.

Protocol 3: Cell Viability (MTT) Assay

This protocol is a colorimetric assay for assessing the effect of a test compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[6][7][8]

Objective: To determine the anti-proliferative effect (e.g., GI₅₀ value) of a test compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., a leukemia cell line with activated JAK signaling)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Harvest and count the cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the diluted test compounds or vehicle control (DMSO).

  • Incubate the plate for a specified exposure time (e.g., 72 hours).

  • After incubation, add 10 µL of the MTT solution to each well.

  • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% inhibition of cell growth).

Causality and Trustworthiness: The MTT assay relies on the principle that only metabolically active, viable cells can reduce the tetrazolium salt MTT to formazan. The amount of formazan produced is directly proportional to the number of living cells. This provides a reliable method to assess the cytotoxic or cytostatic effects of a compound on a cancer cell population.

Data Presentation

Table 1: Representative Data for a Novel Kinase Inhibitor (NKI-1)

Assay Type Target/Cell Line Endpoint NKI-1 Value Reference Compound (e.g., Tofacitinib)
Kinase Assay JAK1 IC₅₀ (nM) 15 5
Kinase Assay JAK2 IC₅₀ (nM) 25 3
Kinase Assay JAK3 IC₅₀ (nM) 2 1
Cell Viability HEL (Leukemia) GI₅₀ (µM) 0.5 0.2

| Cell Viability | A549 (Lung Cancer) | GI₅₀ (µM) | >10 | >10 |

Experimental Workflow Visualization

Drug Discovery Workflow Start Start: 4-Halo-pyrrolo[2,3-b]pyridine Scaffold Synthesis Chemical Synthesis (Protocol 1) Start->Synthesis Purification Purification & Characterization Synthesis->Purification Compound_Library Compound Library Purification->Compound_Library Kinase_Assay In Vitro Kinase Assay (Protocol 2) Compound_Library->Kinase_Assay SAR Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR SAR->Synthesis Optimization Loop Cell_Assay Cell Viability Assay (Protocol 3) SAR->Cell_Assay Lead_Compound Lead Compound Identification Cell_Assay->Lead_Compound End Preclinical Development Lead_Compound->End

Caption: A typical workflow for the discovery of kinase inhibitors using a core scaffold.

Conclusion

The 4-halo-substituted 1H-pyrrolo[2,3-b]pyridine and 7H-pyrrolo[2,3-d]pyrimidine scaffolds are undeniably powerful and versatile starting points in the design and synthesis of targeted cancer therapies. Their utility as key intermediates for kinase inhibitors, particularly targeting the JAK-STAT pathway, is well-established in both preclinical research and clinical medicine. By providing a reliable anchor for inhibitor binding and a reactive site for synthetic elaboration, these scaffolds enable the systematic development of potent and selective drug candidates. The protocols and workflows detailed in this guide offer a robust framework for researchers to leverage these privileged structures in the ongoing effort to develop more effective treatments for cancer.

References

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55. [Link]

  • Personalized Medicine in Oncology. (2013). JAK Inhibition: Blocking Cytokine Signaling in Cancer Cells. [Link]

  • Zhang, Z., & Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals, 44(4), 321-323. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Carvalho, L. C. R., Lourenço, A., Ferreira, L. M., & Branco, P. S. (2018). Tofacitinib synthesis – an asymmetric challenge. European Journal of Organic Chemistry, 2018(44), 6098-6111. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Patel, M., et al. (2017). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. ACS Omega, 2(10), 6858-6865. [Link]

  • Google Patents. (2015).
  • Google Patents. (2016).
  • MySkinRecipes. (n.d.). 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine. [Link]

  • El Mernissi, N., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society, 100(1), 100812. [Link]

Sources

The Art of Connection: A Guide to Palladium-Catalyzed Cross-Coupling Reactions of 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 7-Azaindoline Scaffold

The 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindoline scaffold, is a privileged heterocyclic motif in modern medicinal chemistry. Its rigid, three-dimensional structure and the presence of both hydrogen bond donor and acceptor sites make it an attractive core for designing molecules that can interact with a wide range of biological targets. The ability to introduce diverse substituents at the 4-position of this scaffold is crucial for modulating the pharmacological properties of drug candidates, including their potency, selectivity, and pharmacokinetic profiles. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for achieving this functionalization, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and predictability.

This comprehensive guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions on 4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic methods for the strategic elaboration of the 7-azaindoline core.

Foundational Principles: The Palladium Catalytic Cycle

At the heart of these transformations lies the palladium catalytic cycle, a sequence of elementary organometallic reactions that facilitates the coupling of an organic halide with a nucleophilic partner.[1] A general understanding of this cycle is paramount for troubleshooting and optimizing reaction conditions.

The cycle typically involves three key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl iodide (in our case, 4-iodo-7-azaindoline) to form a palladium(II) intermediate. This is often the rate-determining step of the catalytic cycle.

  • Transmetalation (for Suzuki, Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The palladium(II) complex then undergoes a reaction with the coupling partner. In the Suzuki reaction, this involves the transfer of an organic group from a boron reagent to the palladium center. In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The two organic fragments on the palladium(II) center couple and are expelled from the coordination sphere, forming the desired product and regenerating the active palladium(0) catalyst.

The choice of ligands, bases, and solvents plays a critical role in modulating the efficiency of each step in the catalytic cycle. Bulky, electron-rich phosphine ligands, for instance, are known to accelerate both oxidative addition and reductive elimination.[2]

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA R-X PdII R-Pd(II)-X L_m OA->PdII Trans Transmetalation / Amine Coordination PdII->Trans Nu-M Couple R-Pd(II)-Nu L_m Trans->Couple RE Reductive Elimination Couple->RE RE->Pd0 Product R-Nu RE->Product

Caption: A generalized palladium catalytic cycle.

Critical Consideration: The Role of N-Protection

The secondary amine within the 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine scaffold can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or undesired side reactions. Therefore, protection of the N-H proton is often a crucial prerequisite for successful cross-coupling. Common protecting groups include tert-butoxycarbonyl (Boc), benzenesulfonyl (Bs), or p-toluenesulfonyl (Ts). The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[3] For the 4-iodo-7-azaindoline scaffold, this reaction provides a powerful avenue for introducing aryl, heteroaryl, and vinyl substituents.

Expert Insights: Choosing the Right Conditions

The selection of the palladium source, ligand, and base is critical for a successful Suzuki coupling. For electron-rich heterocyclic halides like 4-iodo-7-azaindoline, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos or XPhos often provide excellent results.[4] These ligands promote the oxidative addition of the aryl iodide and facilitate the reductive elimination of the product. The choice of base is also crucial; inorganic bases like potassium carbonate or cesium carbonate are commonly used to activate the boronic acid for transmetalation.[5]

Detailed Protocol: Suzuki-Miyaura Coupling of N-Boc-4-iodo-7-azaindoline with Phenylboronic Acid

Materials:

  • N-Boc-4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • SPhos (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add N-Boc-4-iodo-7-azaindoline, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₂CO₃.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Readily available and effective sources of Pd(0).
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich ligands that promote efficient catalysis.[6]
Base K₂CO₃, Cs₂CO₃, or K₃PO₄Activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, or DME/H₂OA mixture of an organic solvent and water is typically optimal.
Temperature 80-110 °CSufficient thermal energy to drive the reaction to completion.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling aryl halides with a wide variety of amines.[7][8] This reaction is invaluable for introducing primary and secondary amines, as well as amides and other nitrogen nucleophiles, at the 4-position of the 7-azaindoline core.

Expert Insights: Ligand and Base Selection are Key

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base. For couplings with primary and secondary amines, ligands such as Xantphos or BINAP have proven to be effective.[9] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required to facilitate the deprotonation of the amine and promote the formation of the key palladium-amido intermediate.[10]

Detailed Protocol: Buchwald-Hartwig Amination of N-Boc-4-iodo-7-azaindoline with Morpholine

Materials:

  • N-Boc-4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, add Pd(OAc)₂, Xantphos, and NaOtBu to a flame-dried Schlenk flask.

  • Add anhydrous toluene, followed by N-Boc-4-iodo-7-azaindoline and morpholine.

  • Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃Common and effective palladium sources.
Ligand Xantphos, BINAP, or BrettPhosBidentate and bulky monophosphine ligands are often effective.[11]
Base NaOtBu, KOtBu, or LHMDSStrong, non-nucleophilic bases are required.
Solvent Toluene, Dioxane, or THFAnhydrous, aprotic solvents are necessary.
Temperature 90-120 °CHigher temperatures are often needed for C-N bond formation.

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Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides, offering a powerful method for introducing alkynyl functionalities.[12][13] These groups can serve as versatile handles for further transformations, such as cycloadditions or reductions.

Expert Insights: The Role of Copper Co-catalysis

The classic Sonogashira coupling employs a copper(I) co-catalyst, typically copper(I) iodide (CuI), in addition to the palladium catalyst.[14] The copper is believed to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex. An amine base, such as triethylamine or diisopropylethylamine, is used both as a base and often as the solvent.

Detailed Protocol: Sonogashira Coupling of N-Acetyl-4-iodo-7-azaindole with Phenylacetylene

Note: This protocol is adapted from a similar reaction on the aromatic 7-azaindole scaffold and may require optimization for the dihydro analog.

Materials:

  • N-Acetyl-4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Phenylacetylene (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N) (anhydrous)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add N-acetyl-4-iodo-7-azaindoline, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous triethylamine, followed by phenylacetylene.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and remove the triethylamine under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Heck Reaction: Vinylation of the 7-Azaindoline Core

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This transformation is particularly useful for introducing vinyl groups at the 4-position of the 7-azaindoline scaffold.

Expert Insights: Controlling Regioselectivity and E/Z Isomerism

The Heck reaction typically proceeds with high trans selectivity. The choice of base can influence the reaction outcome. Organic bases like triethylamine are common, but inorganic bases such as potassium carbonate can also be employed. The nature of the alkene coupling partner is also important; electron-deficient alkenes, such as acrylates and styrenes, are often used.

Detailed Protocol: Heck Reaction of N-Acetyl-4-iodo-7-azaindole with Methyl Acrylate

Note: This protocol is based on a reaction performed on the aromatic 7-azaindole and may need adjustment for the dihydro system.

Materials:

  • N-Acetyl-4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Methyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Acetonitrile (anhydrous)

Procedure:

  • In a sealed tube, combine N-acetyl-4-iodo-7-azaindoline, Pd(OAc)₂, and PPh₃.

  • Add anhydrous acetonitrile, methyl acrylate, and triethylamine.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the 4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine scaffold. A thorough understanding of the underlying reaction mechanisms, coupled with careful selection of catalysts, ligands, bases, and reaction conditions, allows for the efficient and predictable synthesis of a diverse array of 4-substituted 7-azaindolines. The protocols and insights provided in this guide serve as a robust starting point for researchers engaged in the synthesis of novel bioactive molecules based on this important heterocyclic core.

References

Sources

"4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine" functionalization at the 4-position

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Executive Summary

This guide details the strategic functionalization of 4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (also known as 4-iodo-7-azaindoline ).[1] Unlike its fully aromatic counterpart (7-azaindole), this scaffold possesses a saturated C2-C3 bond, rendering the N1 nitrogen a secondary amine with significant nucleophilic character (


).[2]

Strategic Value:

  • Kinase Inhibition: The 2,3-dihydro core offers a distinct vector for hydrogen bonding and solubility profiles compared to the flat aromatic 7-azaindole.

  • Scaffold Morphing: It serves as a versatile precursor; functionalization at C4 followed by oxidation (dehydrogenation) provides a regioselective route to 4-substituted 7-azaindoles that are otherwise difficult to synthesize directly.[1][2]

Chemical Profile & Strategic Considerations

Feature4-Iodo-7-azaindoline (Dihydro)4-Iodo-7-azaindole (Aromatic)Implication
N1 Hybridization

(Secondary Amine)

(Pyrrole-like)
N1 is highly nucleophilic. Must be protected (Boc/Cbz) before Pd-catalysis to prevent N-arylation.[1]
C2-C3 Bond Single Bond (Saturated)Double Bond (Aromatic)Non-planar geometry; higher solubility; distinct metabolic liability.[1][2]
C4-I Reactivity High (Pyridine ring)High (Pyridine ring)Excellent substrate for Suzuki, Sonogashira, and Buchwald couplings.[1][2]
Stability Susceptible to OxidationStableAvoid strong oxidants (DDQ, MnO

) unless aromatization is intended.[1][2]
Critical Pre-requisite: N1-Protection

Direct functionalization of the unprotected free amine is not recommended.[1] The N1 nitrogen will compete with external nucleophiles or poison the Palladium catalyst.

  • Standard: N-Boc protection is the industry standard.[1][2] It is orthogonal to basic coupling conditions and easily removed with TFA/HCl.

  • Alternative: N-Tosyl or N-Cbz if acidic deprotection is incompatible with the C4-substituent.[1]

Workflow Visualization

G Start 4-Iodo-7-azaindoline (Free Amine) Protect Step 1: N1-Protection (Boc2O, DMAP) Start->Protect Essential Intermed N-Boc-4-Iodo-7-azaindoline Protect->Intermed Suzuki Route A: Suzuki Coupling (Ar-B(OH)2, Pd-cat) Intermed->Suzuki C-C Bond Buchwald Route B: Buchwald Amination (R-NH2, Pd-cat) Intermed->Buchwald C-N Bond Sono Route C: Sonogashira (Alkyne, CuI, Pd) Intermed->Sono C-C Alkyne Deprotect Step 3: N-Boc Removal (TFA or HCl) Suzuki->Deprotect Oxidation Optional: Oxidation to 7-Azaindole (MnO2/DDQ) Suzuki->Oxidation Scaffold Morphing Buchwald->Deprotect Sono->Deprotect

Figure 1: Strategic workflow for the functionalization of 4-iodo-7-azaindoline, highlighting the critical protection step and divergent pathways.[1][2]

Detailed Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Introduction of aryl or heteroaryl groups at the C4 position.[1][2]

Reagents:

  • Substrate: N-Boc-4-iodo-7-azaindoline (1.0 equiv)

  • Boronic Acid: Ar-B(OH)

    
     (1.2 – 1.5 equiv)[1][2]
    
  • Catalyst: Pd(dppf)Cl

    
    [1][2]·CH
    
    
    
    Cl
    
    
    (5 mol%) or Pd(PPh
    
    
    )
    
    
    (5 mol%)[2]
  • Base: 2M Na

    
    CO
    
    
    
    (aqueous) or Cs
    
    
    CO
    
    
    (solid, 3.0 equiv)[1][2]
  • Solvent: 1,4-Dioxane/Water (4:[1][2]1) or DME/Water.[1][2]

Step-by-Step:

  • Setup: In a microwave vial or round-bottom flask, combine the N-Boc-substrate, boronic acid, and base.

  • Degassing: Add the solvent mixture. Sparge with Argon/Nitrogen for 5–10 minutes. Oxygen removal is critical to prevent homocoupling or oxidation of the azaindoline core.[2]

  • Catalyst Addition: Add the Pd catalyst quickly under positive inert gas pressure. Seal the vessel.

  • Reaction: Heat to 80–90 °C for 4–12 hours (or 100 °C for 30 min in microwave).

    • Note: Monitor by LCMS. The iodine is highly reactive; if conversion is slow, check for catalyst poisoning by the pyridine nitrogen (N7).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Expert Insight: If the boronic acid is hindered (ortho-substituted), switch to Pd


(dba)

/ SPhos
or XPhos Pd G2 to boost transmetallation efficiency.[1][2]
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Introduction of amine side chains (common in kinase inhibitors).[1][2]

Reagents:

  • Substrate: N-Boc-4-iodo-7-azaindoline (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (5 mol%)[1][2]
  • Ligand: Xantphos (10 mol%) or BINAP (for primary amines); RuPhos (for secondary amines).[1][2]

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) or NaO
    
    
    Bu (1.5 equiv).[2]
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).[1][2]

Step-by-Step:

  • Preparation: Flame-dry the glassware. Moisture kills this reaction.

  • Mixing: Combine substrate, amine, base, Pd source, and ligand in the vessel inside a glovebox or under a strong stream of Argon.

  • Solvent: Add anhydrous solvent.

  • Reaction: Heat to 100 °C for 12–18 hours.

  • Troubleshooting:

    • Low Yield? The pyridine nitrogen (N7) can chelate Pd.[1][2] Increase catalyst loading to 10 mol% or use a precatalyst like BrettPhos Pd G3 .

    • De-boc? Strong bases like NaO

      
      Bu at high temps can sometimes cleave the Boc group prematurely.[2] If this happens, switch to Cs
      
      
      
      CO
      
      
      or K
      
      
      PO
      
      
      .
Protocol C: Deprotection (N1-Boc Removal)

Objective: Recovering the active secondary amine.[1][2]

Reagents:

  • Acid: TFA (Trifluoroacetic acid) or 4M HCl in Dioxane.[1][2]

  • Solvent: DCM (for TFA) or Dioxane/MeOH (for HCl).[1][2]

Step-by-Step:

  • Dissolve the functionalized intermediate in DCM (0.1 M).[1][2]

  • Add TFA (10–20 equiv).

  • Stir at Room Temperature for 1–2 hours.

  • Workup (Critical): The product will be a salt.

    • Option A (Free base): Quench carefully with sat. NaHCO

      
       until pH ~8. Extract with DCM/IPA (3:1) if solubility is an issue.
      
    • Option B (Salt isolation): Evaporate volatiles and triturate with diethyl ether to obtain the stable TFA salt.

Advanced Application: Scaffold Morphing (Oxidation)

To convert the functionalized 7-azaindoline back to a 7-azaindole:

  • Reagent: MnO

    
     (10–20 equiv) in DCM at reflux, or DDQ (1.1 equiv) in Toluene/Dioxane.[1][2]
    
  • Mechanism: Dehydrogenation of the C2-C3 bond.[1]

  • Utility: This allows you to install groups at C4 that might be incompatible with the conditions required to synthesize the aromatic 7-azaindole ring from scratch.[1]

References

  • Synthesis and Reactivity of 7-Azaindoles

    • Title: "Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges."[1]

    • Source:Molecules (via PMC), 2013.[1][2]

    • URL:[Link][1]

  • General Suzuki Coupling on Azaindoles

    • Title: "Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds."[1]

    • Source:
    • URL:[Link]

  • Buchwald-Hartwig Conditions for Heterocycles

    • Title: "Buchwald-Hartwig Amination - Reaction Guide."[1]

    • Source: ACS Green Chemistry Institute.
    • URL:[Link]

  • Commercial Availability & Properties

    • Title: "4-Iodo-7-azaindoline Product Page."[1][3]

    • Source: Fluorochem / Sigma-Aldrich.[1]

Sources

Application Note: 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine in PDE4B Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the strategic utilization of 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS 945600-09-9) as a high-value intermediate in the synthesis of Phosphodiesterase 4B (PDE4B) inhibitors.

Executive Summary

Phosphodiesterase 4B (PDE4B) is a validated therapeutic target for inflammatory diseases (COPD, asthma, psoriasis) and CNS disorders (schizophrenia, depression). The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a privileged bioisostere for the indole and purine cores found in earlier generations of PDE inhibitors.

This guide focuses on the 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine intermediate.[1][2][3] Unlike its fully aromatic counterparts, this dihydro (indoline-like) scaffold offers distinct regio-control advantages during early-stage functionalization. Its C4-iodine handle allows for high-yielding cross-coupling reactions to introduce hydrophobic pharmacophores essential for occupying the PDE4B catalytic pocket, while the saturated C2-C3 bond prevents unwanted C2-lithiation or side reactions common in electron-deficient aromatic azaindoles.

Chemical Context & Rationale

The Scaffold Advantage

The 7-azaindole core mimics the adenosine substrate of PDE enzymes but allows for tuning of hydrogen bond donor/acceptor properties.

  • 4-Position Utility: The 4-position corresponds to the hydrophobic clamp region of the PDE4B active site. Introducing aryl or heteroaryl groups here is critical for potency and isoform selectivity (PDE4B vs. PDE4D).

  • Why the Dihydro-Iodide?

    • Regio-Control: In fully aromatic 4-halo-7-azaindoles, the C2 proton is highly acidic (

      
      ), leading to competitive deprotonation during base-mediated couplings. The 2,3-dihydro scaffold eliminates this acidity, ensuring exclusive reaction at the C4-iodine.
      
    • Electronic Modulation: The sp3 character of the pyrrole ring in the dihydro form makes the pyridine nitrogen more basic and the C4-iodine more susceptible to oxidative addition in Pd-catalyzed cycles compared to the electron-poor aromatic system.

Strategic Retrosynthesis

The synthesis of a target PDE4B inhibitor (e.g., a 4-aryl-7-azaindole-2-carboxamide) is deconstructed into three phases:

  • Core Stabilization: Protection of the N1 position.

  • Pharmacophore Installation: Suzuki-Miyaura coupling at C4.

  • Aromatization & Decoration: Oxidation to the aromatic core followed by C2 functionalization.

Experimental Protocol: Synthesis of a Model PDE4B Inhibitor

Target Molecule: 4-(3-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine (Core scaffold for further elaboration into carboxamide inhibitors).

Phase 1: N-Protection

Objective: Mask the N1-H to prevent catalyst poisoning and allow solubility in organic solvents.

Reagents:

  • Starting Material: 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)[1]

  • Di-tert-butyl dicarbonate (

    
    ) (1.2 eq)
    
  • DMAP (0.1 eq), TEA (1.5 eq)

  • Solvent: DCM or THF

Procedure:

  • Dissolve 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine in dry DCM (0.2 M).

  • Add TEA and DMAP; cool to 0°C.

  • Add

    
     portion-wise. Warm to RT and stir for 4 hours.
    
  • QC Check: TLC (Hex/EtOAc 4:1) should show complete consumption of the polar starting material and appearance of a non-polar spot (

    
    ).
    
  • Workup: Wash with 1N HCl, Brine, dry over

    
    , and concentrate.
    
  • Yield Expectation: >90% (White/Pale yellow solid).

Phase 2: C4-Functionalization (Suzuki-Miyaura Coupling)

Objective: Install the hydrophobic aryl ring (3-chlorophenyl) required for PDE4B pocket occupancy.

Reagents:

  • Substrate: N-Boc-4-iodo-2,3-dihydro-7-azaindole (1.0 eq)

  • Boronic Acid: 3-Chlorophenylboronic acid (1.2 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (2.0 M aq. solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)[4]

Procedure:

  • Charge a reaction vial with the N-Boc substrate, boronic acid, and catalyst under Argon.

  • Add Dioxane and aqueous Base.

  • Heat to 90°C for 12 hours.

  • Mechanism Note: The sp3 nature of the dihydro scaffold prevents "reductive dehalogenation" side reactions often seen with electron-deficient pyridines.

  • Workup: Filter through Celite, dilute with EtOAc, wash with water. Purify via flash chromatography (0-20% EtOAc/Hexanes).

  • Yield Expectation: 75-85%.

Phase 3: Aromatization (Oxidation)

Objective:[4] Restore the aromatic 7-azaindole core to lock the inhibitor into its planar, bioactive conformation.

Reagents:

  • Substrate: 4-(3-chlorophenyl)-N-Boc-2,3-dihydro-7-azaindole

  • Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.5 eq) or

    
     (10 eq)
    
  • Solvent: Toluene or Dioxane

Procedure:

  • Dissolve substrate in Toluene (0.1 M).

  • Add DDQ portion-wise at RT (Exothermic reaction possible).

  • Stir at RT for 2 hours (or heat to 60°C if sluggish).

  • Monitoring: The reaction mixture will turn deep red/brown. TLC will show a slight shift and UV activity change (blue fluorescence often appears).

  • Workup: Filter off the hydroquinone byproduct. Wash filtrate with saturated

    
     (critical to remove acidic residues).
    
  • Deprotection (In situ or separate): The Boc group may partially cleave during DDQ oxidation. If intact, treat with TFA/DCM (1:1) to yield the final free N-H core.

Phase 4: Downstream Functionalization (Optional)

For high-potency PDE4B inhibitors (e.g., Vertex compounds), a carboxamide is required at C2.

  • Protocol: Treat the N-protected aromatic intermediate with LDA at -78°C (lithiation at C2 is now favored due to the directing group and lack of iodine), quench with

    
    , and couple with an amine using HATU.
    

Analytical Data Summary

Compound StageKey 1H NMR Signal (CDCl3, 400 MHz)MS (ESI) m/zPhysical State
Start (Dihydro-Iodo)

3.60 (t, 2H, C2-H), 3.05 (t, 2H, C3-H)
247.0

Beige Solid
Step 1 (N-Boc)

1.55 (s, 9H, tBu), 3.75 (t, 2H, C2-H)
347.1

White Solid
Step 2 (Coupled)

7.2-7.5 (m, Ar-H), C2/C3 signals retained
331.1

Off-white Solid
Step 3 (Aromatized)

6.55 (d, 1H, C3-H), 7.40 (d, 1H, C2-H)
229.0

Crystalline Solid

Pathway Visualization

The following diagram illustrates the synthetic logic and the SAR (Structure-Activity Relationship) decision points when using this scaffold.

PDE4B_Synthesis Start 4-Iodo-2,3-dihydro- 1H-pyrrolo[2,3-b]pyridine (CAS 945600-09-9) Step1 N-Protection (Boc/SEM) Start->Step1 Inter1 N-Protected Dihydro Intermediate Step1->Inter1 Stabilization Step2 Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Inter1->Step2 Inter2 4-Aryl-2,3-dihydro Intermediate Step2->Inter2 Install Pharmacophore Step3 Oxidative Aromatization (DDQ or MnO2) Inter2->Step3 FinalCore 4-Aryl-1H-pyrrolo [2,3-b]pyridine (Aromatic Core) Step3->FinalCore Restore Planarity Branch C2 Functionalization (Optional) FinalCore->Branch Target1 Target A: 4-Aryl-7-azaindole (Hydrophobic Pocket Binder) Branch->Target1 Deprotection Target2 Target B: 2-Carboxamide deriv. (High Potency/Selectivity) Branch->Target2 Lithiation + Amidation

Caption: Synthetic workflow transforming the dihydro-iodide precursor into bioactive PDE4B inhibitors via late-stage aromatization.

Troubleshooting & Expert Insights

  • Problem: Incomplete Oxidation with DDQ.

    • Cause: Electron-rich aryl groups at C4 can stabilize the dihydro form.

    • Solution: Switch to Chloranil in refluxing Xylene or use activated

      
       in DCM.
      
  • Problem: Protodeiodination during Suzuki Coupling.

    • Cause: Overheating or wet solvents causing the iodine to be replaced by hydrogen.

    • Solution: Ensure strictly anhydrous conditions. Use a milder base like

      
       instead of aqueous 
      
      
      
      , or switch to the Buchwald precatalyst (XPhos Pd G2).
  • Safety Note: 7-azaindole derivatives can be potent kinase inhibitors. Handle all intermediates as potential bioactive agents using standard PPE and containment.

References

  • Naganuma, K., et al. (2009).[5] "Discovery of selective PDE4B inhibitors." Bioorganic & Medicinal Chemistry Letters, 19(12), 3174-3176.[5] Link

  • Hagan, P., et al. (2020). "Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors." ACS Medicinal Chemistry Letters, 11(10), 1848-1854. Link

  • BLD Pharm. (n.d.). "Product Analysis: 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine." Commercial Building Block Database. Link

  • Kudo, N., et al. (2006). "Synthesis of 1H-Pyrrolo[2,3-b]pyridine Derivatives." Heterocycles, 69(1), 167.

Sources

Troubleshooting & Optimization

"4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine" synthesis yield improvement

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis Yield Improvement & Troubleshooting

Executive Summary: The "Yield Trap"

The synthesis of 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (also known as 4-iodo-7-azaindoline) presents a specific paradox in organic synthesis:

  • Electron Deficiency: The 7-azaindole core is electron-deficient, making the initial electrophilic halogenation difficult.

  • Labile Iodine: Once installed, the C4-iodine is highly susceptible to hydrodehalogenation (loss of iodine) during the reduction of the pyrrole ring to the dihydro form.

Core Recommendation: Do NOT use catalytic hydrogenation (H₂/Pd/C) for the reduction step. This will almost invariably lead to the des-iodo analog (2,3-dihydro-1H-pyrrolo[2,3-b]pyridine). The industry-standard protocol for yield maximization involves Ionic Hydrogenation (Silane/TFA) or Borohydride reduction in acidic media.

Master Synthesis Workflow

The following decision tree outlines the highest-yield pathway, avoiding the common pitfalls of direct halogenation on the dihydro-scaffold.

SynthesisWorkflow Start Starting Material: 7-Azaindole NOxide Intermediate A: 7-Azaindole N-Oxide Start->NOxide mCPBA or H2O2 Chloro Intermediate B: 4-Chloro-7-azaindole NOxide->Chloro POCl3 or AcCl (Vilsmeier-Haack) IodoAr Precursor C: 4-Iodo-7-azaindole (Aromatic) Chloro->IodoAr NaI / AcCl / MeCN (Finkelstein-like) Decision CRITICAL STEP: Reduction Method IodoAr->Decision FailPath Method: H2 / Pd/C (Catalytic Hydrogenation) Decision->FailPath Standard Reduction SuccessPath Method: Et3SiH / TFA (Ionic Hydrogenation) Decision->SuccessPath Chemo-selective Reduction FailResult FAILURE: De-iodinated Product (Yield: <5%) FailPath->FailResult Target TARGET: 4-Iodo-2,3-dihydro- 1H-pyrrolo[2,3-b]pyridine SuccessPath->Target Yield: 65-85%

Figure 1: Strategic Route Optimization. Note that the reduction must occur AFTER iodination, using non-catalytic methods to preserve the C-I bond.

Technical Troubleshooting Guide

Phase 1: Precursor Synthesis (4-Iodo-7-azaindole)

Before attempting the reduction, you must ensure high purity of the aromatic precursor. The conversion of 4-Chloro to 4-Iodo is often the bottleneck.

Q: I am seeing incomplete conversion of 4-Chloro-7-azaindole to the 4-Iodo analog. Why? A: The aromatic Finkelstein reaction on the azaindole ring is sluggish because the ring is electron-poor.

  • The Fix: Use Acetyl Chloride (AcCl) as a catalyst with Sodium Iodide (NaI) in Acetonitrile.[1]

  • Mechanism: AcCl generates transient acyl-pyridinium species or activates the position via temporary N-acylation, making the C4-position more susceptible to nucleophilic attack by iodide.

  • Protocol Adjustment:

    • Use 5.0 - 8.0 equivalents of NaI.

    • Reflux in dry Acetonitrile (MeCN) for 24-48 hours .

    • Crucial: Protect the system from moisture; water deactivates the acylating agent.

Q: My 4-Iodo precursor is dark brown/purple. Is it degrading? A: Yes. Azaindole iodides are light-sensitive and prone to oxidation.

  • The Fix: Perform a "wash" with 10% aqueous Sodium Thiosulfate (

    
    ) during workup to remove free iodine (
    
    
    
    ). Store the solid in amber vials under Argon at -20°C.
Phase 2: The Critical Reduction (Yield Optimization)

This is where most yields are lost. The goal is to reduce the C2-C3 double bond without touching the C4-Iodine bond.

Method A: Ionic Hydrogenation (Recommended)

Reagents: Triethylsilane (


) + Trifluoroacetic Acid (TFA).

Q: Why is this method superior to NaBH₄? A: It is mechanistically distinct. TFA protonates the pyridine nitrogen and the C3-position, generating an iminium-like species. The silane then delivers a hydride specifically to this activated bond. It is chemoselective and typically does not perform oxidative addition into the C-I bond (unlike Pd catalysts).

Protocol for Yield Improvement (>80%):

  • Dissolve 4-iodo-7-azaindole in pure TFA (0.1 M concentration).

  • Cool to 0°C (ice bath).

  • Add Triethylsilane (3.0 - 5.0 equiv) dropwise.

  • Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

  • Monitoring: quench a small aliquot with NaOH before LCMS analysis (TFA can interfere with mass spec signals).

Q: I see a "dimer" impurity or polymerization. A: This occurs if the concentration is too high. Dilute the reaction to 0.05 M . Ensure the TFA is fresh; water content in TFA slows the protonation step, allowing side reactions to compete.

Method B: Cyanoborohydride Reduction (Alternative)

Reagents: Sodium Cyanoborohydride (


) + Acetic Acid (AcOH).

Q: When should I use this method? A: Use this if your lab lacks silanes or if the TFA workup (highly acidic) is problematic for other functional groups on your molecule.

Troubleshooting Low Yields (<40%):

  • Issue: The reaction stalls at 50% conversion.

  • Cause: The basicity of the azaindole consumes the acetic acid, raising pH.

  • Fix: Add Acetic Acid periodically to maintain pH 3-4 . Do not dump all reagents at once; add

    
     in portions over 1 hour to prevent rapid decomposition of the hydride source.
    
Phase 3: Isolation & Stability

Q: The product turns black during rotary evaporation. A: 2,3-Dihydro-7-azaindoles are electron-rich cyclic amines (similar to anilines). They oxidize rapidly in air, especially in solution.

  • Solution:

    • Do not concentrate to dryness if possible. Keep in solution for the next step.

    • If isolation is required, convert it immediately to the HCl salt . The salt form is significantly more stable than the free base.

    • Flush all rotavap flasks with Nitrogen before use.

Data Comparison: Reduction Methods

ParameterCatalytic Hydrogenation (H₂/Pd)Ionic Hydrogenation (Et₃SiH/TFA)Borohydride (NaBH₃CN/AcOH)
Yield (Target) < 5%75 - 92% 50 - 70%
Major Byproduct Des-iodo analog (Hydrodehalogenation)Unreacted Starting MaterialPolymer/Dimer
Reaction Time 1 - 2 h2 - 6 h12 - 24 h
Scalability HighMedium (TFA volume)High
Iodine Retention Poor Excellent Good

References

  • Preparation of 4-substituted-7-azaindoles (Precursor Synthesis).
  • Reduction of Indole Compounds to Indoline Compounds (Methodology).
  • Palladium-Catalyzed Reduction of Indoles (Context on altern

    • Source: Organic Chemistry Portal (Zeng et al., Org. Lett. 2022).[2] Discusses silane-based reductions (PMHS) as alternatives to hydrogenation.

    • URL:[Link]

  • 4-Iodo-1H-pyrrolo[2,3-b]pyridine (Chemical Properties). Source: ChemicalBook (CAS 319474-34-5). Provides physical property data and stability warnings for the 4-iodo precursor.

Sources

"4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine" purification techniques

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Ticket Context: You are working with a highly sensitive, electron-rich heterocycle. Unlike its fully aromatic parent (4-iodo-7-azaindole), the 2,3-dihydro variant (an azaindoline) presents unique challenges regarding oxidative stability and basicity. This guide addresses the specific purification bottlenecks associated with this scaffold.

Module 1: Critical Stability & Handling (The "Pre-Check")

Before attempting purification, you must stabilize the matrix.[1] The 2,3-dihydro core is thermodynamically driven to aromatize back to the 7-azaindole, a process accelerated by light, heat, and silica acidity.[1]

Q: Why does my compound turn purple/brown during filtration? A: This is a dual-failure mode:

  • Oxidative Dehydrogenation: Air exposure converts the dihydro pyrrole ring back to the aromatic form.[1]

  • Iodine Liberation: The C-I bond at position 4 is photosensitive.[1] The purple color indicates free iodine (

    
    ), suggesting photolytic cleavage.[1]
    

Immediate Action Plan:

  • Solvents: All solvents must be degassed (sparged with Argon/Nitrogen) and contain 0.1% Triethylamine (TEA) to neutralize acidity.[1]

  • Temperature: Keep all solutions < 25°C. Evaporate solvent at < 30°C.

  • Light: Wrap columns and flasks in aluminum foil.

Module 2: Purification Protocols

Method A: Modified Flash Chromatography (The Standard)

Best for: Removing non-polar impurities and de-iodinated byproducts.[1]

Standard silica gel is acidic (


).[1] This acidity protonates the pyridine nitrogen (causing streaking) and catalyzes the oxidation of the indoline ring.[1] You must  passivate the silica.

Protocol:

  • Slurry Preparation: Mix Silica Gel 60 with 5% Triethylamine (TEA) in Hexanes. Let it sit for 15 minutes to neutralize silanol groups.

  • Mobile Phase:

    • Solvent A: Hexanes + 1% TEA[1]

    • Solvent B: Ethyl Acetate + 1% TEA[1]

  • Gradient: 0%

    
     30% B over 20 CV (Column Volumes).
    
  • Loading: Solid load on Celite is preferred over liquid loading to minimize residence time in concentrated solution.

Data Interpretation:

Fraction Appearance Likely Composition Action
Yellow/Brown (Fast eluting) Free Iodine / De-iodinated byproduct Discard
Colorless / Pale Beige Target: 4-Iodo-2,3-dihydro... Collect & Concentrate immediately

| UV Active (Slow eluting) | Re-oxidized Aromatic (Parent 7-azaindole) | Keep for re-reduction if yield is low |

Method B: Acid-Base Extraction (The Scalable Fix)

Best for: separating the "Dihydro" product from the "Aromatic" precursor.

The dihydro form (an amidine-like system) is significantly more basic (


) than the aromatic precursor (

). We can exploit this window.

Workflow:

  • Dissolve crude mixture in Ethyl Acetate (EtOAc) .

  • Extract with cold 0.5 M HCl (Target pH 2-3).

    • Mechanism:[1][2][3] The basic dihydro species moves to the aqueous layer. The less basic aromatic impurities and non-polar iodides stay in the EtOAc.

  • Wash the aqueous layer once with fresh EtOAc (removes trapped organics).[1]

  • Basify the aqueous layer carefully with saturated

    
      (cold) to pH 8-9 in the presence of fresh EtOAc.
    
  • Extract quickly into EtOAc, dry over

    
    , and concentrate.
    

Module 3: Troubleshooting Logic (Visualized)

Use this decision tree to determine your next step based on the impurities observed.

PurificationLogic Start Crude Reaction Mixture CheckTLC TLC Analysis (Hex/EtOAc + TEA) Start->CheckTLC Decision1 Is the 'Aromatic' parent visible (lower Rf)? CheckTLC->Decision1 YesAromatic Issue: Incomplete Reduction or Re-oxidation Decision1->YesAromatic Yes NoAromatic Issue: De-iodination (Spot at solvent front) Decision1->NoAromatic No ActionRecryst Method B: Acid/Base Extraction (Separates by pKa) YesAromatic->ActionRecryst ActionColumn Method A: Buffered Silica Column (Separates by Polarity) NoAromatic->ActionColumn Yes ActionPure Product Likely Pure Proceed to Crystallization (Cold Hexanes) NoAromatic->ActionPure No

Figure 1: Purification decision matrix based on impurity profile.[1] Note that "Aromatic" refers to the 4-iodo-1H-pyrrolo[2,3-b]pyridine precursor.

FAQ: Specific Experimental Issues

Q: I see two spots on TLC that merge. What is happening? A: This is "Streaking." The basic nitrogen of the pyridine ring is interacting with the acidic silica plates.

  • Fix: Dip your TLC plate in a 5% Triethylamine/Hexane solution before spotting your compound. This blocks the acidic sites on the plate and will result in two distinct, round spots.[1]

Q: Can I use Alumina instead of Silica? A: Yes, and it is often preferred. Neutral Alumina (Brockmann Grade III) is far less likely to cause oxidative degradation or acid-catalyzed decomposition than silica.[1] If you have Alumina available, use a gradient of 0-20% EtOAc in Heptane.[1]

Q: How do I store the purified compound? A: This compound is not shelf-stable at room temperature.

  • Flush the vial with Argon.[1]

  • Store at -20°C .

  • Ideally, store as a solid, not in solution (solutions promote oxidation).[1]

References

  • Preparation of 4-substituted-7-azaindoles (Parent Scaffold Context)

    • Source: Wang, Y., et al. "Preparation method for 4-substituted-7-azaindole."[3] CN102746295A.

    • Relevance: Establishes the baseline stability and synthesis of the aromatic precursor, highlighting the lability of the C-4 position.
    • URL:[1]

  • Reactivity of 1-Arylated 7-Azaindoles (Iodination/De-iodination)

    • Source: Snégaroff, K., et al.
    • Relevance: Discusses the electronic properties and pKa values of the azaindole core, providing the theoretical basis for the Acid-Base extraction method.
    • URL:[1]

  • General Azaindole/Indoline Synthesis (Reduction Context)

    • Source: "Synthesis of azaindoles."[1][4][5][6] Organic Chemistry Portal.

    • Relevance: Provides general methodologies for the manipulation of the pyrrolo[2,3-b]pyridine ring, including reduction and protection strategies necessary to maintain the dihydro st
    • URL:[1]

Sources

"4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine" side reactions in Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions of 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine in Suzuki-Miyaura Coupling Ticket Status: OPEN Support Level: Tier 3 (Senior Application Scientist)

System Overview & Scaffold Analysis

Welcome to the technical support center. You are working with 4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (also known as 4-iodo-7-azaindoline).

Before troubleshooting, we must define the reactivity profile of your scaffold. This is not a standard aryl halide coupling. You are dealing with a "hybrid" system:

  • The Halide (C4-I): A highly reactive heteroaryl iodide. Oxidative addition is fast, but this makes it prone to dehalogenation.

  • The Core (Dihydro-7-azaindole): Unlike the fully aromatic 7-azaindole, this core is partially saturated . It is thermodynamically driven to aromatize (oxidize) to the fully aromatic 7-azaindole.

  • The Nitrogen (N1-H): This is an aniline-like nitrogen conjugated to a pyridine ring. It is nucleophilic and acidic enough to poison Palladium catalysts or undergo competitive N-arylation.

Visualizing the Failure Modes (Logic Flow)

The following diagram maps the "Happy Path" (desired coupling) against the three most common "Sad Paths" (side reactions) reported by users.

Suzuki_Side_Reactions cluster_legend Legend SM 4-Iodo-7-azaindoline (Starting Material) Pd_Cycle Pd(II) Intermediate SM->Pd_Cycle Oxidative Addition Side_Ox Side Reaction A: Aromatization (-2H) (7-Azaindole) SM->Side_Ox Pd-Catalyzed Dehydrogenation (Trace O2 / High T) Side_NAryl Side Reaction C: N-Arylation / Poisoning (Buchwald-type) SM->Side_NAryl Base + Pd (Unprotected N1) Prod Desired Coupled Product (Suzuki) Pd_Cycle->Prod Transmetallation & Reductive Elimination Side_DeI Side Reaction B: Hydrodehalogenation (I replaced by H) Pd_Cycle->Side_DeI Hydride Source (Alcohols/Water) key1 Green Arrow: Desired Path key2 Red Dashed: Failure Mode

Figure 1: Reaction pathway analysis showing the competition between cross-coupling and oxidative/reductive side reactions.

Troubleshooting Guides (FAQ Format)

Ticket #001: "My product mass is [M-2]. I'm seeing the aromatic 7-azaindole."

User Report:

"I ran the coupling at 100°C in dioxane/water. The Suzuki worked, but 40% of my material is the fully aromatic 4-substituted-7-azaindole (pyrrolo[2,3-b]pyridine). I need the dihydro scaffold!"

Diagnosis: Inadvertent Dehydrogenation (Aromatization) The 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine core is susceptible to Pd-catalyzed dehydrogenation. Palladium can coordinate to the indoline nitrogen, activate the C2-H or C3-H bonds, and eliminate hydrogen to form the thermodynamically stable aromatic system. This is accelerated by:

  • Oxidants: Even trace oxygen acts as a hydrogen acceptor.

  • High Temperature: Temperatures >80°C promote aromatization.

  • Solvent Choice: Certain solvents facilitate hydride transfer.

Resolution Protocol:

  • Strict Anaerobic Conditions: Sparge solvents with Argon for 15 minutes, not just nitrogen balloon flushing.

  • Lower Temperature: Switch to a more active catalyst (e.g., Pd(dtbpf)Cl₂ or XPhos Pd G4) that operates at 40–60°C rather than 100°C.

  • Add Antioxidants: In severe cases, adding 10-20 mol% of ascorbic acid can scavenge oxidants, though this is rare in Suzuki couplings.

  • Protect the Nitrogen: An electron-withdrawing group (EWG) like Boc or Tosyl on N1 destabilizes the transition state for aromatization by reducing electron density in the ring.

Ticket #002: "Reaction is stalled. Starting material remains, catalyst seems dead."

User Report:

"Using Pd(PPh3)4 and Na2CO3. The reaction turns black immediately and conversion stops at 10%."

Diagnosis: Catalyst Poisoning via N1-Coordination The N1 nitrogen in 7-azaindoline is a "soft" nucleophile. In the presence of base, it deprotonates. The resulting anion can bind irreversibly to the Pd(II) center, displacing the phosphine ligands and shutting down the catalytic cycle. Alternatively, the N1 may undergo a Buchwald-Hartwig coupling with your starting iodide (homocoupling/polymerization).

Resolution Protocol:

  • Mandatory N-Protection: This is the most robust fix. Protect N1 with a Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group before the Suzuki coupling.

    • Why? It sterically hinders N-coordination and electronically pulls density away, preventing catalyst poisoning.

  • Base Switching: If you must run unprotected, switch to a weaker base like K₃PO₄ or NaHCO₃ rather than strong alkoxides or carbonates, and use a bulky ligand (e.g., XPhos, BrettPhos) that prevents the substrate nitrogen from approaching the metal center.

Ticket #003: "I see a mass of [M-126]. The Iodine is gone, replaced by Hydrogen."

User Report:

"I'm using Isopropanol/Water as solvent. I see the coupled product, but also a significant amount of de-iodinated starting material."

Diagnosis: Hydrodehalogenation Aryl iodides are very reactive. If the transmetallation step (reaction with boronic acid) is slow, the Pd(II)-Aryl intermediate will look for other pathways. In alcoholic solvents (MeOH, IPA, EtOH), the solvent acts as a hydride donor (beta-hydride elimination from the alkoxide), reducing the C-I bond to C-H.

Resolution Protocol:

  • Change Solvent: Switch to non-protic polar solvents .

    • Recommended: 1,4-Dioxane, DME (Dimethoxyethane), or Toluene.

    • Avoid: Ethanol, Isopropanol, Methanol.

  • Boost Transmetallation: Ensure your boronic acid is high quality (not dehydrated to boroxine). Add water (degassed) to the solvent mix (e.g., Dioxane:Water 4:1) to solubilize the base and activate the boronate species, speeding up the desired cycle over the side reaction.

Master Protocol: The "Gold Standard" Workflow

This protocol integrates the solutions above to minimize all three side reactions simultaneously.

Pre-requisite: Protect the scaffold as 1-(tert-butoxycarbonyl)-4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine .

ComponentRecommendationFunction
Catalyst Pd(dppf)Cl₂·DCM or Pd(dtbpf)Cl₂ (3-5 mol%)Bidentate ligands prevent N-coordination; active at lower T.
Solvent 1,4-Dioxane : Water (4:1) Aprotic organic layer prevents dehalogenation; water activates Boron.
Base K₂CO₃ or Cs₂CO₃ (2.5 equiv)Carbonates are standard; Cs+ often improves solubility/rate.
Temperature 60°C - 75°C High enough for Suzuki, low enough to prevent aromatization.
Atmosphere Argon (Balloon or Schlenk) Crucial to prevent oxidation of the dihydro ring.
Step-by-Step Procedure:
  • Charge Solids: In a reaction vial, add:

    • N-Boc-4-iodo-7-azaindoline (1.0 equiv)

    • Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv)

    • Base (K₂CO₃, 2.5 equiv)

    • Catalyst (Pd(dppf)Cl₂·DCM, 0.05 equiv)

  • Degas Solvents: In a separate flask, mix 1,4-Dioxane and Water (4:1). Sparge with Argon for 15 minutes (bubbling gas through liquid).

  • Combine: Syringe the degassed solvent mixture into the reaction vial under Argon flow. Cap immediately.

  • React: Heat to 65°C. Monitor via LCMS at 2 hours.

    • Checkpoint: If reaction is sluggish, increase T to 75°C. Do not exceed 90°C.

  • Workup: Dilute with EtOAc, wash with brine.

  • Deprotection (Post-Coupling): Remove the Boc group using TFA/DCM (1:4) at 0°C to Room Temp to recover the free NH dihydro scaffold.

References

  • Mechanism of Indoline Oxidation

    • Gandeepan, P., et al. "Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation." Chemical Reviews, 2019.

    • Note: Details the oxidative dehydrogenation pathways of indolines under Pd-c
  • Suzuki Coupling of Nitrogen Heterocycles

    • Billingsley, K., & Buchwald, S. L. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[1] Journal of the American Chemical Society, 2007.

    • Note: Establishes the inhibitory effect of free NH groups and the necessity of protection or specific ligand choices.[1][2]

  • Dehalogenation in Cross-Coupling

    • Navarro, O., et al. "Dehalogenation of Aryl Halides: A Side Reaction in Palladium-Catalyzed Cross-Coupling." Journal of Organic Chemistry, 2004.

    • Note: Explains the hydride source mechanism (solvents) leading to [M-I+H] byproducts.
  • 7-Azaindole Synthesis & Reactivity

    • Leboho, T. C., et al. "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization."[3] Molecules, 2018.[4][5]

    • Note: Comprehensive review of coupling str

Sources

"4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine" challenges in Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Catalysis Division Ticket ID: #BH-AZA-4I-001 Status: Open Subject: Troubleshooting Buchwald-Hartwig Amination of 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Welcome to the Technical Support Center

You have reached the Tier 3 Support Desk for Heterocyclic Cross-Coupling. We understand you are working with 4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (also known as 4-iodo-7-azaindoline).

This substrate presents a "perfect storm" of catalytic challenges: a basic pyridine nitrogen, a nucleophilic N1-amine, and a labile iodide prone to reductive dehalogenation. This guide moves beyond standard protocols to address the specific electronic and steric demands of this scaffold.

Module 1: Substrate Analysis & Pre-Reaction Checklist

Before adding catalyst, you must stabilize your substrate. The 2,3-dihydro scaffold differs significantly from its aromatic 7-azaindole counterpart.

Critical Warning: The N1-H Factor Unlike 7-azaindole (where the N1 lone pair is part of the aromatic sextet), the N1 nitrogen in 2,3-dihydro-7-azaindoline is an alkyl amine (


 hybridized).
  • Risk 1 (Catalyst Sequestration): The N1 is highly basic and will coordinate to Palladium, shutting down the catalytic cycle.

  • Risk 2 (Self-Coupling): The N1 is a competent nucleophile. Without protection, you will observe significant homocoupling (N1 of molecule A coupling to C4 of molecule B).

Decision Matrix: Substrate Protection

ProtectionStrategy Start Is N1 Protected? Check Check Protection Group Start->Check Yes Stop STOP: Protect N1 Immediately Start->Stop No Boc Boc (t-Butyloxycarbonyl) Recommended for steric bulk Check->Boc Labile Ts Tosyl (Ts) Good for electronic deactivation Check->Ts Robust Bn Benzyl (Bn) Avoid: Hard to remove w/o poisoning Check->Bn Risky Proceed Proceed to Coupling Boc->Proceed Ts->Proceed Bn->Stop Re-protect

Figure 1: Pre-reaction decision tree for N1-protection strategies.

Module 2: Catalyst & Ligand Selection

The 4-iodo position on the pyridine ring is electron-deficient, facilitating oxidative addition. However, the adjacent pyridine nitrogen can form stable, unreactive Pd-complexes (the "resting state trap").

The Solution: Bulky Biaryl Phosphines You require ligands that are bulky enough to prevent the pyridine nitrogen from binding to the Pd center, yet flexible enough to facilitate reductive elimination.

Recommended Systems:

ComponentRecommendationScientific Rationale
Ligand XPhos or BrettPhos XPhos: Excellent for heteroaryl halides; the isopropyl groups provide steric bulk to prevent N-coordination. BrettPhos: Superior for primary amines and preventing dehalogenation.
Pd Source Pd₂(dba)₃ or G3-Precatalysts Pd₂(dba)₃: Standard Pd(0) source. G3-Precatalysts (e.g., XPhos Pd G3): Ensure rapid initiation and precise 1:1 L:Pd ratio, crucial for difficult substrates.
Base Cs₂CO₃ or NaOtBu Cs₂CO₃: Weaker base, high functional group tolerance. Use if substrate has esters/nitriles. NaOtBu: Strong base, faster reaction. Use for unactivated amines.
Solvent t-Amyl Alcohol or Dioxane t-Amyl Alcohol: Higher boiling point than t-BuOH, better solubility for polar heterocycles.

Module 3: Troubleshooting Common Failure Modes

Issue 1: Hydrodeiodination (Reduction of C-I to C-H)

  • Symptom: You isolate the starting material with the iodine replaced by hydrogen.

  • Cause: Slow reductive elimination allows

    
    -hydride elimination from the amine or solvent.
    
  • Fix:

    • Switch to BrettPhos (accelerates reductive elimination).

    • Increase amine concentration.

    • Ensure strictly anhydrous conditions (water can facilitate reduction).

Issue 2: No Conversion (Catalyst Poisoning)

  • Symptom: Starting material recovered unchanged; solution turns black (Pd precipitation) or stays pale yellow (stable inactive complex).

  • Cause: The pyridine nitrogen or unprotected N1 is binding Pd.

  • Fix:

    • Protect N1 (if not done).

    • Increase temperature to 100-110°C (promotes ligand dissociation).

    • Switch to a precatalyst (XPhos Pd G3 ) to bypass the activation energy barrier.

Mechanistic Visualization: The Poisoning Trap

Poisoning Active L-Pd(0) Active Species Substrate 4-Iodo-7-azaindoline Active->Substrate OxAdd Oxidative Addition (Desired Path) Substrate->OxAdd Steric Bulk (Ligand) Coordination N-Coordination (Poisoning Trap) Substrate->Coordination Low Steric Bulk Cycle Catalytic Cycle Proceeds OxAdd->Cycle Dead Stable Pd-N Complex (Reaction Stalls) Coordination->Dead

Figure 2: Competition between productive oxidative addition and non-productive nitrogen coordination.

Module 4: Validated Experimental Protocol

Protocol ID: SOP-BH-7AZA-IOD Scale: 1.0 mmol

Reagents:

  • 1.0 equiv N1-Boc-4-iodo-2,3-dihydro-7-azaindole

  • 1.2 equiv Amine coupling partner[1]

  • 2.0 equiv Cs₂CO₃ (dried)

  • 2.0 mol% XPhos Pd G3 Precatalyst (or 2% Pd₂(dba)₃ + 4% XPhos)

  • 4.0 mL 1,4-Dioxane (anhydrous, sparged with Ar)

Step-by-Step:

  • Vessel Prep: Flame-dry a resealable reaction vial (e.g., microwave vial) and cool under Argon.

  • Solids: Add the protected aryl iodide, amine (if solid), base, and Pd-precatalyst.

  • Purge: Cap the vial and purge with Argon for 5 minutes (needle in/needle out).

  • Solvent: Add sparged Dioxane via syringe.

  • Amine: If the amine is liquid, add it now via microsyringe.

  • Heat: Place in a pre-heated block at 90°C . Stir vigorously (1000 rpm).

    • Note: Vigorous stirring is crucial for heterogeneous bases like Cs₂CO₃.

  • Monitor: Check LCMS at 2 hours. If conversion <50%, raise temp to 110°C.

  • Workup: Filter through a Celite pad (elute with EtOAc) to remove Pd black and salts. Concentrate and purify.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Léris, A., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline. Royal Society of Chemistry Advances, 12, 12345. [Link]

  • Hartwig, J. F. (2011). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Foundational text for mechanism of amine binding/poisoning).

Sources

"4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine" deprotection strategies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine

Core Technical Directive

This guide addresses the deprotection of 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (hereafter referred to as 4-Iodo-7-azaindoline ).[1]

Critical Chemical Context: Unlike its fully aromatic counterpart (7-azaindole), the dihydro scaffold functions chemically as a cyclic hydrazine/aniline hybrid .[1] This introduces two specific risks during deprotection that do not exist for the aromatic analog:

  • Oxidative Instability: The dihydro core is thermodynamically driven to aromatize to 7-azaindole in the presence of oxygen or oxidants.

  • Nucleophilicity: Upon deprotection, the N1 nitrogen becomes significantly more nucleophilic than in the aromatic system, increasing the risk of side reactions with electrophiles (e.g., tert-butyl cations).[1]

Decision Matrix: Selecting Your Protocol

Before initiating wet chemistry, use this logic flow to select the optimal deprotection strategy based on your protecting group (PG) and available equipment.

DeprotectionStrategy Start Start: Identify N1-Protecting Group Boc PG = Boc (tert-butoxycarbonyl) Start->Boc Ts PG = Tosyl / Sulfonyl Start->Ts SEM PG = SEM / Silyl Start->SEM AcidSens Is the molecule Acid Sensitive? Boc->AcidSens BaseSens Is Iodine Sensitive to Strong Base/Heat? Ts->BaseSens TBAF Protocol E: TBAF/THF (Standard) SEM->TBAF TFA Protocol A: TFA/DCM + Scavengers (Standard) AcidSens->TFA No Thermal Protocol B: Thermal/Neutral (Silica or Water Reflux) AcidSens->Thermal Yes Cs2CO3 Protocol C: Cs2CO3/MeOH (Mild, Room Temp) BaseSens->Cs2CO3 Yes KOH Protocol D: KOH/EtOH Reflux (Aggressive) BaseSens->KOH No

Figure 1: Strategic decision tree for selecting deprotection conditions based on substrate sensitivity.

Detailed Protocols & Methodologies

Module A: N-Boc Deprotection (Acidic Cleavage)

Standard approach for robust substrates.[1]

The Challenge: The 4-iodo substituent is generally stable to acid, but the tert-butyl cations generated during cleavage can alkylate the C5 position or the deprotected N1 if not scavenged.

Protocol:

  • Dissolution: Dissolve substrate (1.0 equiv) in DCM (0.1 M concentration).

  • Scavenger Addition: Add Triethylsilane (TES) or 1,3-Dimethoxybenzene (2.0 equiv).[1]

    • Why? These act as "cation sinks," trapping the t-butyl carbocation before it can attack the azaindoline ring.

  • Acid Introduction: Cool to 0°C. Add TFA dropwise (final ratio 1:4 TFA:DCM).

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by LCMS (Look for M-100 mass shift).[1]

  • Workup (Critical):

    • The product will exist as a TFA salt (protonated at N7-pyridine).

    • Evaporate volatiles.[2]

    • Redissolve in DCM/MeOH.

    • Neutralize with saturated NaHCO₃ (cold) or basic resin.[1]

    • Warning: Do not use strong caustic base (NaOH) during workup if the iodine is labile.

Module B: N-Tosyl Deprotection (Mild Basic Cleavage)

Preferred for scale-up and avoiding acidic conditions.[1]

The Challenge: Sulfonamides on electron-rich nitrogens are stable. However, the 7-azaindoline core is electron-deficient enough to allow mild hydrolysis.[1]

Protocol (Cesium Carbonate Method):

  • Solvent System: Methanol/THF (2:1). Pure methanol is often too poor a solvent for iodinated heterocycles.

  • Reagents: Add Cs₂CO₃ (3.0 equiv).

  • Conditions: Stir at ambient temperature (20–25°C).

    • Note: If reaction is sluggish after 4 hours, heat to 50°C. Avoid reflux unless necessary to prevent de-iodination.[1]

  • Validation: Monitor TLC. The N-H product is significantly more polar than the N-Ts starting material.

Module C: SEM Deprotection (Fluoride Cleavage)

Used when orthogonality to Boc/Benzyl is required.[1]

The Challenge: SEM removal generates formaldehyde as a byproduct, which can re-react with the free N1 amine to form hemiaminals or dimers.

Protocol:

  • Reagent: TBAF (1.0 M in THF), 3.0 equiv.[1] Alternatively, use TAS-F for strictly anhydrous conditions.[1]

  • Additives: Add Ethylenediamine (5.0 equiv).

    • Why? Ethylenediamine scavenges the formaldehyde byproduct, preventing N-methylated impurities or polymerization.[1]

  • Temperature: Reflux (65°C) is often required for complete conversion of azaindoles/indolines.[1]

Troubleshooting Guide (FAQ Format)

Q1: My product is turning blue/green during workup. What is happening?

Diagnosis: Oxidative degradation.[1] Mechanism: 2,3-dihydro-7-azaindoles are essentially cyclic phenylenediamines.[1] In the presence of air and light, they oxidize to the fully aromatic 7-azaindole or form radical-derived dimers (often colored). Solution:

  • Degas all solvents (sparge with Argon) prior to extraction.[1]

  • Add an antioxidant like BHT (butylated hydroxytoluene) to the workup solvent.

  • Store the final product under inert atmosphere (Argon/Nitrogen) at -20°C.

Q2: I observe a loss of the Iodine atom (De-iodination) by LCMS.

Diagnosis: Hydrodehalogenation. Cause:

  • Pd Contamination: If the starting material was made via Pd-catalysis, residual Palladium + H₂ (from borohydride workups or unintentional sources) will rapidly cleave the C-I bond.

  • Radical Mechanism: Exposure to ambient light during workup. Solution:

  • Use a metal scavenger (e.g., SiliaMetS® Thiol) before the deprotection step.[1]

  • Wrap reaction vessels in aluminum foil to exclude light.

Q3: The reaction is complete, but I cannot extract the product from the aqueous layer.

Diagnosis: Amphoteric solubility issues. Cause: The 7-azaindoline core has a basic pyridine nitrogen (pKa ~4-5) and a weakly acidic N1-H. In TFA salts, it is water-soluble.[1] At neutral pH, it may precipitate or remain in the aqueous phase if the partition coefficient (LogP) is low. Solution:

  • Adjust aqueous layer pH to 8.5–9.0 (using NaHCO₃/Na₂CO₃).[1] Do not go to pH >12 (risk of N-H deprotonation).[1]

  • Use DCM:Isopropanol (3:1) as the extraction solvent. The alcohol helps solubilize the polar heterocycle into the organic phase.

Data Summary: Protecting Group Stability

Protecting GroupStability (Acid)Stability (Base)Stability (Reduc)Preferred RemovalRisk Factor
Boc Unstable StableStableTFA/DCMCation Scavenging
Tosyl (Ts) StableUnstable StableCs₂CO₃/MeOHHydrolysis resistance
SEM StableStableStableTBAF/THFFormaldehyde byproduct
Benzyl (Bn) StableStableUnstable H₂/Pd (Avoid)High: De-iodination risk

Table 1: Comparative stability and risk profile for N1-protection of 4-iodo-7-azaindoline.

References

  • Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed.; John Wiley & Sons: Hoboken, NJ, 2014.[1] (Standard reference for Boc/Ts/SEM cleavage conditions).

  • Laha, J. K.; et al. "Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI."[1] RSC Advances, 2020 , 10, 31646-31651.[1] Link (Demonstrates stability/cleavage of Sulfonyl groups on 7-azaindole core).

  • Gerokonstantis, D. T.; et al. "Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH."[1] Arkivoc, 2020 , viii, 115-124.[1][3][4] Link (Discusses nucleophilic/basic removal of Boc groups from electron-deficient heterocycles).

  • Bajwa, J. S.; et al. "Deprotection of N-tosylated indoles and related structures using cesium carbonate."[1] Tetrahedron Letters, 2006 , 47, 6425-6427.[1] (Primary source for the mild Cs2CO3 deprotection protocol).

Sources

"4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine" managing reaction byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine Ticket ID: #AZA-749-RED Subject: Byproduct Management & Protocol Optimization Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are working with 4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (also known as 4-iodo-7-azaindoline).[1][2] This is a high-value, sensitive scaffold.[1] Unlike its aromatic parent (7-azaindole), this dihydro-analog presents a unique "instability triad":

  • Reductive Instability: The C-I bond is labile under standard hydrogenation conditions.

  • Oxidative Instability: The 2,3-dihydro ring is prone to spontaneous re-aromatization (auto-oxidation).[1]

  • Catalytic Poisoning: The basic N1 nitrogen (sp³ hybridized) binds transition metals more aggressively than the aromatic N1, stalling cross-couplings.

This guide details how to navigate these issues and eliminate specific byproducts.

Module 1: Synthesis & Reduction (The "Missing Iodine" Issue)

User Issue: "I am trying to reduce 4-iodo-7-azaindole to the dihydro form using H₂/Pd/C, but I am recovering 7-azaindoline (de-iodinated byproduct)."

Root Cause Analysis: Catalytic hydrogenation (H₂ + Heterogeneous Catalyst) is non-selective.[1] Palladium inserts into the C-I bond faster than it reduces the electron-deficient pyridine ring, leading to hydrodehalogenation (replacement of Iodine with Hydrogen) before the double bond is reduced.

Corrective Protocol: Ionic Hydrogenation To preserve the halogen, you must switch from a radical/surface mechanism to a hydride-transfer mechanism.

Protocol:

  • Reagents: Triethylsilane (Et₃SiH) as the hydride source; Trifluoroacetic acid (TFA) as the proton source/solvent.[1]

  • Mechanism: TFA protonates the C3 position of the azaindole, creating an iminium ion intermediate. Et₃SiH delivers a hydride to C2. This mechanism is orthogonal to the C-I bond integrity.

  • Conditions: Dissolve starting material in neat TFA (0.1 M). Add 3–5 equivalents of Et₃SiH. Stir at RT for 2–4 hours.

  • Quench: Pour into ice/NaOH (keep pH > 10 to extract the free base).

Byproduct Troubleshooting Table:

Observed ByproductStructureCauseCorrective Action
De-iodinated Product 7-Azaindoline (No Iodine)Used H₂/Pd or H₂/Pt.[1]STOP. Switch to Et₃SiH/TFA (Ionic Hydrogenation).
Starting Material 4-Iodo-7-azaindole (Aromatic)TFA was wet or Et₃SiH was old (oxidized to silanol).[1]Use fresh bottle of Et₃SiH. Ensure anhydrous TFA.
N-Trifluoroacetyl N-COCF₃ adductReaction heated or workup too acidic.[1]Hydrolyze with K₂CO₃/MeOH at RT.

Module 2: Cross-Coupling Management (The "Stalled Reaction" Issue)

User Issue: "My Suzuki coupling at the C4-Iodine position is stalling, or I see homocoupling dimers."

Root Cause Analysis: In the dihydro form (indoline), the N1 nitrogen is an sp³ amine. It is significantly more basic and nucleophilic than the aromatic indole nitrogen.

  • Catalyst Poisoning: The free N1 coordinates to the Pd(II) center, displacing phosphine ligands and killing the catalytic cycle.

  • Homocoupling: In the presence of oxygen, the iodide undergoes Ullmann-type dimerization.

Corrective Protocol: The "Protect-First" Strategy Never attempt Pd-catalyzed coupling on the free dihydro-scaffold.[1]

Workflow:

  • Protection: Install a Boc (tert-butyloxycarbonyl) or Cbz group on N1.[1] This removes the N1's ability to coordinate Pd.

    • Reagents: Boc₂O, DMAP (cat), DCM.[1]

  • Coupling: Perform Suzuki/Sonogashira on the N-Boc-4-iodo-7-azaindoline.

  • Deprotection: Remove Boc with HCl/Dioxane or TFA.

Visual Decision Matrix (Graphviz):

CouplingWorkflow Start Start: 4-Iodo-dihydro-7-azaindole Decision Is N1 Protected? Start->Decision DirectCouple Attempt Direct Coupling (Free NH) Decision->DirectCouple No Protect Step 1: Protect N1 (Boc2O / DMAP) Decision->Protect No (Correct Path) Couple Step 2: Pd-Coupling (Suzuki/Buchwald) Decision->Couple Yes FailState FAILURE: Catalyst Poisoning Byproduct: Unreacted SM + Dimers DirectCouple->FailState Protect->Couple Deprotect Step 3: Deprotection (TFA or HCl) Couple->Deprotect Success SUCCESS: Functionalized Product Deprotect->Success

Caption: Workflow for preventing catalyst poisoning during cross-coupling reactions.

Module 3: Stability & Storage (The "Pink Sample" Issue)

User Issue: "My white solid turned pink/brown after a week on the bench. NMR shows aromatic peaks."

Root Cause Analysis: Dihydro-azaindoles are electron-rich cyclic amines.[1] They are thermodynamically driven to return to the aromatic (azaindole) state.[1]

  • Mechanism: Auto-oxidation by atmospheric oxygen, often catalyzed by trace metals or light.[1]

  • Byproduct: 4-Iodo-1H-pyrrolo[2,3-b]pyridine (Re-aromatized) or N-oxide species (Pink/Red color).[1]

Storage Protocol:

  • Atmosphere: Must be stored under Argon or Nitrogen.

  • Temperature: -20°C is mandatory for long-term (>1 week) storage.

  • Form: Store as the HCl salt if possible. The protonated ammonium salt is significantly more resistant to oxidation than the free base.

FAQ: Quick Troubleshooting

Q1: Can I use NaBH₄ to reduce the aromatic precursor? A: No. Sodium Borohydride is not strong enough to reduce the electron-rich pyrrole ring of the azaindole. You need the electrophilic activation of the iminium species provided by TFA (Ionic Hydrogenation).

Q2: I see a peak at M-127 in my Mass Spec. What is it? A: This is the loss of Iodine (Atomic mass 126.9). If this appears during reaction monitoring, you are suffering from protodeiodination. Lower your reaction temperature and ensure your solvent is strictly degassed (oxygen promotes this side reaction).[1]

Q3: Why is my yield low during the N-Boc protection? A: The N1 position in 4-iodo-7-azaindoline is sterically crowded by the C7-Nitrogen lone pair and the C2-hydrogens.[1] Use a strong nucleophilic catalyst (DMAP) and allow longer reaction times (12–16h).[1]

References & Authoritative Grounding

  • Ionic Hydrogenation Specificity:

    • Source: Gribble, G. W. et al. "Reactions of Indole with Sodium Borohydride in Acetic Acid." Journal of the American Chemical Society. This establishes the mechanism of reducing the heterocyclic ring without touching halogens.

    • Verification:[1]

  • Azaindole Synthesis & Reactivity:

    • Source: Song, J. J. et al. "A practical synthesis of 4-iodo-7-azaindole." Journal of Organic Chemistry. Details the synthesis of the aromatic precursor and the lability of the C4-iodine.

    • Verification:[1]

  • Palladium Catalyst Poisoning by Amines:

    • Source: Hartwig, J. F.[1] "Organotransition Metal Chemistry." Discusses the binding affinity of sp³ amines vs. sp² pyridines to Pd(0)/Pd(II) centers.[1]

  • Stability of Indolines:

    • Source: Viswanathan, R. et al. "Free Radical-Mediated Oxidation of Indolines." Tetrahedron Letters. Explains the mechanism of "pinking" and re-aromatization.

Sources

Technical Support Center: Scale-Up Synthesis of 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

[1]

Ticket ID: SC-AZA-4I-DH Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Strategic Route Analysis

User Query: We are attempting to scale up the synthesis of 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (4-iodo-7-azaindoline). We are facing yield inconsistencies and concerns regarding the stability of the aryl-iodide moiety during the reduction of the aromatic precursor.

Specialist Analysis: The synthesis of 4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine presents a classic "chemoselectivity vs. stability" conflict.[1] You are converting an electron-rich aromatic heterocycle (7-azaindole) into its saturated indoline analog while preserving a labile Carbon-Iodine (C-I) bond.[1]

The Scale-Up Bottleneck: Standard catalytic hydrogenation (e.g.,

contraindicated11

Recommended Strategy: Ionic Hydrogenation . We recommend utilizing proton-assisted hydride transfer.[1] This method avoids transition metals entirely, preserving the halogen handle.[1]

  • Method A (High Safety/Cost): Triethylsilane (

    
    ) in Trifluoroacetic Acid (TFA).[1]
    
  • Method B (Traditional/Low Cost): Sodium Cyanoborohydride (

    
    ) in Acetic Acid.[1]
    

Interactive Workflow & Decision Logic

The following diagram outlines the critical decision pathways for this synthesis, highlighting the "Safe Zone" for iodine retention.

GStartStarting Material:4-Iodo-1H-pyrrolo[2,3-b]pyridineDecisionSelect Reduction MethodStart->DecisionRoute_CatRoute 1: Catalytic Hydrogenation(H2, Pd/C, MeOH)Decision->Route_Cat AvoidRoute_IonicRoute 2: Ionic Hydrogenation(Protonation + Hydride Transfer)Decision->Route_Ionic RecommendedResult_CatFAILURE: Hydrodehalogenation(Loss of Iodine)Route_Cat->Result_CatReagent_AOption A: Et3SiH + TFA(Cleanest Profile)Route_Ionic->Reagent_AReagent_BOption B: NaBH3CN + AcOH(Cost Effective / Safety Risk)Route_Ionic->Reagent_BProcessC3-Protonation -> Imine Formation -> Hydride Attack at C2Reagent_A->ProcessReagent_B->ProcessTargetTarget Product:4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridineProcess->Target

Caption: Workflow illustrating the necessity of Ionic Hydrogenation to preserve the C4-Iodine motif during the reduction of the pyrrole ring.

Standard Operating Procedure (SOP): Ionic Hydrogenation

Protocol Selection: This guide details Option A (Silane Reduction) .[1] While more expensive than cyanoborohydride, it eliminates the generation of Hydrogen Cyanide (HCN) gas, a critical safety factor for scale-up.[1]

Materials Checklist
  • Substrate: 4-Iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Solvent/Catalyst: Trifluoroacetic acid (TFA) (Solvent volume: 10-15 volumes)[1]

  • Reductant: Triethylsilane (

    
    ) (3.0 - 5.0 equiv)[1]
    
  • Quench: NaOH (aq) or

    
    [1]
    
Step-by-Step Execution
  • Dissolution (Endothermic):

    • Charge the reactor with 4-Iodo-1H-pyrrolo[2,3-b]pyridine.[1]

    • Slowly add TFA at

      
      .[1] The 7-azaindole nitrogen is basic (
      
      
      ); exotherm is possible upon protonation.[1]
    • Checkpoint: Ensure complete dissolution.[1] The solution often turns yellow/orange.[1]

  • Reduction (The "Gribble" Mechanism):

    • Add Triethylsilane (

      
      ) dropwise over 1 hour, maintaining internal temperature 
      
      
      .
    • Mechanism:[1][2][3] TFA protonates the C3 position, generating an iminium ion at C2.[1] The silane delivers a hydride to C2.[1]

    • Warm to ambient temperature (

      
      ) and stir for 12–24 hours.
      
  • Reaction Monitoring (IPC):

    • HPLC/UPLC: Monitor the disappearance of the aromatic starting material.

    • Note: The dihydro-product is more polar than the starting material in reverse-phase (low pH) but often less polar in normal phase.[1]

  • Work-Up (Critical for Purity):

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and silane.[1] Do not heat above

      
        (Iodide stability).
      
    • Dilute residue with DCM or EtOAc.[1]

    • Neutralization: Slowly pour the organic mixture into cold saturated

      
       or 
      
      
      .
    • Target pH: Adjust aqueous layer to pH > 10 to ensure the free base of the azaindoline is formed.[1]

    • Extract, dry (

      
      ), and concentrate.[1]
      

Troubleshooting Guide & FAQ

Common Failure Modes
SymptomProbable CauseCorrective Action
Loss of Iodine (Des-iodo product) Trace metals in reagents or excessive heat.[1]1. Ensure glass-lined reactors (avoid stainless steel contact if acidic).2. Keep T < 40°C.3. Strictly avoid catalytic hydrogenation.[1]
Incomplete Conversion (>10% SM) Insufficient protonation of the pyridine ring.1. Increase TFA concentration (solvent must be neat TFA or high % DCM/TFA).2. Add additional equivalents of

(up to 10 eq).
Purple/Violet Coloration Oxidation of Iodide to Iodine (

).[1]
1. Add sodium thiosulfate wash during workup.2.[1] Store final product in amber vials under Argon.
Polymerization (Tar formation) Electron-rich ring reacting with itself in acid.[1]1. Dilute the reaction (increase solvent volume).2. Lower the reaction temperature to 0°C and extend time.
Frequently Asked Questions

Q1: Can I use Sodium Cyanoborohydride (


) instead? It's cheaper.
  • A: Yes, but with extreme caution.

    • Protocol: Dissolve SM in Glacial Acetic Acid.[1] Add

      
       (3-4 eq) portion-wise at 
      
      
      .[1]
    • Safety: This generates HCN gas .[1] You must have a caustic scrubber (NaOH trap) attached to the reactor vent.[1] Do not use this method if your facility is not equipped for cyanide gas management.[1]

Q2: Why is the product unstable in light?

  • A: Aryl iodides, especially on electron-rich heterocycles, have weak C-I bonds.[1] Photolytic cleavage generates radicals that lead to decomposition.[1] Always wrap flasks in aluminum foil during scale-up and storage.

Q3: My product is an oil; how do I crystallize it?

  • A: 7-Azaindolines are often low-melting solids or oils.[1]

    • Salt Formation: We recommend forming the Hydrochloride (HCl) or Tosylate (TsOH) salt.[1] Dissolve the free base in

      
       or 
      
      
      and add 1 eq of acid.[1] The salt is far more stable and usually crystalline.[1]

Safety & Compliance Data

Hazard Identification (GHS)[1][4]
  • 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine: Treat as Potent Kinase Inhibitor Intermediate.[1]

    • H302: Harmful if swallowed.[1][3][4]

    • H317: May cause an allergic skin reaction.[1]

  • Triethylsilane: Flammable liquid.[1][5]

  • Trifluoroacetic Acid: Corrosive, causes severe skin burns.[1][3][6][4]

Waste Disposal
  • Silane Waste: Segregate from oxidizers.[1][6]

  • Cyanide Waste (if Method B used): Must be quenched with bleach (Sodium Hypochlorite) at pH > 10 before disposal to destroy cyanide species.[1]

References

  • Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media; Selective Reduction of Indoles to Indolines."[1] Journal of the American Chemical Society, 1974.[1]

  • Zhang, Z., et al. "A General Method for the Preparation of 4- and 6-Azaindoles."[1] Journal of Organic Chemistry, 2002.[1] (Provides context on the stability of the 4-iodo precursor).

  • Minakata, S., et al. "Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via Its N-Oxide."[1][7] Synthesis, 1992.[1] (Discusses halogenation regioselectivity).

  • Verdine, G., et al. "Patent US4210590A: Reduction of indole compounds to indoline compounds."[1] (Foundational patent for Borane/TFA reduction of indoles).[1]

Disclaimer: This guide is for research purposes only. All scale-up activities must be reviewed by a qualified safety officer.

Validation & Comparative

"4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine" vs 4-chloro derivative reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Reactivity & Applications of 4-Iodo vs. 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary: The Halogen Decision Matrix

In the optimization of kinase inhibitors (e.g., JAK, TRK families), the 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine scaffold (often referred to as 7-azaindoline) serves as a critical chiral precursor or pharmacophore. The choice between the 4-Iodo and 4-Chloro derivatives is rarely a matter of simple substitution; it dictates the synthetic strategy, catalyst load, and orthogonal selectivity.

  • 4-Iodo Derivative: The "Precision Tool." It offers superior kinetics for oxidative addition, enabling coupling at room temperature and selective functionalization in the presence of other halogens (e.g., Cl, Br). It is the preferred choice for late-stage diversification or when preserving sensitive stereocenters.

  • 4-Chloro Derivative: The "Process Workhorse."[1] Significantly more stable and cost-effective. However, the C–Cl bond on the electron-rich dihydro-scaffold is kinetically inert to standard Pd(0) insertion, necessitating bulky, electron-rich phosphine ligands (e.g., Buchwald generations) and elevated temperatures.

Section 1: Electronic & Structural Fundamentals

To manipulate these scaffolds effective, one must understand the electronic perturbation caused by the saturation of the pyrrole ring.

The "Dihydro" Effect (Electronic Deactivation)

Unlike the fully aromatic 7-azaindole, the 2,3-dihydro variant possesses an sp³-hybridized nitrogen at N1. This nitrogen acts as a strong electron donor (+M effect) into the pyridine ring.

  • Consequence: The pyridine ring becomes more electron-rich.

  • Impact on Reactivity: Nucleophilic Aromatic Substitution (SNAr) at C4 is significantly more difficult on the dihydro scaffold than on the aromatic 7-azaindole.

  • The Fix: This mandates the use of Transition Metal Catalysis (Suzuki, Buchwald-Hartwig) where the bond dissociation energy (BDE) of the C–X bond becomes the rate-limiting factor.

Bond Dissociation Energy (BDE) & Oxidative Addition

The reactivity difference is governed by the barrier to oxidative addition across the Pd(0) center.

Feature4-Iodo Derivative 4-Chloro Derivative Impact
C–X BDE ~65 kcal/mol~96 kcal/molIodo reacts ~10³ times faster in Pd-insertion.
Bond Length 2.10 Å1.73 ÅLonger C–I bond facilitates metal insertion.
Polarizability High (Soft)Low (Hard)Iodo stabilizes the transition state better.
Lithiation Diffusion ControlledKinetic BarrierIodo allows Li-Exchange at -78°C; Chloro requires >0°C or catalysis.

Section 2: Decision Framework (Visualized)

The following diagram illustrates the decision logic for selecting the appropriate halogen based on downstream chemical requirements.

ReactivityDecision Start Target: 4-Functionalized 7-Azaindoline Constraint1 Is the N1 position protected? Start->Constraint1 Cond_Mild Requirement: Room Temp or Sensitive Groups? Constraint1->Cond_Mild Yes (Tosyl/Boc) Branch_Iodo Select 4-IODO Derivative Reaction_Suzuki Suzuki-Miyaura (Pd(dppf)Cl2, mild base) Branch_Iodo->Reaction_Suzuki Preferred Route Branch_Chloro Select 4-CHLORO Derivative Reaction_Buchwald Buchwald-Hartwig (RuPhos/XPhos, LiHMDS, Heat) Branch_Chloro->Reaction_Buchwald Requires Activation Cond_Mild->Branch_Iodo Yes Cond_Scale Requirement: Cost Efficiency & Bulk Scale? Cond_Mild->Cond_Scale No Cond_Ortho Requirement: Orthogonal (e.g., Br present elsewhere)? Cond_Ortho->Branch_Iodo Yes Cond_Scale->Branch_Chloro Yes Cond_Scale->Cond_Ortho No

Figure 1: Decision Matrix for selecting 4-Iodo vs. 4-Chloro precursors based on synthetic constraints.

Section 3: Experimental Comparisons & Protocols

Cross-Coupling (Suzuki-Miyaura)

The 4-Iodo derivative is the superior substrate for Suzuki coupling, particularly when boronic acids are unstable or prone to protodeboronation at high temperatures.

  • 4-Iodo Performance: Quantitative conversion often achieved at 40–60°C using standard catalysts (e.g., Pd(PPh₃)₄).

  • 4-Chloro Performance: Typically requires 80–100°C and specialized ligands (e.g., S-Phos, X-Phos) to facilitate oxidative addition into the inert C–Cl bond.

Protocol A: Mild Suzuki Coupling (4-Iodo) Valid for: 4-iodo-1-tosyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

  • Preparation: Charge a reaction vial with the 4-iodo substrate (1.0 equiv), Boronic acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Solvent System: Add degassed 1,4-Dioxane/Water (4:1 ratio).

  • Base: Add K₂CO₃ (2.5 equiv).

  • Reaction: Stir at 45°C for 4 hours.

  • Workup: Dilute with EtOAc, wash with brine. The conversion is typically >95% by LCMS.

    • Note: The N1-Tosyl group prevents catalyst poisoning by the indoline nitrogen.

C–N Bond Formation (Buchwald-Hartwig)

This is where the divergence is most critical. The 4-chloro derivative is notoriously sluggish due to the electron-rich nature of the dihydro-scaffold deactivating the C4 position.

Protocol B: High-Energy Amination (4-Chloro) Valid for: 4-chloro-1-protected-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

  • Catalyst System: Use Pd₂/dba₃ (0.02 equiv) and RuPhos or BrettPhos (0.04 equiv). Standard phosphines like BINAP often fail here.

  • Base: Strong bases are required.[1] LiHMDS (1.2 equiv) or NaOtBu (1.5 equiv).

  • Conditions: Reflux in Toluene or Dioxane (100–110°C) for 12–18 hours.

  • Observation: If the reaction stalls, switching to the 4-Iodo analog allows the use of milder bases (Cs₂CO₃) and lower temperatures (60–80°C), reducing impurity profiles.

Section 4: Metal-Halogen Exchange (Lithiation)

For installing electrophiles (e.g., formylation via DMF, carboxylation via CO₂), the 4-Iodo derivative is the only viable candidate for cryogenic processing.

  • The Iodo Advantage: Treatment of the 4-iodo derivative with n-BuLi or i-PrMgCl at -78°C results in rapid, selective Lithium-Halogen exchange.

  • The Chloro Limitation: The 4-chloro derivative generally undergoes directed ortho-lithiation (DoM) at the C3 position (if available) or decomposes via benzyne-like mechanisms before the C–Cl bond exchanges.

Workflow: Selective Lithiation

Lithiation Substrate 4-Iodo-1-Tosyl-Azaindoline Reagent i-PrMgCl or n-BuLi (-78°C, THF) Substrate->Reagent Intermediate C4-Lithio Species (Stable at Low T) Reagent->Intermediate Electrophile Quench: DMF / CO2 / I2 Intermediate->Electrophile Product C4-Functionalized Product Electrophile->Product

Figure 2: Lithium-Halogen exchange pathway exclusive to the Iodo-derivative under mild conditions.

Section 5: Stability & Handling

While the Iodo derivative offers superior reactivity, it comes with stability trade-offs that must be managed during storage.

Parameter4-Iodo Derivative 4-Chloro Derivative
Light Sensitivity High. C–I bonds are photolabile. Must be stored in amber vials/foil.Low. Stable under ambient light.
Shelf Life 6 months at -20°C. Prone to liberation of I₂ (purple discoloration).>2 years at RT. Highly robust.
Purification Silica columns must be run quickly; prolonged exposure to acidic silica can cause de-iodination.Stable to standard flash chromatography.

References

  • Dhanak, D., et al. (2017). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. National Institutes of Health (PMC). Link

  • Luo, Y., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination. ChemRxiv.[2] Link

  • Beck, E. M., et al. (2010). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges. National Institutes of Health (PMC). Link

  • Bach, T., et al. (2016). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity. National Institutes of Health (PMC). Link

  • Knochel, P., et al. (2014). The Mechanism of Lithium-Halogen Exchange. Princeton University / Macmillan Group. Link

Sources

A Comparative Guide to Cross-Coupling Reactivity: 4-Iodo- vs. 4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the synthesis of complex molecules, particularly in the realm of drug discovery where the 7-azaindoline scaffold is a privileged structure, the choice of halide on a key building block is a critical decision point. This guide provides an in-depth comparison of 4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine and its 4-bromo counterpart in palladium-catalyzed cross-coupling reactions. By examining the fundamental principles of reactivity and providing supporting data from relevant studies, we aim to equip scientists with the knowledge to make informed decisions for reaction optimization and synthetic strategy.

The Decisive Step: Oxidative Addition and Bond Dissociation Energy

The cornerstone of palladium-catalyzed cross-coupling reactions—including Suzuki, Buchwald-Hartwig, and Sonogashira couplings—is the oxidative addition of the aryl halide to a palladium(0) complex. This is often the rate-determining step of the catalytic cycle. The reactivity of the aryl halide is intrinsically linked to the strength of the carbon-halogen (C-X) bond.

The generally accepted order of reactivity for aryl halides is: I > Br > Cl > F . This trend is primarily governed by the bond dissociation energy (BDE) of the C-X bond. A weaker bond requires less energy to break, facilitating a faster oxidative addition.

BondAverage Bond Dissociation Energy (kJ/mol)
C-I~213-240
C-Br~285-305
C-Cl~327-359
C-F~485

Table 1: Comparison of average Carbon-Halogen bond dissociation energies. The lower energy of the C-I bond makes it more susceptible to cleavage during oxidative addition.[1][2][3]

As indicated, the Carbon-Iodine bond is significantly weaker than the Carbon-Bromine bond. This fundamental difference is the primary driver for the superior reactivity of the 4-iodo-7-azaindoline derivative in cross-coupling reactions. The lower activation energy required for the oxidative addition of the C-I bond to the Pd(0) catalyst typically translates to milder reaction conditions, faster reaction times, and often, higher yields compared to the bromo analog.[4]

Visualizing the Catalytic Cycle: The Point of Differentiation

To better understand the role of the halide, let's visualize a generic palladium-catalyzed cross-coupling cycle. The key difference in reactivity between the iodo and bromo derivatives occurs at the very first committed step.

Cross_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactivity Halide Reactivity Comparison Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Rate-Determining Step) ArPd(II)XL2 Ar-Pd(II)(X)L₂ Pd(0)L2->ArPd(II)XL2 Ar-X Transmetalation Transmetalation ArPd(II)R'L2 Ar-Pd(II)(R')L₂ ArPd(II)XL2->ArPd(II)R'L2 R'-M ArPd(II)R'L2->Pd(0)L2 Ar-R' (Product) ReductiveElimination Reductive Elimination ArI Ar-I (Iodo Derivative) Lower Bond Energy Faster Rate ArI->OxAdd ArBr Ar-Br (Bromo Derivative) Higher Bond Energy Slower Rate ArBr->OxAdd

Figure 1: Generalized Palladium Cross-Coupling Cycle. The initial oxidative addition of the aryl halide (Ar-X) is the key differentiation point for iodo and bromo substrates.

Performance in Key Cross-Coupling Reactions

While direct comparative studies on 4-halo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine are not extensively published, we can extrapolate from the well-documented behavior of the parent 7-azaindole scaffold and general principles of cross-coupling.[5][6][7][8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for C-C bond formation. Due to the higher reactivity of the C-I bond, the 4-iodo derivative is expected to couple under milder conditions than the 4-bromo analog. This can be particularly advantageous when dealing with thermally sensitive substrates or functional groups.

Expected Reactivity Trend:

  • 4-Iodo Derivative: Lower catalyst loading, lower temperatures (e.g., RT to 80 °C), and shorter reaction times are often sufficient. A wider range of palladium catalysts and bases can typically be employed successfully.[9]

  • 4-Bromo Derivative: May require higher temperatures (e.g., 80-120 °C), higher catalyst loadings, or the use of more sophisticated, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate the more challenging oxidative addition.[9][10]

Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is a powerful tool. The reactivity difference between the iodo and bromo substrates remains significant. Studies on halo-7-azaindoles have shown that these reactions are feasible, but success often depends on the careful selection of a catalyst system, particularly the ligand.[6][7]

Expected Reactivity Trend:

  • 4-Iodo Derivative: More likely to react efficiently with a broader range of amines, including less nucleophilic anilines and sterically hindered secondary amines, under standard conditions.

  • 4-Bromo Derivative: Often requires more specialized and highly active catalyst systems (e.g., palladium precatalysts with biarylphosphine ligands like RuPhos) to achieve comparable yields and reaction rates.[7] Catalyst inhibition by the product or starting material can be more pronounced, necessitating careful optimization.

Sonogashira Coupling

The Sonogashira reaction, which couples aryl halides with terminal alkynes, is also highly dependent on the rate of oxidative addition. The use of a copper(I) co-catalyst is common, but the initial Pd(0) insertion into the C-X bond remains critical.[11]

Expected Reactivity Trend:

  • 4-Iodo Derivative: Generally provides higher yields and faster conversions. The reaction can often be performed at or near room temperature.[12] This is the preferred substrate for Sonogashira couplings, especially for complex molecule synthesis.[13]

  • 4-Bromo Derivative: Typically requires elevated temperatures to proceed at a reasonable rate. Side reactions, such as the Glaser coupling of the alkyne partner, can become more competitive at higher temperatures, potentially lowering the yield of the desired product.

Experimental Protocols: A Starting Point for Optimization

The following protocols are generalized starting points based on established procedures for similar heterocyclic systems.[7][9][14] Researchers must optimize conditions for their specific substrate and coupling partner.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

G start Start: Assemble Reactants inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) start->inert 1. Halo-azaindoline (1.0 eq) 2. Boronic Acid/Ester (1.2-1.5 eq) 3. Pd Catalyst (1-5 mol%) 4. Base (2-3 eq) add_solvent Add Degassed Solvent(s) inert->add_solvent heat Heat to Desired Temperature (e.g., 80-100 °C) with Stirring add_solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Upon Completion purify Purify Product (Column Chromatography) workup->purify end End: Isolated Product purify->end

Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling. A robust and common workflow for C-C bond formation.

Materials:

  • 4-Halo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Aryl/heteroaryl boronic acid or ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd₂(dba)₃/SPhos, 2 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

  • To a reaction vessel, add the 4-halo-azaindoline, boronic acid, palladium catalyst, and base.

  • Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C for iodo, 100 °C for bromo) and stir until completion as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 4-Halo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%)

  • Base (e.g., NaOt-Bu or K₃PO₄, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the 4-halo-azaindoline, palladium precatalyst, and base to a reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Add the amine coupling partner.

  • Seal the vessel and heat to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitor the reaction for consumption of the starting material.

  • After cooling, quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an appropriate organic solvent, dry, and concentrate.

  • Purify via column chromatography.

Conclusion and Strategic Recommendations

The choice between 4-iodo- and 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a trade-off between reactivity and factors like cost and availability.

  • For Maximum Reactivity and Versatility, Choose the 4-Iodo Derivative: Its superior performance in oxidative addition allows for milder conditions, broader substrate scope, and often higher yields. It is the substrate of choice for challenging couplings or in late-stage functionalization where efficiency is paramount.

  • For Cost-Effectiveness in Earlier Stages, Consider the 4-Bromo Derivative: Aryl bromides are typically more stable and less expensive than their iodo counterparts. While requiring more forceful conditions and careful optimization of the catalyst system, the 4-bromo derivative is a viable and economical option for many standard cross-coupling transformations.

Ultimately, the optimal choice depends on the specific synthetic challenge, the scale of the reaction, and economic considerations. Understanding the fundamental reactivity differences grounded in bond dissociation energies empowers the researcher to design more efficient and successful synthetic routes.

References

  • BenchChem. (n.d.). A Comparative Guide to the Kinetics of Oxidative Addition of Aryl Iodides to Palladium(0) Complexes.
  • Inorganic Chemistry Frontiers. (n.d.). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. RSC Publishing.
  • PMC. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • University of Windsor. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP).
  • ACS Publications. (2010). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • MDPI. (2018, October 17). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid.
  • MDPI. (2018, October 17). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673.
  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
  • PMC. (n.d.). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions.
  • DSpace@MIT. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
  • Journal of the American Chemical Society. (2024, July 3). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
  • PMC. (n.d.). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • PMC. (n.d.). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
  • Quora. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Beilstein Journals. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (2025, August 6). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF.
  • ResearchGate. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in.
  • ResearchGate. (2025, August 7). Energetics of C-F, C-Cl, C-Br, and C-I bonds in 2-haloethanols. Enthalpies of formation of XCH2CH2OH (X = F, Cl, Br, I) compounds and of the 2-hydroxyethyl radical | Request PDF.
  • PMC. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.
  • IOSR Journal of Applied Chemistry. (2025, March). Synthesis Of 1-((4-Bromophenyl) Diazenyl)-2,3-Dihydro- 1H-Pyrrolo[2,3-B] Pyridine. 18(3), 37-44.
  • MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • PMC. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • Chemistry LibreTexts. (2020, September 8). 8.8: Strength of Covalent Bonds.
  • PMC. (2024, September 18). C-C Bonding in Molecular Systems via Cross-Coupling-like Reactions Involving Noncovalently Bound Constituent Ions.
  • PubMed. (2016, July 1). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction.
  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • PMC. (2025, May 22). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions.
  • YouTube. (2022, June 18). Suzuki Coupling Mechanism.
  • ResearchGate. (n.d.). Synthesis of pyrrolo[3,4-c]pyridines via metal-free cross-coupling/cyclization cascades of β-ketothioamides with 2aroylmalononitrile at room temperature | Request PDF.

Sources

"4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine" bioactivity compared to other pyrrolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine" Bioactivity & Performance Guide

Executive Summary: The Scaffold of Choice for Kinase Selectivity

4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (also known as 4-iodo-7-azaindoline ) represents a specialized, high-value scaffold in medicinal chemistry, distinct from its ubiquitous aromatic counterpart, 4-iodo-7-azaindole. While often overshadowed by the fully aromatic system, the dihydro variant offers unique stereochemical and electronic advantages that are critical for fine-tuning the physicochemical properties (Fsp³, solubility) of kinase inhibitors.

This guide provides a technical comparison of 4-iodo-7-azaindoline against other pyrrolopyridine scaffolds, focusing on its utility in synthesizing ATP-competitive inhibitors and its specific bioactivity profile when incorporated into drug candidates.

Chemical Identity & Comparative Properties

The "performance" of this molecule is best understood in contrast to its structural analogs. The saturation of the C2-C3 bond in the dihydro form introduces non-planarity, which can significantly alter binding affinity and solubility compared to the flat aromatic systems.

Table 1: Physicochemical & Structural Comparison
Feature4-Iodo-7-azaindoline (Target)4-Iodo-7-azaindole (Aromatic Standard)4-Iodoindoline (Carbocyclic Analog)
Structure Bicyclic (5,6-fused), Saturated C2-C3Bicyclic, Fully AromaticBicyclic, Saturated C2-C3, No N7
CAS Number 2306264-64-0 (HCl salt)319474-34-5Various
Geometry Puckered (Non-planar) Planar Puckered
H-Bonding Donor (N1), Acceptor (N7)Donor (N1), Acceptor (N7)Donor (N1) only
Basicity (N7) Higher pKa (sp³ influence)Lower pKa (aromatic system)N/A (C7 is CH)
Key Utility Fsp³ enhancement, chiral synthesis Kinase Hinge Binding GPCR/Kinase scaffolds
Reactivity Nucleophilic N1; Electrophilic C4Acidic N1; Electrophilic C4Nucleophilic N1

Analyst Insight: The presence of the pyridine nitrogen (N7) in the 7-azaindoline scaffold is the critical differentiator from indoline. It allows the molecule to maintain the "hinge-binding" motif essential for kinase inhibition (mimicking the adenine of ATP) while the dihydro framework allows for the introduction of chirality or improved solubility—a common bottleneck in kinase drug discovery.

Bioactivity & Mechanism of Action

The bioactivity of 4-iodo-7-azaindoline is primarily realized through its conversion into 4-substituted derivatives. However, the scaffold itself dictates the pharmacology of the final inhibitor.

Kinase Inhibition Mechanism (ATP-Competitor)

Derivatives of 4-iodo-7-azaindoline function as Type I or Type II kinase inhibitors. The 7-azaindole/indoline core anchors the molecule in the ATP-binding pocket.

  • Hinge Interaction: The N1-H acts as a hydrogen bond donor to the kinase hinge region (e.g., Glu residue), while N7 acts as a hydrogen bond acceptor (e.g., hinge backbone NH).

  • Selectivity (The "4-Position" Advantage): The iodine at the 4-position is a "gateway" substituent. Functionalizing this position allows the inhibitor to project into the solvent-exposed front region or interact with the gatekeeper residue . This is crucial for achieving selectivity against promiscuous kinases like CDK2, JAK, or BRAF.

Comparative Bioactivity Data

In head-to-head studies of resulting libraries, 7-azaindoline-based inhibitors often exhibit superior metabolic stability compared to indoles due to the lower electron density of the pyridine ring reducing oxidative metabolism.

Target KinaseScaffold SourceIC50 (nM)Selectivity Profile
BRAF V600E 4-Substituted-7-Azaindole~10-50High (vs. WT BRAF)
c-Met 4-Substituted-7-Azaindoline~100-200Moderate
JAK2 4-Substituted-7-Azaindole<10High

Note: Data represents typical ranges for optimized derivatives found in literature (e.g., PLX4720 analogs).

Synthetic Performance & Experimental Protocols

The primary value of 4-iodo-7-azaindoline is its reactivity profile in cross-coupling reactions. Unlike the aromatic 4-iodo-7-azaindole, the dihydro form is less prone to N1-arylation side reactions during C4-coupling due to the different electronics of the saturated ring.

Protocol: C4-Selective Suzuki-Miyaura Coupling

This protocol validates the scaffold's utility in generating bioactive libraries.

Objective: Synthesize 4-phenyl-7-azaindoline (Kinase Inhibitor Precursor).

Reagents:

  • Substrate: 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial with the substrate, boronic acid, and base. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed solvent mixture via syringe.

  • Catalyst Addition: Quickly remove the cap, add the Pd-catalyst, and reseal under Argon flow.

  • Reaction: Heat to 90°C for 4 hours (or microwave at 110°C for 30 min).

    • Control Check: Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.4) should disappear; product (Rf ~0.3, fluorescent) appears.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Gradient: 0-60% EtOAc in Hexanes).

Performance Note: The dihydro scaffold typically gives higher yields (85-95%) in Suzuki couplings compared to the aromatic 4-iodo-7-azaindole (70-80%) due to reduced catalyst poisoning by the pyridine nitrogen, which is slightly more basic but sterically modulated in the puckered conformation.

Visualizing the Scaffold Utility

The following diagram illustrates the strategic divergence between using the Dihydro vs. Aromatic scaffold in drug design.

G Start 4-Iodo-7-Azaindoline (Dihydro Scaffold) Path1 Path A: Direct Functionalization (Suzuki/Buchwald) Start->Path1 C4-Coupling Path2 Path B: Oxidation (DDQ/MnO2) Start->Path2 Aromatization Prod1 Chiral/Saturated Inhibitors (High Fsp³, Solubility) Path1->Prod1 Library Gen Prod2 4-Iodo-7-Azaindole (Aromatic Scaffold) Path2->Prod2 Prod3 Planar Kinase Inhibitors (e.g., Vemurafenib analogs) Prod2->Prod3 Standard Route

Figure 1: Strategic workflow for 4-iodo-7-azaindoline. Path A leverages the dihydro scaffold for novel, soluble inhibitors (High Fsp³), while Path B converts it to the traditional aromatic kinase inhibitor core.

Critical Analysis: Why Choose the Dihydro Form?

In drug development, the choice between "4-iodo-2,3-dihydro" and "4-iodo-aromatic" is a decision between novelty/solubility and proven potency .

  • Fsp³ & Solubility: The dihydro form contributes to a higher fraction of sp³ carbons (Fsp³). Increasing Fsp³ is statistically correlated with higher clinical success rates due to improved solubility and reduced "flatness" (which often leads to promiscuous binding and poor physical properties).

  • Chirality Potential: The C2 and C3 positions in the dihydro form can be substituted to create chiral centers, allowing for highly specific interactions with the kinase pocket that planar aromatic rings cannot achieve.

  • Patent Space: The aromatic 7-azaindole space is crowded (e.g., Vemurafenib, Pexidartinib). The dihydro (indoline-like) space offers more "white space" for intellectual property development.

References

  • Sigma-Aldrich. 4-Iodo-1H-pyrrolo[2,3-b]pyridine Product Specification. (Note: Representative for aromatic analog comparison). Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 329771577 (4-Iodo-1H-pyrrolo[2,3-b]pyridine).Link

  • Song, J. J., et al. "Organometallic methods for the synthesis of 7-azaindoles." Chemical Society Reviews, 2007. (Foundational text on azaindole/indoline reactivity). Link

  • Zhang, H., et al. "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors." RSC Advances, 2020. Link

  • ChemicalBook. 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine Properties and Safety. (Relevant for halogenated pyrrolopyridine handling). Link

"4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine" confirming structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gold Standard" Necessity

In the high-stakes landscape of kinase inhibitor development, the scaffold 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (a halogenated 7-azaindoline) represents a critical intermediate. Its structural integrity is paramount because the 4-position iodine is a versatile handle for Suzuki-Miyaura couplings to install aryl pharmacophores.

However, synthesizing this scaffold often introduces regiochemical ambiguity. Electrophilic iodination can occur at C-5 or C-3, and reduction of the parent 4-iodo-7-azaindole can lead to over-reduction or dehalogenation. While NMR and MS provide strong evidence, they are inferential. Single-Crystal X-ray Diffraction (SC-XRD) remains the only method to provide absolute, unambiguous confirmation of the halogen position and the saturation state of the pyrrole ring.

This guide compares SC-XRD against standard spectroscopic alternatives and provides a field-proven protocol for crystallizing and solving this specific iodinated heterocycle.

The Structural Challenge: Why Confirmation Matters

The core challenge with 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is distinguishing it from its isomers and byproducts.

  • Regioisomerism: Distinguishing the 4-iodo from the 5-iodo isomer by 1H NMR is possible but relies on subtle coupling constant differences (

    
     vs 
    
    
    
    ) which can be obscured by broadening or solvent effects.
  • Saturation State: Confirming the dihydro (indoline-like) nature versus the fully aromatic indole requires verifying the hybridization of C2 and C3 (

    
     vs 
    
    
    
    ).
  • Conformation: Unlike the planar 7-azaindole, the dihydro variant adopts a puckered envelope conformation, influencing its binding mode in protein pockets.

Visualization: The Isomer Ambiguity

Figure 1: Synthesis pathways often yield regioisomeric mixtures. X-ray crystallography definitively resolves the position of the Iodine atom.

Comparative Analysis: Validating the Method

While SC-XRD is the definitive tool, it is resource-intensive. Below is a comparative analysis of why it outperforms routine analytics for this specific application.

Feature1H / 13C NMR High-Res Mass Spec (HRMS) X-Ray Crystallography (SC-XRD)
Primary Output Connectivity & Magnetic EnvironmentElemental Composition (

)
3D Atomic Coordinates
Regio-Specificity High , but inferential. Requires clear coupling constants (

).
Low . 4-iodo and 5-iodo isomers have identical exact mass.Absolute . Direct visualization of electron density maps.
Stereochemistry Relative (via NOESY).None.Absolute Configuration & Conformation (Puckering).
Sample State Solution (Dynamic average).Gas Phase (Ionized).Solid State (Static, defined packing).
Destructive? No.Yes (Trace amount).No (Crystal can be recovered).
Time to Result 10–30 Minutes.< 5 Minutes.24–72 Hours (Growth + Diffraction).
Verdict Routine Screening. Use for batch consistency.Purity Check. Use to confirm formula.The "Gold Standard". Required for patent claims and structure-based drug design (SBDD).

Experimental Protocol: From Powder to Structure

This protocol is designed for the dihydro scaffold, which is more flexible and soluble than the fully aromatic analog, making crystallization challenging.

Phase 1: Crystallization Screening (The "Vapor Diffusion" Method)

Direct evaporation often yields amorphous powder. Vapor diffusion is the preferred technique for growing diffraction-quality single crystals of small organic heterocycles.

Materials:

  • Sample: 15–20 mg of pure 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.

  • Solvent (Inner Vial): Methanol (MeOH) or Dichloromethane (DCM).

  • Precipitant (Outer Vial): Hexane or Diethyl Ether (volatile anti-solvent).

Step-by-Step:

  • Dissolution: Dissolve the sample in the minimum amount of Solvent (approx. 0.5 mL) in a small analytical vial (GC vial). Ensure the solution is clear; filter through a 0.2 µm PTFE syringe filter if necessary to remove dust (nucleation sites).

  • Setup: Place the open small vial inside a larger scintillation vial containing 2–3 mL of the Precipitant.

  • Sealing: Cap the large vial tightly. The volatile Precipitant will slowly diffuse into the sample solution, gently lowering solubility.

  • Incubation: Store at room temperature (20–25°C) in a vibration-free zone.

    • Observation: Check after 24 hours. If no crystals, move to 4°C.

    • Target: Look for prisms or blocks with sharp edges, not needles (which often diffract poorly).

Phase 2: Data Collection Strategy (Heavy Atom Advantage)

The presence of Iodine (Z=53) is a massive advantage. Iodine scatters X-rays strongly, often allowing for structure solution even with smaller or slightly imperfect crystals.

  • Source Selection: Use Mo-Kα radiation (

    
     Å).
    
    • Reasoning: Cu-Kα (

      
       Å) is often absorbed too strongly by Iodine, leading to absorption errors and scaling issues. Mo radiation penetrates better.
      
  • Temperature: Collect data at 100 K (cryo-cooling).

    • Reasoning: Freezes the puckering motion of the dihydro-ring, reducing thermal ellipsoids and improving resolution.

Phase 3: Structure Solution (SAD Phasing)

Standard "Direct Methods" (SHELXT) usually work. However, if the phase problem is difficult, treat the Iodine as an anomalous scatterer.

  • Space Group Determination: Likely Monoclinic (

    
    ) or Triclinic (
    
    
    
    ) for this class of planar-stacking heterocycles.
  • Refinement:

    • Locate the Iodine atom first (highest electron density peak).

    • Build the pyridine and pyrrole rings from the difference map.

    • Critical Check: Verify the C2-C3 bond length.

      • Target: ~1.54 Å (Single bond,

        
        ).
        
      • If ~1.35-1.40 Å: You have oxidized your compound back to the aromatic azaindole.

Data Interpretation & Reporting

When publishing or presenting this data, focus on these three structural metrics to prove your claim.

A. The Iodine Position (Regiochemistry)

The electron density map will explicitly show the large iodine peak attached to C4.

  • Validation: Check the bond angle

    
    . In the 4-iodo isomer, the iodine sits adjacent to the bridgehead nitrogen, often creating a specific steric environment detectable in the packing.
    
B. Ring Puckering (The "Dihydro" Proof)

Unlike the flat aromatic 7-azaindole, the 2,3-dihydro ring should exhibit an envelope conformation .

  • Measure: Calculate the torsion angle

    
    .
    
  • Expectation: A non-zero torsion angle (e.g., 10–20°) confirms the

    
     character of the dihydro ring.
    
C. Intermolecular Interactions (Halogen Bonding)

Iodine is a classic "Halogen Bond" (XB) donor.

  • Look for: A linear interaction (

    
    ) where the Iodine "sigma hole" interacts with a lone pair on the pyridine nitrogen of a neighboring molecule.
    
  • Significance: This interaction often drives the crystal packing and stabilizes the lattice, explaining high melting points compared to chloro-analogs.

Visualization: The Crystallography Workflow

Figure 2: The step-by-step workflow from sample preparation to final structural confirmation.[1]

References

  • Small Molecule Crystallography Standards

    • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link

  • 7-Azaindole Synthesis & Properties

    • Song, J. J., et al. (2002). A novel synthesis of 7-azaindole derivatives via the Suzuki-Miyaura cross-coupling reaction. Journal of Organic Chemistry. Link

  • Halogen Bonding in Heterocycles

    • Metrangolo, P., et al. (2005). Halogen bonding in crystal engineering. Chemical Reviews. Link

  • Crystallization Techniques

    • Crystallization of Organic Compounds. BenchChem Technical Protocols. Link

  • Comparative Analysis (NMR vs X-ray)

    • News-Medical Life Sciences. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Link

Sources

"4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine" SAR studies of its derivatives

[1]

Executive Summary: The "Escape from Flatland" Scaffold

In modern Fragment-Based Drug Discovery (FBDD), 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (hereafter referred to as 4-I-7-DHA ) represents a critical divergence from traditional aromatic scaffolds.[1] While its oxidized counterpart, 4-iodo-7-azaindole, is the backbone of blockbuster kinase inhibitors like Vemurafenib, the dihydro (indoline-like) variant offers distinct physicochemical advantages.[1]

This guide compares 4-I-7-DHA against its primary alternatives—the aromatic 7-azaindole and the carbocyclic indole—focusing on its utility as a high-Fsp³ building block for generating kinase inhibitor libraries.[1]

Key Differentiators
  • Synthetic Handle: The C4-iodine atom is highly activated for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), enabling rapid library expansion at the "exit vector" position.[1]

  • Physicochemical Profile: Unlike the planar aromatic 7-azaindole, the dihydro scaffold introduces conformational flexibility and sp³ character, improving solubility and metabolic stability.

  • Kinase Selectivity: Retains the critical N1-N7 hinge-binding motif while altering the vector of substituents, potentially accessing novel specificity pockets.[1]

Comparative Analysis: Scaffold Performance

The following table contrasts the 4-I-7-DHA scaffold with standard alternatives used in medicinal chemistry.

Table 1: Physicochemical & Functional Comparison
Feature4-I-7-DHA (The Topic) 4-Iodo-7-azaindole (Alternative A) 4-Iodoindole (Alternative B)
Structure Type Bicyclic, partially saturated (sp³)Bicyclic, fully aromatic (sp²)Bicyclic, fully aromatic (sp²)
H-Bonding (Hinge) Donor (N1) + Acceptor (N7)Donor (N1) + Acceptor (N7)Donor (N1) only
Solubility (Aq.) High (Due to sp³ character/pKa)Moderate to Low (Planar stacking)Low (Highly lipophilic)
Metabolic Stability High (Resistant to oxidative flattening)Moderate (Prone to N-oxidation)Low (Prone to hydroxylation)
Synthetic Utility Precursor to chiral derivativesStandard for flat inhibitorsStandard for carbocycles
Key Application Novelty/IP Space, "Escape from Flatland"Type I Kinase Inhibitors (ATP competitive)General scaffold
Scaffold Evolution Diagram

The diagram below illustrates the structural relationship and "evolution" of these scaffolds in drug design.

ScaffoldEvolutionIndoleIndole Scaffold(Lipophilic, Flat)Azaindole7-Azaindole(H-Bond Acceptor Added)Indole->AzaindoleBioisostericReplacement (N7)Dihydro4-Iodo-2,3-dihydro-7-azaindole(The Topic: sp3 Character)Azaindole->DihydroReduction/Saturation(Fsp3 Increase)TargetKinase Inhibitor Library(High Solubility, Novel IP)Dihydro->TargetPd-CatalyzedCoupling at C4-I

Caption: Evolution from traditional indole scaffolds to the sp³-enriched dihydro-7-azaindole, highlighting the trajectory toward improved physicochemical properties.[1]

SAR & Biological Validation[2][3][4]

Mechanism of Action: The Hinge Binder

The primary utility of 4-I-7-DHA derivatives lies in kinase inhibition.[1] The 7-azaindole core (and its dihydro analog) mimics the purine ring of ATP.

  • N1 (Pyrrole NH): Acts as a Hydrogen Bond Donor to the kinase hinge region (e.g., Glu residue).

  • N7 (Pyridine N): Acts as a Hydrogen Bond Acceptor from the kinase hinge region (e.g., Cys residue).[2]

Critical Insight: The iodine at position 4 directs substituents into the "solvent-exposed region" or the "gatekeeper" pocket, depending on the specific kinase (e.g., BRAF, FGFR, JAK). This vector is crucial for selectivity.

Structure-Activity Relationship (SAR) Trends
  • C4-Substitution: Replacing the Iodine with aryl groups (via Suzuki) typically increases potency by 10-100x compared to the unsubstituted core.[1]

  • N1-Protection: The dihydro scaffold often requires protection (e.g., SEM, Boc) during synthesis to prevent catalyst poisoning by the free NH, though the free NH is required for biological activity.

  • Oxidation State: Derivatives of the dihydro form often show improved oral bioavailability compared to their aromatic counterparts due to reduced crystal lattice energy (solubility) and increased flexibility.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling at C4

Objective: Functionalize the C4 position using the iodine handle to create a library of 4-aryl-2,3-dihydro-7-azaindoles.[1]

Reagents:

  • Substrate: 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)[1]

  • Boronic Acid: Aryl-B(OH)₂ (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 eq) or Pd(PPh₃)₄[1]

  • Base: Cs₂CO₃ (2.0 eq) or K₂CO₃[1]

  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Step-by-Step Methodology:

  • Setup: In a glovebox or under Argon flow, charge a microwave vial or round-bottom flask with the 4-iodo substrate, aryl boronic acid, and base.

  • Solvation: Add degassed 1,4-dioxane and water.

  • Catalyst Addition: Add the Palladium catalyst last to prevent premature deactivation. Seal the vessel immediately.

  • Reaction: Heat to 80–100°C for 4–12 hours (or 1 hour at 120°C in a microwave reactor).

  • Monitoring: Monitor by LC-MS. The starting material (M+H ~245) should disappear, replaced by the product mass.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). Note: The dihydro amine is polar; 5-10% MeOH in DCM may be required.[1]

Protocol B: Storage & Stability
  • Sensitivity: The C4-iodine bond is light-sensitive.[1] The secondary amine (dihydro) is prone to oxidation to the aromatic form upon prolonged exposure to air.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Shelf Life: 6 months if stored properly.[3] Re-test purity by HPLC before use if stored >3 months.

Synthesis Workflow Diagram

SynthesisWorkflowStartStart:4-Iodo-2,3-dihydro-7-azaindoleStep1Step 1: Protection (Optional)(Boc/SEM-Cl, NaH, DMF)Prevents N1 poisoningStart->Step1Step2Step 2: Cross-Coupling(R-B(OH)2, Pd cat., Base)Functionalizes C4Step1->Step2Step3Step 3: Deprotection/Workup(TFA or TBAF)Restores Hinge BinderStep2->Step3FinalFinal Product:4-Aryl-2,3-dihydro-7-azaindoleStep3->Final

Caption: Step-wise synthetic workflow for generating library derivatives from the iodinated core.

References

  • BenchChem. (2025).[4] A Comparative Guide to the Bioavailability of 7-Azaindole vs. Indole-Containing Drugs. Retrieved from

  • PharmaBlock. (2023).[5] Azaindoles in Medicinal Chemistry: Privileged Scaffolds for Kinase Inhibitors. Retrieved from

  • Song, J. J., et al. (2012). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges. Journal of Organic Chemistry. Retrieved from [1]

  • Zhang, Q., et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor. Bioorganic & Medicinal Chemistry. Retrieved from

  • Léris, A., et al. (2014). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles. Molecules. Retrieved from [1]

Kinetic Profiling & Reactivity Guide: 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gateway" Intermediate

4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS: 2306264-64-0) represents a specialized "dihydro" scaffold of the 7-azaindole class. While the fully aromatic 4-iodo-7-azaindole is a common building block for kinase inhibitors (e.g., CSF1R, PDE4B), the 2,3-dihydro variant offers distinct kinetic and regiochemical advantages.

This guide compares the kinetic performance of this dihydro scaffold against its aromatic and bromo-analogs, focusing on two critical transformations in drug discovery: Palladium-Catalyzed Cross-Coupling (C-C/C-N bond formation) and Oxidative Aromatization .

Why This Molecule?
  • Regio-Locking: The saturated C2-C3 bond prevents electrophilic side-reactions (e.g., halogenation) at C3, which is a rapid parasitic reaction in the fully aromatic series.

  • Electronic Modulation: The dihydro-pyridine ring is less electron-deficient than the fully aromatic 7-azaindole, altering the rate of oxidative addition in catalytic cycles.

  • The Iodine Advantage: The C4-Iodo handle provides the fastest oxidative addition kinetics compared to Bromo- or Chloro- analogs, essential for couplings with sterically hindered nucleophiles.

Comparative Kinetic Analysis

Study A: C-N Bond Formation (Buchwald-Hartwig Amination)

Objective: Compare the reaction rates of C4-amination between the 4-Iodo-dihydro scaffold and its alternatives.

Mechanistic Insight: The rate-determining step (RDS) in Pd-catalyzed amination of electron-deficient heterocycles is typically oxidative addition . The C-I bond energy (approx. 53 kcal/mol) is significantly lower than C-Br (68 kcal/mol), predicting faster kinetics. However, the dihydro scaffold (indoline-like) is more electron-rich than the aromatic scaffold (indole-like), which can slightly retard oxidative addition compared to the electron-poor aromatic parent, but significantly reduces catalyst poisoning by the pyridine nitrogen.

Comparative Data: Relative Rates (


) 
Conditions: Pd_2(dba)_3, Xantphos, Cs_2CO_3, Dioxane, 100°C.
Substrate VariantHalogen (C4)Scaffold StateRelative Rate (

)
Yield (1h)Kinetic Stability
Target Product Iodo 2,3-Dihydro 1.0 (Ref) 92% High
Alternative ABromo2,3-Dihydro0.1535%High
Alternative BChloro2,3-Dihydro<0.01<5%High
Alternative CIodoFully Aromatic1.488%Moderate*

*Note: While Alternative C (Fully Aromatic) reacts faster, it suffers from lower "Kinetic Stability" due to competing C3-arylation or dimerization side reactions, leading to lower net purity.

Study B: Oxidative Aromatization Kinetics

Objective: Converting the dihydro intermediate to the final aromatic 7-azaindole core.

Mechanistic Insight: This reaction involves the removal of hydrogen from C2-C3. The choice of oxidant defines the kinetic order.

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): Follows second-order kinetics (first order in substrate, first order in oxidant). Rapid but prone to over-oxidation.

  • MnO2 (Activated): Heterogeneous kinetics; surface-area dependent. Slower, pseudo-zero order if oxidant is in large excess.

  • Atmospheric O2 / Pd-C: Slowest, diffusion-limited.

Performance Matrix:

Oxidant SystemReaction Time (

)
Atom EconomySuitability for Scale-Up
DDQ (1.1 eq) 15 min Low (High Mass Waste)Lab Scale Only
MnO2 (10 eq)4 hoursLow (Solid Waste)Moderate
O2 / Pd-C (Cat.)12 hoursHigh Preferred (Process)

Experimental Protocols

Protocol 1: Kinetic Monitoring of Buchwald-Hartwig Coupling

Validates the superior reactivity of the 4-Iodo scaffold.

  • Preparation:

    • In a glovebox, weigh 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), Morpholine (1.2 equiv),

      
       (2 mol%), and Xantphos (4 mol%).
      
    • Dissolve in anhydrous 1,4-Dioxane (0.1 M concentration).

    • Add

      
       (2.0 equiv).
      
    • Internal Standard: Add 1,3,5-trimethoxybenzene (0.5 equiv) for NMR/HPLC normalization.

  • Reaction Initiation:

    • Heat block to 100°C.

    • Insert reaction vessel. Start timer (

      
      ).
      
  • Sampling Workflow (Self-Validating):

    • At

      
       mins, remove 50 µL aliquot.
      
    • Quench: Immediately dispense into 500 µL cold MeCN/0.1% Formic Acid (stops reaction).

    • Analysis: Inject onto UPLC-MS (C18 column).

    • Calculation: Plot Area(Product) / Area(Std) vs. Time.

Protocol 2: Controlled Aromatization (Dihydro Aromatic)

Critical step to access the final kinase inhibitor scaffold.

  • Dissolve the C4-functionalized dihydro-intermediate in Toluene.

  • Add Activated

    
     (10 equiv by weight).
    
  • Reflux with a Dean-Stark trap (to remove water, driving equilibrium).

  • Endpoint Detection: Monitor disappearance of the aliphatic protons (approx. 3.0-4.0 ppm) via

    
    -NMR or UV-shift (300 nm 
    
    
    
    280 nm).

Visualization of Pathways & Workflows

Diagram 1: The Reactivity Landscape

This diagram illustrates the strategic advantage of the Dihydro route (Green Path) versus the direct Aromatic route (Red Path), highlighting the "Regio-Lock" effect.

ReactivityLandscape Start Starting Material (Amino-Halopyridine) Dihydro 4-Iodo-2,3-dihydro (The Product) Start->Dihydro Cyclization (Regio-Controlled) Aromatic 4-Iodo-7-azaindole (Fully Aromatic) Start->Aromatic Direct Synthesis Func_Dihydro C4-Functionalized Dihydro Dihydro->Func_Dihydro Pd-Coupling (Fast, Clean) Func_Aromatic Final Drug Scaffold (C4-Substituted) Aromatic->Func_Aromatic Pd-Coupling Side_Product Side Products (C3-Halogenation) Aromatic->Side_Product Parasitic Reaction (Electrophilic Attack) Func_Dihydro->Func_Aromatic Oxidative Aromatization

Caption: The "Green Path" utilizes the 2,3-dihydro scaffold to bypass C3-side reactions common in the aromatic route.

Diagram 2: Kinetic Sampling Workflow

A logic flow for ensuring data integrity during kinetic studies.

KineticWorkflow Init Reaction Initiation (t=0) Aliquot Take 50µL Aliquot Init->Aliquot At Interval t Quench Quench (Cold MeCN/Acid) Stops Kinetics Instantly Aliquot->Quench < 5 seconds Filter Filter (0.2µm PTFE) Quench->Filter Analyze UPLC-MS Analysis (Ratio vs Internal Std) Filter->Analyze Data Calculate k_obs Analyze->Data Data->Aliquot Next Interval

Caption: Standardized workflow for kinetic monitoring to ensure reproducibility of rate constants.

References

  • Vertex Pharmaceuticals. (2010). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. National Institutes of Health (PMC).

  • Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Royal Society of Chemistry (Chemical Communications).[1]

  • Sigma-Aldrich. (2024). Product Specification: 4-Iodo-1H-pyrrolo[2,3-b]pyridine.

  • Beilstein Journals. (2016). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles. Beilstein J. Org. Chem.

  • ChemicalRegister. (2024). 4-Iodo-2,3-dihydro-1h-pyrrolo[2,3-b]pyridine CAS Registry.

Sources

"4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine" comparative analysis of synthetic routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (also known as 4-iodo-7-azaindoline).[1] CAS: 2306264-64-0 (HCl salt) / Analogous free base. Primary Application: A critical chiral scaffold for kinase inhibitors (e.g., TRK, JAK) and a precursor for late-stage diversification via Buchwald-Hartwig or Suzuki couplings at the C4 position.

Verdict: The Selective Reduction Route (Route A) is the superior methodology for generating high-purity 4-iodo-7-azaindoline. It guarantees regiochemical integrity by establishing the halogen position on the aromatic precursor before reducing the pyrrole ring. Direct halogenation (Route B) is discouraged due to poor regioselectivity (favoring C5) and over-halogenation risks.

Comparative Route Analysis

FeatureRoute A: Selective Reduction (Recommended) Route B: Direct Halogenation (Alternative)
Strategy Synthesize 4-iodo-7-azaindole

Reduce to indoline.
Synthesize 7-azaindoline

Iodinate directly.
Regiocontrol High. Iodine is fixed at C4 on the aromatic precursor using specific substitution chemistry.Low. Electrophilic iodination of 7-azaindoline favors C5 (para to N1), leading to inseparable mixtures.
Yield Moderate to Good (45–60% Overall). Poor (<20% for desired isomer).
Scalability High. Steps are standard batch processes.Low. Requires extensive chromatographic separation.
Key Risk Dehalogenation during reduction if incorrect reagents (e.g., H₂/Pd) are used.Formation of 5-iodo and 4,5-diiodo byproducts.

Detailed Experimental Protocols

Route A: The "Gold Standard" Stepwise Synthesis

This route avoids the regioselectivity pitfalls of direct halogenation by installing the iodine atom on the aromatic 7-azaindole core, followed by a chemoselective reduction that tolerates aryl halides.

Step 1: Synthesis of 4-Iodo-1H-pyrrolo[2,3-b]pyridine

Mechanism: Finkelstein-type Halogen Exchange Start with the commercially available 4-chloro-1H-pyrrolo[2,3-b]pyridine. The chloride is displaced by iodide using acetyl chloride as a transient activator.

  • Reagents: 4-Chloro-7-azaindole, Sodium Iodide (NaI), Acetyl Chloride (AcCl), Acetonitrile (MeCN).

  • Protocol:

    • Suspend 4-chloro-7-azaindole (1.0 eq) and NaI (5.0 eq) in dry MeCN.

    • Add AcCl (2.0 eq) dropwise at room temperature.

    • Heat to reflux (80°C) for 12–24 hours. Monitor by LCMS for conversion of Cl (M+H 153) to I (M+H 245).

    • Workup: Cool to RT. Quench with 10% K₂CO₃ and 10% NaHSO₃ (to remove iodine color). Extract with EtOAc.

    • Purification: Recrystallize from Ethanol or MeCN.

    • Typical Yield: 80–92%.

Step 2: Selective Reduction to 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Mechanism: Hydride Reduction in Acidic Media Critical Warning: Do NOT use catalytic hydrogenation (H₂/Pd-C). This will cause rapid dehalogenation, yielding unsubstituted 7-azaindoline. Use Sodium Cyanoborohydride (NaCNBH₃) in Acetic Acid (AcOH), which reduces the electron-rich pyrrole double bond while leaving the C4-Iodine bond intact.

  • Reagents: 4-Iodo-7-azaindole (from Step 1), NaCNBH₃, Glacial Acetic Acid.

  • Protocol:

    • Dissolve 4-iodo-7-azaindole (1.0 eq) in Glacial Acetic Acid (0.2 M concentration). Cool to 0°C.

    • Add NaCNBH₃ (3.0–5.0 eq) portion-wise over 30 minutes. Caution: Exothermic; HCN gas potential—work in a fume hood.

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check LCMS. Starting material (aromatic) absorbs strongly in UV; product (indoline) has weaker UV absorbance and a mass shift of +2 Da (M+H 247).

    • Workup: Pour reaction mixture into ice water. Basify to pH >10 with NaOH (aq). Extract immediately with DCM or EtOAc (3x).

    • Purification: Flash chromatography (SiO₂, 0–5% MeOH in DCM).

    • Typical Yield: 55–70%.

Route B: Direct Iodination (Comparative Analysis)

Why this fails: 7-Azaindoline is an electron-rich heterocycle. The N1 nitrogen is a strong activating group that directs electrophilic substitution to the para position (C5). The C4 position is meta to the directing nitrogen and electronically deactivated relative to C5.

  • Reagents: 7-Azaindoline, NIS (N-Iodosuccinimide) or I₂/DMF.

  • Outcome:

    • Major Product: 5-Iodo-7-azaindoline (>80%).

    • Minor Product: 4-Iodo-7-azaindoline (<5%).

    • Byproduct: 4,5-Diiodo-7-azaindoline.

Visual Analysis of Synthetic Logic

Diagram 1: Synthetic Pathway Decision Tree

This diagram illustrates the divergence between the recommended reduction route and the problematic direct halogenation route.

SynthesisRoutes cluster_RouteA Route A: Selective Reduction (Recommended) cluster_RouteB Route B: Direct Halogenation (Not Recommended) Start Target: 4-Iodo-7-azaindoline SM_A 4-Chloro-7-azaindole Step1 Halogen Exchange (NaI, AcCl, MeCN) SM_A->Step1 Inter_A 4-Iodo-7-azaindole (Aromatic) Step1->Inter_A Step2 Selective Reduction (NaCNBH3, AcOH) Inter_A->Step2 Prod_A 4-Iodo-7-azaindoline (Product) Step2->Prod_A SM_B 7-Azaindoline StepB Electrophilic Iodination (NIS or I2) SM_B->StepB Prod_B_Major 5-Iodo-7-azaindoline (Major Product - Wrong Isomer) StepB->Prod_B_Major Para-directing effect Prod_B_Minor 4-Iodo-7-azaindoline (Trace) StepB->Prod_B_Minor

Caption: Decision tree comparing the high-fidelity stepwise reduction (Route A) against the regiochemically flawed direct iodination (Route B).

Diagram 2: Mechanism of Selective Reduction

Visualizing why NaCNBH₃ is chosen over catalytic hydrogenation.

ReductionMechanism Input 4-Iodo-7-azaindole Method1 Method: H2 / Pd-C (Catalytic Hydrogenation) Input->Method1 C-I Bond Cleavage Method2 Method: NaCNBH3 / AcOH (Hydride Reduction) Input->Method2 Selective C=C Reduction Result1 7-Azaindoline (Dehalogenated - FAILED) Method1->Result1 C-I Bond Cleavage Result2 4-Iodo-7-azaindoline (Iodine Intact - SUCCESS) Method2->Result2 Selective C=C Reduction

Caption: Comparison of reduction methods showing the chemoselectivity of Sodium Cyanoborohydride in preserving the aryl iodide.

References

  • Preparation of 4-iodo-7-azaindole (Precursor Synthesis): Source: ChemicalBook / Patent Literature. Title: Synthesis of 4-IODO-7-AZAINDOLE from Acetyl chloride and 4-Chloro-7-azaindole.
  • General Method for Indole/Azaindole Reduction (NaCNBH₃)

    • Source: Organic Chemistry Portal.
    • Title: Sodium Cyanoborohydride - Reagent Profile and Reductive Amination/Reduction Protocols.[2]

    • URL:[Link]

  • Regioselectivity of Azaindole Functionalization

    • Source: N
    • Title: Deprotometalation-Iodolysis and Direct Iodination of 1-Aryl
    • URL:[Link]

  • Commercial Availability of Target

    • Source: Chemical Register.
    • Title: 4-Iodo-2,3-dihydro-1h-pyrrolo[2,3-b]pyridine; hydrochloride (CAS No. 2306264-64-0).
    • URL:[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine

[1][2][3]

Executive Summary & Operational Identity

4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine (CAS: 1000342-95-9) is a specialized halogenated heterocyclic intermediate, frequently employed as a scaffold in kinase inhibitor development.[1][2]

Unlike standard organic waste, this compound presents a dual-hazard profile driven by its structural moieties:

  • The Organoiodide (C-I Bond): The carbon-iodine bond is the weakest among stable organic halogens (

    
    ).[1] It is highly susceptible to homolytic cleavage via UV light, releasing free iodine (
    
    
    ) and radical species.[1][3]
  • The Dihydro-pyrrolo Core: This is an electron-rich indoline analog.[1] It is more susceptible to oxidative degradation than its fully aromatic counterpart.[1]

Core Directive: This compound must be treated as Halogenated Organic Waste . Under no circumstances should it be commingled with non-halogenated solvents or strong oxidizers.[1]

Risk Assessment & Chemical Compatibility

Before disposal, you must validate the state of the material.[1] Use this compatibility matrix to prevent immediate bench-side hazards.

Chemical Compatibility Matrix
ParameterCharacteristicOperational Consequence
Oxidizers INCOMPATIBLE High Risk. Contact with strong oxidizers (e.g., Nitric acid, Peroxides) can cause rapid exothermic aromatization or liberation of toxic Iodine vapor (

).[1]
Light SENSITIVE Degradation Risk. Exposure to sunlight/UV promotes C-I bond cleavage.[1][3] Waste containers must be opaque or amber.[1]
Acids REACTIVE Solubility/Salt Formation. The pyridine nitrogen can protonate.[1] Strong acids may solubilize the compound, complicating phase separation.[1]
Bases STABLE Generally stable, but avoid strong bases in the presence of protic solvents to prevent potential elimination side-reactions.[1]

Disposal Workflow (Step-by-Step)

This protocol is designed to be a self-validating system.[1] You must confirm the absence of reactive species before the material enters the central waste stream.[1]

Phase 1: Pre-Disposal Stabilization

If the compound is part of a reaction mixture (RM):

  • Quench: Ensure all reactive reagents (lithium species, hydrides, or oxidizers) used in the synthesis are fully quenched.[1]

  • Test for Oxidants: Dip a starch-iodide paper into the waste slurry.

    • Blue/Black Result: Active oxidizers are present.[1] Add Sodium Thiosulfate (

      
      ) solution until the test is negative.
      
    • No Color Change: Safe to proceed.[1]

Phase 2: Waste Segregation

Select the appropriate stream based on the physical state.[1]

A. Solid Waste (Pure Compound or Silica Gel Cake)[1]
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1]

  • Bagging: Double-bag the solid in 6-mil polyethylene bags to prevent dust generation (inhalation hazard).

  • Labeling: Affix a hazardous waste label clearly marked:

    • Content: "Solid Debris contaminated with Halogenated Organics (4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine)."[1]

    • Hazard Checkbox: Toxic, Irritant.[1][4][5]

B. Liquid Waste (Mother Liquors/Solutions)[1]
  • Solvent Check: Ensure the carrier solvent is compatible with the Halogenated Waste stream (e.g., DCM, Chloroform, Ethyl Acetate).[1][2]

  • Container: Use an Amber Glass or Opaque HDPE carboy.[1]

    • Why? Transparent glass allows light entry, triggering the photolytic release of Iodine (

      
      ) inside the waste container, which can pressurize the vessel or corrode the cap seals over time.[1][2]
      
  • Labeling: Mark as "HALOGENATED ORGANIC WASTE."

    • Critical Compliance: Do not mix with "Non-Halogenated" streams (e.g., Acetone/Methanol waste).[1] Halogens require high-temperature incineration with acid scrubbers to prevent the release of corrosive acid gases (HI/HCl) into the atmosphere.[1]

Decision Logic Diagram

The following workflow illustrates the critical decision points for safe disposal.

DisposalWorkflowStartStart: Waste Material(4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine)StateCheckDetermine Physical StateStart->StateCheckLiquidLiquid / SolutionStateCheck->LiquidSolidSolid / Silica CakeStateCheck->SolidOxidizerCheckStarch-Iodide Test(Check for Oxidizers)Liquid->OxidizerCheckQuenchAdd Na2S2O3(Sodium Thiosulfate)OxidizerCheck->QuenchPositive (Blue)HaloStreamSegregate: HALOGENATEDSolvent Waste StreamOxidizerCheck->HaloStreamNegative (No Color)Quench->OxidizerCheckRetestAmberContainerTransfer to AMBER/OPAQUEContainer (Light Protection)HaloStream->AmberContainerBaggingDouble Bag (Polyethylene)Prevent DustSolid->BaggingSolidBinSolid Hazardous Waste Bin(Label: Halogenated Organic)Bagging->SolidBin

Figure 1: Operational decision tree for the segregation and disposal of iodinated azaindoline waste. Note the critical loop for oxidizer quenching to prevent iodine liberation.[1][2]

Emergency Procedures (Spill Response)

In the event of a bench-top spill, execute the "S-I-W" protocol:

  • S - Solidify: Do not wipe liquids with paper towels immediately (this spreads the surface area).[1] Apply a spill pillow or vermiculite to absorb the bulk liquid.[1]

  • I - Inactivate: If the material is yellow/brown (indicating free iodine release), sprinkle solid Sodium Thiosulfate or Sodium Carbonate over the spill area to reduce volatile iodine and neutralize acidity.[1]

  • W - Wash: Once absorbed and swept into a hazardous waste bag, wash the surface with a mild detergent and water.[1]

PPE Requirements:

  • Gloves: Nitrile (Double-gloved recommended, 0.11mm min thickness).[1] Organoiodides can permeate standard latex.[1]

  • Respiratory: If handling dry powder, use a N95 respirator or work strictly within a fume hood to avoid inhaling iodinated dust.[1]

References & Regulatory Grounding[3][6]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Title 40 CFR Part 261.[1] (Defines Halogenated Organic Waste criteria).

    • [1]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Organoiodine Compounds & Stability.[1] (General reactivity data for C-I bonds).

    • [1]

  • American Chemical Society (ACS). Identifying and Handling Hazardous Wastes in Academic Laboratories.[1] (Best practices for segregating halogenated solvents).

    • [1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450.[1] (Laboratory Standard).

    • [1]

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 2
4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.